molecular formula C11H14BrN B1342875 4-(3-Bromophenyl)piperidine CAS No. 351534-36-6

4-(3-Bromophenyl)piperidine

Cat. No.: B1342875
CAS No.: 351534-36-6
M. Wt: 240.14 g/mol
InChI Key: LWJZRMBBOWCPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)piperidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJZRMBBOWCPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310550
Record name 4-(3-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351534-36-6
Record name 4-(3-Bromophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351534-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351534-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromophenyl)piperidine: Structure, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted with a 3-bromophenyl group at the 4-position. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous clinically approved drugs and biologically active molecules. The presence and position of the bromo-substituted phenyl ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, structure, and synthetic methodologies related to this compound and its isomers, acknowledging the current limitations in publicly available biological data for this specific compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a saturated six-membered heterocyclic amine (piperidine) with a bromophenyl substituent.

General Chemical Identity

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol [1]

| CAS Number | 1159825-25-8[1] |

While specific, experimentally determined physicochemical data for this compound is limited in publicly accessible literature, data for the isomeric 4-(4-Bromophenyl)piperidine can provide an estimation.

Physicochemical Properties of 4-(4-Bromophenyl)piperidine (Isomer)

Property Value
Melting Point 144-146 °C
Boiling Point (Predicted) 307.6 ± 42.0 °C
Density (Predicted) 1.313 ± 0.06 g/cm³

| pKa (Predicted) | 10.14 ± 0.10 |

Spectroscopic Characterization

  • ¹H NMR: Signals corresponding to the protons on the piperidine ring, which would appear in the aliphatic region (typically 1.5-3.5 ppm). The aromatic protons of the 3-bromophenyl group would be observed in the aromatic region (around 7.0-7.5 ppm), showing characteristic splitting patterns based on their substitution.

  • ¹³C NMR: Resonances for the five distinct carbons of the piperidine ring in the aliphatic region and six aromatic carbons in the downfield region. The carbon attached to the bromine atom would have a characteristic chemical shift.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 239 and 241 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

Synthesis of Phenylpiperidine Derivatives

A general approach to synthesizing 4-arylpiperidines involves the reduction of a corresponding tetrahydropyridine precursor. The following is a detailed experimental protocol for the synthesis of the isomeric 4-(4-Bromophenyl)piperidine, which could be adapted for the synthesis of the 3-bromo isomer.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)piperidine[2]

Reaction Scheme:

G reactant 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine product 4-(4-Bromophenyl)piperidine reactant->product Hydrogenation reagents H₂, Rh/C Triethylamine, Methanol

Caption: Synthesis of 4-(4-Bromophenyl)piperidine.

Materials:

  • 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

  • Anhydrous Methanol

  • Triethylamine

  • Rhodium on carbon (Rh/C) catalyst

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • A solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) is prepared in anhydrous methanol (20 mL) and triethylamine (2 mL).[2]

  • To this solution, Rh/C catalyst (0.060 g) is added.[2]

  • The reaction mixture is placed under a hydrogen atmosphere (100 psi) and stirred at room temperature for 24 hours.[2]

  • Upon completion of the reaction, the mixture is filtered through a pad of Celite® to remove the catalyst.[2]

  • The filtrate is concentrated under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid.[2]

Characterization of 4-(4-Bromophenyl)piperidine:

  • ¹H NMR (400 MHz, MeOD): δ 1.55-1.59 (2H, m), 1.61-1.70 (2H, m), 2.55-2.56 (1H, m), 2.64-2.70 (2H, m), 3.09-3.06 (2H, m), 7.13 (2H, J = 8.0 Hz, d), 7.31 (2H, J = 8.0 Hz, d).[2]

  • ¹³C NMR (100 MHz, MeOD): δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, 145.3.[2]

  • ESI-MS : m/z 241 [M+H]⁺.[2]

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been identified, the broader class of phenylpiperidine derivatives has been extensively studied and shown to interact with a variety of biological targets, particularly within the central nervous system.

Hypothesized Biological Targets:

Based on the activities of structurally related compounds, this compound could potentially interact with:

  • Opioid Receptors: The 4-phenylpiperidine scaffold is a core component of many opioid analgesics.

  • Dopamine Transporter (DAT) and Dopamine Receptors: Phenylpiperidine derivatives have been investigated as dopamine reuptake inhibitors and receptor ligands.

  • Sigma Receptors (σ₁ and σ₂): These receptors are known to bind a wide range of phenylpiperidine-containing ligands and are implicated in various neurological functions.

  • Serotonin Transporter (SERT) and Serotonin Receptors: Some phenylpiperidine analogs exhibit affinity for serotonin transporters and various serotonin receptor subtypes.

  • Enzyme Inhibition: Derivatives of bromophenyl compounds have been explored as inhibitors for enzymes such as farnesyl protein transferase.

Illustrative Signaling Pathway (Hypothetical):

Given the prevalence of phenylpiperidines as CNS-active agents, a hypothetical interaction with a G-protein coupled receptor (GPCR), such as a dopamine or opioid receptor, can be illustrated.

G cluster_membrane Cell Membrane Receptor GPCR (e.g., Dopamine Receptor) G_Protein G-protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Ligand This compound (Hypothetical Ligand) Ligand->Receptor Binds to Downstream_Effect Cellular Response (e.g., altered neuronal excitability) Second_Messenger->Downstream_Effect Leads to

References

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)piperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its rigid framework allows for precise spatial orientation of substituents, making it a valuable building block in drug design. This guide provides a comprehensive overview of the primary synthetic strategies for preparing 4-(3-bromophenyl)piperidine, a key intermediate that allows for further diversification through the versatile bromo-substituent. Detailed experimental protocols, quantitative data, and process workflows are presented to facilitate laboratory application.

Core Synthetic Strategies

The construction of the this compound core can be approached through several established synthetic methodologies. The primary methods involve forming the crucial carbon-carbon or carbon-nitrogen bond that attaches the phenyl ring to the piperidine core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern organic synthesis for forming C-C and C-N bonds.[3][4]

  • Suzuki-Miyaura Coupling : This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide.[4][5][6] For this synthesis, one could couple a piperidine-derived boronic acid or ester with 1-bromo-3-iodobenzene or 1,3-dibromobenzene. Alternatively, a 4-halopiperidine derivative can be coupled with 3-bromophenylboronic acid. The latter is often more practical.

  • Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[3][7][8] While not directly applicable for the synthesis of the 4-arylpiperidine C-C bond, it is a critical method for synthesizing N-aryl piperidine derivatives, which are themselves important in pharmaceuticals.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting a ketone or aldehyde with an amine in the presence of a reducing agent.[9][10][11][12] To synthesize N-substituted 4-arylpiperidines, one can react an N-substituted-4-piperidone with an aniline derivative. For example, the synthesis of 4-ANPP (4-anilino-N-phenethylpiperidine), a precursor to fentanyl, utilizes the reductive amination of N-phenethyl-4-piperidinone with aniline.[13]

Hydrogenation of Pyridine Precursors

A common strategy involves the synthesis of a substituted pyridine ring followed by its reduction to the corresponding piperidine. This can be achieved through catalytic hydrogenation using catalysts like Rhodium on carbon (Rh/C) or Platinum oxide.[1][14] For instance, 4-(4-bromophenyl)piperidine has been synthesized with a high yield by hydrogenating 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.[14]

Synthesis of the Core: this compound

A practical and widely applicable approach to the synthesis of this compound involves a Suzuki coupling reaction, followed by deprotection. The piperidine nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions and aid in purification.

G Start Starting Materials: 1. N-Boc-4-piperidone 2. 3-Bromophenylboronic Acid Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate N-Boc-4-(3-bromophenyl)- 1,2,3,6-tetrahydropyridine Step1->Intermediate Step2 Catalytic Hydrogenation Intermediate->Step2 Intermediate2 N-Boc-4-(3-bromophenyl)piperidine Step2->Intermediate2 Step3 Boc Deprotection (Acidic Conditions) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: General workflow for the synthesis of this compound.

Synthesis of Derivatives

Once the this compound core is obtained, it can be derivatized at two primary positions: the piperidine nitrogen and the brominated phenyl ring.

  • N-Functionalization : The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents via N-alkylation, N-acylation, or N-arylation (e.g., Buchwald-Hartwig amination).

  • Phenyl Ring Functionalization : The bromo group serves as an excellent coupling partner for further palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new aryl, alkyl, or alkynyl groups at the 3-position of the phenyl ring.

G Core This compound N_Func N-Functionalization Core->N_Func Br_Func C-Br Functionalization Core->Br_Func Alkylation N-Alkylation (R-X, Base) N_Func->Alkylation Acylation N-Acylation (RCOCl, Base) N_Func->Acylation Arylation N-Arylation (Ar-X, Pd-cat.) N_Func->Arylation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat.) Br_Func->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu-cat.) Br_Func->Sonogashira Heck Heck Reaction (Alkene, Pd-cat.) Br_Func->Heck

Caption: Derivatization pathways for the this compound core.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key synthetic steps. Note that yields are highly substrate-dependent and optimization is often required.

Table 1: Synthesis of 4-Arylpiperidines via Hydrogenation

Precursor Catalyst H₂ Pressure (psi) Solvent Time (h) Yield (%) Reference

| 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | Rh/C | 100 | Methanol / Et₃N | 24 | 98 |[14] |

Table 2: N-Arylation via Nucleophilic Substitution

Aryl Halide Amine Base Solvent Temp (°C) Time (h) Yield (%) Reference

| Bromobenzene | Piperidine | Sodium tert-amylate | Sulfolane | 150-160 | 3 | High (not specified) |[15] |

Table 3: Bromination of N-Phenylpiperidine

Brominating Agent Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
N-Bromosuccinimide Tetra-N-butyl ammonium tetraphenylborate Acetonitrile 20-25 6 90.1 [15]

| Dibromohydantoin | Tetra-N-butyl ammonium tetraphenylborate | Dichloromethane | 20-25 | 5 | 87.2 |[15] |

Table 4: Boc-Deprotection of Amines

Acid Solvent Temperature Time Reference
Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room Temp 1 h [9]
Hydrochloric Acid (4M) Dioxane Room Temp 2-12 h [16][17]

| Zinc Bromide | Dichloromethane (DCM) | Room Temp | Overnight |[16] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine via Hydrogenation[14]

This protocol describes the synthesis of the 4-bromo isomer, which is directly adaptable to the 3-bromo isomer by starting with the corresponding 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine precursor.

  • Reaction Setup : To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous methanol and triethylamine (approx. 10% v/v), add Rh/C catalyst (approx. 5-10% w/w).

  • Hydrogenation : Place the reaction mixture in a pressure vessel. Pressurize the vessel with hydrogen gas to 100 psi.

  • Reaction : Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with methanol.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The resulting solid can be purified further by recrystallization or column chromatography if necessary. A 98% yield was reported for the 4-bromo isomer.[14]

Protocol 2: General Procedure for Boc-Deprotection using TFA[9][16]
  • Reaction Setup : Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition : Cool the solution in an ice bath and slowly add trifluoroacetic acid (TFA) (typically 5-10 eq, or as a 25-50% solution in DCM).

  • Reaction : Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Workup : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash further with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.

Protocol 3: General Procedure for Buchwald-Hartwig Amination[7]

This protocol is for coupling an aryl halide with an amine, a key step in synthesizing N-aryl derivatives.

G Start Flame-dried Schlenk Flask under Argon AddSolids Add Pd(OAc)₂, Ligand (e.g., XPhos), and Base (e.g., NaOtBu) Start->AddSolids EvacBackfill Evacuate and backfill with Argon (3x) AddSolids->EvacBackfill AddLiquids Add anhydrous, degassed Toluene, Aryl Halide, and Amine EvacBackfill->AddLiquids Heat Heat reaction to 80-110 °C with vigorous stirring AddLiquids->Heat Monitor Monitor progress by TLC or GC-MS (Typically 12-24h) Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Slowly add Water to quench Cool->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Purify Dry, concentrate, and purify (Column Chromatography) Extract->Purify

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.[7]

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (e.g., Sodium tert-butoxide, 1.4 eq).[7]

  • Reagent Addition : Evacuate and backfill the flask with the inert gas three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the aryl halide (1.0 eq) and the amine (1.2 eq).[7]

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction until completion (typically 12-24 hours) by TLC or GC-MS.[7]

  • Workup : Once complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction : Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.

  • Isolation and Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Spectroscopic Data of 4-(3-Bromophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of expected and comparative spectroscopic data for the compound 4-(3-Bromophenyl)piperidine. Due to the limited availability of public spectroscopic data for this specific molecule, this guide presents data for the closely related isomer, 4-(4-Bromophenyl)piperidine, to serve as a valuable reference for researchers. Additionally, general experimental protocols for each key spectroscopic technique are detailed to aid in data acquisition and interpretation.

Data Presentation

The following tables summarize the key spectroscopic data. It is important to note that the NMR and Mass Spectrometry data presented are for the constitutional isomer, 4-(4-Bromophenyl)piperidine, and should be used for comparative purposes.

Table 1: ¹H NMR Data for 4-(4-Bromophenyl)piperidine

Solvent: MeOD, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.31d, J = 8.0 Hz2HAr-H
7.13d, J = 8.0 Hz2HAr-H
3.06-3.09m2HPiperidine-H (axial, C2/C6)
2.64-2.70m2HPiperidine-H (equatorial, C2/C6)
2.55-2.56m1HPiperidine-H (C4)
1.61-1.70m2HPiperidine-H (axial, C3/C5)
1.55-1.59m2HPiperidine-H (equatorial, C3/C5)

Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]

Table 2: ¹³C NMR Data for 4-(4-Bromophenyl)piperidine

Solvent: MeOD, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
145.3Ar-C (quaternary)
131.2Ar-C
128.5Ar-C
128.2Ar-C
119.4Ar-C (C-Br)
45.6Piperidine-C (C2/C6)
41.4Piperidine-C (C4)
32.7Piperidine-C (C3/C5)

Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]

Table 3: Infrared (IR) Spectroscopy - Expected Absorptions for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-3500Medium, broadN-H StretchSecondary Amine (Piperidine)
3000-3100MediumC-H StretchAromatic
2850-2950StrongC-H StretchAliphatic (Piperidine)
1550-1600Medium-StrongC=C StretchAromatic Ring
1450-1500MediumC-H BendAliphatic (Piperidine)
1000-1100StrongC-N StretchSecondary Amine
750-800 & 680-720StrongC-H Bend (out-of-plane)meta-disubstituted Aromatic
500-600MediumC-Br StretchAryl Bromide
Table 4: Mass Spectrometry (MS) Data for 4-(4-Bromophenyl)piperidine
m/zIon
241[M+H]⁺
239[M]⁺

Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in an NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrumentation: The data is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • The chemical shifts are referenced to the deuterated solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Place the sample in the IR beam path and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is employed. For many organic molecules, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with expected NMR correlations for this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or ATR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform Phase Correction Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Fourier Transform Acq_IR->Proc_IR Proc_MS Peak Detection Mass Calibration Acq_MS->Proc_MS Analysis Structure Elucidation Functional Group ID Impurity Profiling Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: General workflow for spectroscopic analysis.

Chemical_Structure_and_NMR_Correlations cluster_structure This compound cluster_nmr Expected NMR Correlations img img H_Aromatic Aromatic Protons (δ 7.0-7.5) C_Aromatic Aromatic Carbons (δ 120-150) H_Aromatic->C_Aromatic ¹H-¹³C HSQC/HMBC H_Piperidine_alpha Piperidine α-Protons (to N) H_Piperidine_beta Piperidine β-Protons H_Piperidine_alpha->H_Piperidine_beta ¹H-¹H COSY C_Piperidine Piperidine Carbons (δ 30-50) H_Piperidine_alpha->C_Piperidine ¹H-¹³C HSQC H_Piperidine_gamma Piperidine γ-Proton H_Piperidine_beta->H_Piperidine_gamma ¹H-¹H COSY H_Piperidine_beta->C_Piperidine ¹H-¹³C HSQC H_Piperidine_gamma->C_Piperidine ¹H-¹³C HSQC

Caption: Structure and expected NMR correlations.

References

A Technical Guide to 4-(3-Bromophenyl)piperidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)piperidine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, plausible synthetic routes, and explores its potential biological activities based on data from structurally related compounds.

Core Compound Information

ParameterValueReference
CAS Number 351534-36-6N/A
Molecular Formula C₁₁H₁₄BrNN/A
Molecular Weight 240.14 g/mol N/A

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Catalytic Hydrogenation

A likely synthetic route involves the catalytic hydrogenation of 4-(3-bromophenyl)pyridine. This method is widely used for the synthesis of piperidine rings from their pyridine precursors due to its high yield and relatively clean reaction conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-(3-bromophenyl)pyridine (1 equivalent) in a suitable solvent such as methanol or ethanol, a catalytic amount of a hydrogenation catalyst is added. Common catalysts for this transformation include platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, typically at a pressure ranging from 50 to 100 psi.

  • Reaction Conditions: The reaction is stirred at room temperature for a period of 12 to 24 hours, or until the reaction is deemed complete by monitoring techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the final product with high purity.

Logical Workflow for the Proposed Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-(3-Bromophenyl)pyridine reaction Catalytic Hydrogenation (H₂, PtO₂ or Rh/C) in Methanol/Ethanol start->reaction workup Filtration (removal of catalyst) Concentration reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Quantitative Data

Direct biological activity data for this compound is limited in publicly accessible literature. However, the broader class of piperidine derivatives has been extensively studied, revealing significant potential in various therapeutic areas, particularly in oncology and as enzyme inhibitors. The following tables summarize quantitative data for structurally related piperidine compounds, which can serve as a predictive guide for the potential bioactivity of this compound.

Anticancer Activity of Related Piperidine Derivatives
Compound/Derivative ClassCell LineActivity (IC₅₀)Reference
Piperidine ComplexA549 (Lung Cancer)32.43 µM[1]
Piperine (Piperidine Alkaloid)K-562 (Leukemia)>87.6 µM[1]
Piperine (Piperidine Alkaloid)HL-60 (Leukemia)>87.6 µM[1]
Piperine (Piperidine Alkaloid)B16 (Melanoma)69.9 µM[1]
Piperine (Piperidine Alkaloid)HCT-8 (Colon Cancer)66.0 µM[1]
4-(Piperid-3-yl)amino substituted 6-pyridylquinazoline (A8)SU-DHL-60.12 µM[2]
Enzyme Inhibitory Activity of Related Piperidine Derivatives
Compound/Derivative ClassTarget EnzymeActivity (IC₅₀)Reference
Piperine Derivative (Compound 6)Monoamine Oxidase B (MAO-B)0.045 µMN/A
Piperine Derivative (Compound 10)Monoamine Oxidase A (MAO-A)0.8 µMN/A
Piperine Derivative (Compound 10)Monoamine Oxidase B (MAO-B)1.57 µMN/A
4-(Piperid-3-yl)amino substituted 6-pyridylquinazoline (A5)PI3Kδ1.3 nM[2]
4-(Piperid-3-yl)amino substituted 6-pyridylquinazoline (A8)PI3Kδ0.7 nM[2]
Piperidine-3-carboxamide derivative (H-9)Cathepsin K0.08 µM[3]

Potential Mechanisms of Action in Cancer

Based on studies of related piperidine-containing anticancer agents, a plausible mechanism of action for this compound in cancer cells involves the induction of apoptosis and the inhibition of key oncogenic signaling pathways.[4][5]

Hypothesized Signaling Pathway Inhibition

A potential mechanism involves the activation of the p53 tumor suppressor pathway, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent activation of caspases.[4] Concurrently, it may inhibit pro-survival pathways such as the Wnt/β-catenin pathway. The inhibition of this pathway would prevent the translocation of β-catenin to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation and survival.

Hypothesized Anticancer Signaling Pathway

G cluster_compound Compound Action cluster_pathways Cellular Pathways compound This compound (Hypothesized) p53 p53 Activation compound->p53 activates wnt Wnt Signaling compound->wnt inhibits bax Bax Upregulation p53->bax caspases Caspase Activation bax->caspases apoptosis Apoptosis caspases->apoptosis beta_catenin β-catenin Degradation wnt->beta_catenin proliferation ↓ Cell Proliferation & Survival beta_catenin->proliferation

Caption: Hypothesized mechanism of anticancer action.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutics. While direct biological data for this specific compound is emerging, the extensive research on related piperidine derivatives strongly suggests promising avenues for investigation, particularly in the fields of oncology and enzyme inhibition. The synthetic accessibility and the established biological relevance of the piperidine core make this compound a compelling candidate for further research and development. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic utility of this and related compounds.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 4-(3-Bromophenyl)piperidine Analogs as Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of a novel class of 4-(3-Bromophenyl)piperidine analogs. Emerging research has identified these compounds as potent inhibitors of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of the Ras protein. Dysregulation of the Ras signaling pathway is a hallmark of numerous human cancers, making FTase a compelling target for anticancer drug development. This document summarizes the quantitative inhibitory data, details the experimental methodologies for assessing biological activity, and visualizes the relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Quantitative Data Summary

The inhibitory activity of novel this compound analogs against farnesyltransferase has been systematically evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of these compounds, providing a clear comparison of their potencies.

Compound IDStructureFTase Inhibition IC50 (nM)
1 4-(3-Bromophenyl)-1-(3-pyridylmethyl)piperidin-2-one420[1]
13 4-(3-Chlorophenyl)-1-(3-pyridylmethyl)piperidin-2-oneData not available
14 4-(3-Methylphenyl)-1-(3-pyridylmethyl)piperidin-2-oneData not available
15 4-Phenyl-1-(3-pyridylmethyl)piperidin-2-oneLess potent than 1[1]
16 4-(4-Bromophenyl)-1-(3-pyridylmethyl)piperidin-2-oneInactive[1]
17 4-(2-Bromophenyl)-1-(3-pyridylmethyl)piperidin-2-one140[1]
(+)-8 (+)-4-(3-Bromophenyl)-piperidine derivative1.9[1]

Note: The full structure of compound (+)-8 was not publicly disclosed in the source material.

Experimental Protocols

The determination of the biological activity of the this compound analogs was primarily conducted through in vitro farnesyltransferase inhibition assays.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of farnesyltransferase. A common method is a fluorescence-based assay.[1][2]

Principle:

The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., dansyl-peptide).[1][2] When the farnesyl group is transferred to the peptide by FTase, the fluorescence properties of the label change. An inhibitor of FTase will prevent or reduce this transfer, resulting in a diminished fluorescence signal. The potency of the inhibitor is determined by calculating its half-maximal inhibitory concentration (IC50).[1]

Materials:

  • Recombinant Farnesyltransferase (e.g., rat FTase)

  • Farnesyl Pyrophosphate (FPP)

  • Dansyl-peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Lonafarnib)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound and create a series of dilutions in the assay buffer.

  • Assay Setup:

    • Blank (no enzyme): Add assay buffer and the substrate mix (FPP and dansyl-peptide).

    • Control (no inhibitor): Add FTase enzyme and the substrate mix.

    • Test Compound: Add FTase enzyme, the substrate mix, and the test compound at various concentrations.

    • Positive Control: Add FTase enzyme, the substrate mix, and the positive control inhibitor.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the FTase enzyme to the appropriate wells. Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60 minutes), protected from light.[1]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm for a dansyl-peptide).[1][2]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and the Role of Farnesyltransferase

The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell growth, proliferation, and differentiation.[3][4] For Ras to become biologically active, it must undergo a series of post-translational modifications, with the first and most critical step being farnesylation.[3][5] This process is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl isoprenoid group to the C-terminus of the Ras protein.[5] This modification allows Ras to anchor to the inner surface of the plasma membrane, a prerequisite for its participation in downstream signaling cascades, such as the Raf-MEK-ERK pathway.[5] Mutations in Ras genes, which are found in a significant percentage of human cancers, lead to a constitutively active state, resulting in uncontrolled cell proliferation.[3] Farnesyltransferase inhibitors, such as the novel this compound analogs, block this essential farnesylation step, thereby preventing Ras localization and function and inhibiting the oncogenic signaling pathway.[3][5]

Ras_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras_inactive Inactive Ras-GDP RTK->Ras_inactive Activates (via GEFs) Ras_active Active Ras-GTP Ras_inactive->Ras_active GTP loading FTase Farnesyltransferase (FTase) Ras_inactive->FTase Farnesylation Raf Raf Ras_active->Raf Activates FPP Farnesyl Pyrophosphate FPP->FTase Inhibitor This compound Analog Inhibitor->FTase Inhibits MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Ras Signaling Pathway and Inhibition by this compound Analogs
Experimental Workflow for In Vitro Farnesyltransferase Inhibitor Screening

The process of identifying and characterizing novel farnesyltransferase inhibitors involves a systematic workflow, from initial compound synthesis to the determination of inhibitory potency. This workflow ensures a robust evaluation of the therapeutic potential of new chemical entities.

Experimental_Workflow Start Start: Novel Compound Design & Synthesis Compound_Prep Compound Preparation (Stock Solution in DMSO) Start->Compound_Prep Assay_Setup Assay Plate Setup (96- or 384-well) Compound_Prep->Assay_Setup Reagent_Addition Addition of Assay Components (Buffer, FTase, Substrates) Assay_Setup->Reagent_Addition Incubation Incubation (Room Temp or 37°C) Reagent_Addition->Incubation Measurement Fluorescence Measurement Incubation->Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Measurement->Data_Analysis IC50_Determination IC50 Determination (Dose-Response Curve Fitting) Data_Analysis->IC50_Determination End End: Potency Characterization IC50_Determination->End

Workflow for In Vitro FTase Inhibitor Screening

References

In-depth Technical Guide on the Mechanism of Action of 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the specific pharmacological characterization of 4-(3-Bromophenyl)piperidine. To date, detailed mechanism of action studies, including comprehensive binding affinity profiles and functional activity assays, for this specific molecule have not been published. Therefore, it is not possible to provide a detailed technical guide with quantitative data, specific experimental protocols, and signaling pathway diagrams as requested.

While direct research on this compound is not available, the broader class of phenylpiperidine derivatives has been extensively studied. This allows for an informed discussion of its potential pharmacological targets and mechanisms of action based on structure-activity relationships within this chemical family. Phenylpiperidine derivatives are known to interact with a wide array of biological targets, primarily within the central nervous system.

Potential Pharmacological Targets for Phenylpiperidine Derivatives

Based on extensive research into compounds with a similar core structure, this compound could potentially exhibit affinity for one or more of the following receptor and transporter families. It is crucial to note that the specific substitution pattern and stereochemistry of each derivative, including the position of the bromine atom on the phenyl ring, will significantly influence its binding affinity and functional activity at these targets.

Monoamine Transporters

Phenylpiperidine analogues have been widely investigated as ligands for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Dopamine Transporter (DAT): Many 4-phenylpiperidine derivatives act as potent DAT inhibitors, blocking the reuptake of dopamine from the synaptic cleft. This mechanism leads to increased dopaminergic neurotransmission and is associated with stimulant and rewarding effects.

  • Norepinephrine and Serotonin Transporters (NET and SERT): Affinity for NET and SERT is also common among this class of compounds, leading to modulation of noradrenergic and serotonergic signaling, respectively. The ratio of activity at DAT, NET, and SERT is highly dependent on the specific substitutions on the phenyl and piperidine rings.

Opioid Receptors

The 4-phenylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands, particularly the µ-opioid receptor (MOR).

  • µ-Opioid Receptor (MOR): Agonism at the MOR is the primary mechanism for the analgesic effects of many clinically used opioids. Structure-activity relationship studies have shown that modifications to the N-substituent and the 4-position of the piperidine ring can dramatically alter potency and efficacy at this receptor.

Sigma Receptors

Sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are a common target for phenylpiperidine-containing molecules.

  • Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors: Ligands for these receptors can modulate a range of downstream signaling pathways and have shown potential in the treatment of neurological disorders and cancer.

Other Potential Targets

Derivatives of the phenylpiperidine scaffold have also been shown to interact with:

  • Histamine Receptors (e.g., H₃): Antagonism at the H₃ receptor can promote wakefulness and enhance cognitive function.

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes leads to increased levels of acetylcholine, a neurotransmitter crucial for memory and cognition.

  • Ion Channels (e.g., Sodium Channels): Blockade of voltage-gated sodium channels can produce local anesthetic and anticonvulsant effects.

  • Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B can increase the levels of monoamine neurotransmitters and is a strategy for treating depression and Parkinson's disease.

Hypothetical Experimental Workflow for Characterization

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines the typical progression of such a study.

experimental_workflow cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Downstream Analysis & In Vivo Studies cluster_3 Conclusion synthesis Synthesis and Purification of this compound binding_screen Broad Receptor Binding Screen (e.g., Eurofins SafetyScreen, NIMH PDSP) synthesis->binding_screen affinity Radioligand Binding Assays (Determine Ki values for primary targets) binding_screen->affinity functional Functional Assays (e.g., cAMP, Ca2+ flux, Neurotransmitter Uptake) affinity->functional selectivity Selectivity Profiling (Assays against related targets) affinity->selectivity pathway Signaling Pathway Analysis (Western Blot, etc.) functional->pathway invivo In Vivo Behavioral Models (e.g., Analgesia, Locomotor Activity) pathway->invivo moa Elucidation of Mechanism of Action invivo->moa

Caption: A hypothetical experimental workflow for determining the mechanism of action of this compound.

Conclusion

In vitro evaluation of 4-(3-Bromophenyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(3-Bromophenyl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly in the realm of analgesics and central nervous system (CNS) agents.[1][2] Derivatives of this scaffold are explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide focuses on the in vitro evaluation of a specific subset: this compound derivatives, providing a framework for their characterization, from initial binding studies to functional and safety assays.

Data Presentation: Biological Activity

The substitution pattern on the phenyl ring and the piperidine nitrogen is critical in determining the pharmacological profile of these compounds.[4] Modifications can significantly influence binding affinity and selectivity for various biological targets.[5]

One area of investigation for these derivatives has been their interaction with opioid receptors.[5] The data below summarizes the binding affinities of a 4-(3-anilidopiperidine) analogue bearing a 3-bromophenyl group at the piperidine nitrogen for the µ (mu) and δ (delta) opioid receptors.

Table 1: Opioid Receptor Binding Affinities of a this compound Analogue

Compound ID N-Substituent µ-OR Binding Affinity (Ki, nM) δ-OR Binding Affinity (Ki, nM) µ/δ Selectivity
12 3-Bromophenyl 1.9 47 ~25-fold

Data sourced from a study on 4-anilidopiperidine analogues designed based on the message-address concept.[5]

This data indicates that the inclusion of a 3-bromophenyl substituent results in a compound with high affinity and selectivity for the µ-opioid receptor over the δ-opioid receptor.[5]

Experimental Protocols

A thorough in vitro evaluation is essential to characterize the potency, efficacy, and safety of novel chemical entities. Below are detailed methodologies for key experiments relevant to the assessment of this compound derivatives, particularly those targeting G protein-coupled receptors (GPCRs) like opioid receptors.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the affinity of this compound derivatives for a target receptor (e.g., µ-opioid receptor).

Materials:

  • HEK-293 cells stably expressing the human target receptor (e.g., hµ-OR).[6]

  • Radioligand (e.g., [³H]-DAMGO for µ-OR).

  • Test compounds (this compound derivatives).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.[6]

Methodology:

  • Cell Membrane Preparation: Culture and harvest HEK-293 cells expressing the target receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 1-2 mg/mL.[6]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.[6]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[6]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation subsequent to receptor binding.

Objective: To determine if this compound derivatives act as agonists or antagonists at the target GPCR and to quantify their potency and efficacy.

Materials:

  • Cell membranes expressing the receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP, assay buffer.

  • Test compounds.

  • Known agonist and antagonist for the receptor.

  • Scintillation counter.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing cell membranes, GDP (to ensure G-proteins are in their inactive state), and [³⁵S]GTPγS in an appropriate assay buffer.

  • Agonist Mode: To test for agonist activity, add varying concentrations of the test compound to the reaction mixture.

  • Antagonist Mode: To test for antagonist activity, add a fixed concentration of a known agonist along with varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 30°C for 60 minutes to allow for receptor stimulation and [³⁵S]GTPγS binding to the activated Gα subunit.

  • Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Agonist: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

    • Antagonist: Observe for a rightward shift in the agonist's concentration-response curve. Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.[7]

Cell Viability (Cytotoxicity) Assay

This assay assesses the general toxicity of a compound on living cells. The MTT assay is a common colorimetric method.

Objective: To evaluate the potential cytotoxicity of this compound derivatives.

Materials:

  • A relevant cell line (e.g., human cancer cell lines or normal fibroblasts).[4]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the CC50 (concentration that causes 50% cytotoxicity) value from the dose-response curve.[4]

Visualizations: Workflows and Pathways

Diagrams are crucial for visualizing complex processes in drug discovery. The following are presented in DOT language for use with Graphviz.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Safety cluster_3 Outcome Compound This compound Derivative Library Binding Receptor Binding Assay (Determine Ki) Compound->Binding Active_Hits Active Hits (High Affinity) Binding->Active_Hits Functional Functional Assay (GTPγS) (Determine EC50/IC50) Active_Hits->Functional Confirmed_Leads Confirmed Leads (Potent & Efficacious) Functional->Confirmed_Leads Selectivity Selectivity Panel (Off-Target Receptors) Confirmed_Leads->Selectivity Cytotoxicity Cytotoxicity Assay (MTT) (Determine CC50) Confirmed_Leads->Cytotoxicity Lead_Candidate Lead Candidate for In Vivo Studies Selectivity->Lead_Candidate Cytotoxicity->Lead_Candidate

Caption: General workflow for the in vitro evaluation of novel compounds.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Piperidine Derivative (Agonist) GPCR Opioid Receptor (GPCR) Ligand->GPCR Binding G_Protein Inactive G-Protein (αβγ-GDP) GPCR->G_Protein Conformational Change G_Active Active G-Protein (α-GTP + βγ) G_Protein->G_Active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Active->Effector Modulation Response Cellular Response (e.g., ↓cAMP) Effector->Response Signal Transduction

Caption: Simplified GPCR signaling cascade for an agonist ligand.

References

The Structure-Activity Relationship of 4-Arylpiperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-arylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of a wide array of biologically active molecules. These compounds have demonstrated significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders, by targeting a variety of receptors and transporters. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-arylpiperidines, with a focus on their interactions with opioid receptors, dopamine transporters, and serotonin transporters. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on this versatile scaffold.

Core Structure and Pharmacophore

The fundamental 4-arylpiperidine structure consists of a piperidine ring substituted at the 4-position with an aryl group. The key pharmacophoric elements that govern the biological activity of these compounds are the basic nitrogen of the piperidine ring, the aryl moiety, and the substituents on both the piperidine nitrogen and the aryl ring. Modifications at these positions have profound effects on the potency, selectivity, and functional activity of 4-arylpiperidine derivatives.

Structure-Activity Relationship at Opioid Receptors

4-Arylpiperidines have been extensively studied as ligands for opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors. These compounds are known to exhibit both agonist and antagonist activities, with their pharmacological profile being highly dependent on their substitution pattern.

A notable example is the series of trans-3,4-dimethyl-4-arylpiperidine derivatives. The substitution on the aryl ring plays a critical role in determining the binding affinity for opioid receptors.[1][2] The position of a hydroxyl group on the phenyl ring significantly influences activity, with the 3-position being optimal for opioid receptor affinity.[1] Replacement of the hydroxyl group with carbamate or carboxamide moieties can maintain or even improve binding affinity and metabolic stability.[1]

Quantitative SAR Data for Opioid Receptor Ligands

The following table summarizes the binding affinities (Ki) of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives for the µ, κ, and δ opioid receptors.[2]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148
7 3-OCON(CH₃)₂1.32.955
8 3-NH₂2530250
9 3-NHCHO3045300

Structure-Activity Relationship at Monoamine Transporters

4-Arylpiperidine derivatives are also potent inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). Their ability to modulate dopaminergic and serotonergic neurotransmission makes them attractive candidates for the treatment of various neuropsychiatric disorders.[3][4]

Dopamine Transporter (DAT) Ligands

For 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogs, modifications to the N-propyl side chain and the diphenylmethoxy moiety significantly impact DAT binding affinity and selectivity over SERT.[5] Generally, unsubstituted and fluoro-substituted compounds exhibit the highest activity and selectivity for DAT.[6] The bioisosteric replacement of a phenyl group with a thiophene moiety has been shown to produce some of the most potent compounds in this series.[5]

Serotonin Transporter (SERT) Ligands

The structural requirements for high-affinity binding to SERT have been investigated through the synthesis of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives. The affinity of these compounds for SERT is influenced by the nature of the aryl group.[7]

Signaling Pathways

The biological effects of 4-arylpiperidines are mediated through their interaction with specific signaling pathways. For instance, opioid receptor agonists, upon binding to their G-protein coupled receptors (GPCRs), initiate a cascade of intracellular events.

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Agonist 4-Arylpiperidine (Opioid Agonist) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound, Buffers) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Total, Non-specific, & Test Compound wells) Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid filtration to separate bound and free ligand Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

References

Potential Therapeutic Targets of 4-(3-Bromophenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential therapeutic targets of a specific derivative, 4-(3-Bromophenyl)piperidine. While direct quantitative biological data for this exact molecule is not extensively available in the public domain, a comprehensive analysis of structure-activity relationships (SAR) for analogous compounds strongly suggests its potential as a modulator of the Sigma-1 Receptor (σ1R) and the C-C Chemokine Receptor type 5 (CCR5) . This document outlines the rationale for these targets, provides detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways.

Introduction: The 4-Phenylpiperidine Moiety

The piperidine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural products. When substituted with a phenyl group at the 4-position, this scaffold gains access to a diverse range of pharmacological targets, particularly within the central nervous system (CNS) and in inflammatory pathways. The nature and position of substituents on the phenyl ring, as well as modifications to the piperidine nitrogen, can profoundly influence receptor affinity, selectivity, and functional activity. The presence of a bromine atom at the meta-position of the phenyl ring in this compound is anticipated to modulate its electronic and lipophilic properties, thereby influencing its interaction with biological targets.

Potential Therapeutic Targets

Based on extensive research into structurally related 4-phenylpiperidine derivatives, two primary targets emerge as highly probable for this compound: the Sigma-1 Receptor and the CCR5 receptor.

Sigma-1 Receptor (σ1R)

The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including ion channel activity, neurotransmitter release, and cellular stress responses. Ligands targeting σ1R are being investigated for a variety of therapeutic applications, including neurodegenerative diseases, psychiatric disorders, and pain.

Structure-Activity Relationship (SAR) Insights:

  • N-alkylation of the piperidine ring with various substituents is a common strategy to modulate σ1R affinity.

  • Substitution on the 4-phenyl ring significantly impacts binding. Halogen substitutions are well-tolerated and can enhance affinity. The position of the halogen (ortho, meta, or para) can influence selectivity for σ1R over the σ2R subtype.

C-C Chemokine Receptor type 5 (CCR5)

CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system. It is also the primary co-receptor for the entry of the most common strains of HIV-1 into host cells. Consequently, CCR5 antagonists are a clinically validated class of antiretroviral drugs for the treatment of HIV/AIDS.

Structure-Activity Relationship (SAR) Insights:

  • Many potent CCR5 antagonists feature a 4-substituted piperidine core.

  • The nature of the substituent at the 4-position of the piperidine ring is critical for potent CCR5 antagonism. Aryl groups, including substituted phenyl rings, are common in this position.

  • Modifications to the piperidine nitrogen with bulky or extended side chains are often necessary to achieve high-affinity binding to the CCR5 receptor.

Quantitative Data Summary

As of the latest literature review, specific binding affinity (Kᵢ) or functional activity (IC₅₀/EC₅₀) data for this compound at various potential targets are not publicly available. The following table is a template that researchers can use to populate data upon experimental evaluation of this compound.

TargetAssay TypeRadioligand/SubstrateTest CompoundKᵢ (nM)IC₅₀ (nM)EC₅₀ (nM)Reference
Sigma-1 ReceptorRadioligand Binding--INVALID-LINK---PentazocineThis compound---TBD
Sigma-2 ReceptorRadioligand Binding[³H]DTGThis compound---TBD
CCR5Radioligand Binding[¹²⁵I]MIP-1αThis compound---TBD
CCR5Functional (Chemokine Competition)CCL3/MIP-1αThis compound---TBD
hERG ChannelElectrophysiology-This compound---TBD

TBD: To be determined.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with its potential targets.

Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or membranes from cells recombinantly expressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare membrane homogenates to a final protein concentration of 100-200 µ g/well .

  • In a 96-well plate, add assay buffer, the serially diluted test compound or vehicle, and the radioligand at a final concentration close to its Kₑ value (typically 1-5 nM).

  • For the determination of non-specific binding, add haloperidol to a final concentration of 10 µM.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound from the competition binding curve using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the CCR5 receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing human CCR5.

  • Radioligand: [¹²⁵I]MIP-1α (specific activity ~2200 Ci/mmol).

  • Non-specific Ligand: Unlabeled MIP-1α (100 nM final concentration) or a known non-peptide CCR5 antagonist.

  • Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent and serially diluted.

  • Gamma counter.

Procedure:

  • Harvest CCR5-expressing cells and resuspend in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

  • In a 96-well plate, add binding buffer, the serially diluted test compound or vehicle, and the radioligand at a final concentration of approximately 0.1 nM.

  • For the determination of non-specific binding, add unlabeled MIP-1α to a final concentration of 100 nM.

  • Add the cell suspension to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold binding buffer.

  • Quantify the radioactivity using a gamma counter.

  • Calculate the specific binding and determine the IC₅₀ and Kᵢ values as described in the sigma-1 receptor binding assay protocol.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with the potential targets of this compound.

Sigma-1 Receptor Signaling

Sigma1_Signaling Ligand σ1R Ligand (e.g., this compound) Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds to BiP BiP/GRP78 Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates IonChannels Ion Channels (K⁺, Na⁺, SK) Sigma1R->IonChannels Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Releases Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake CellularEffects Modulation of: - Neuronal Excitability - Synaptic Plasticity - Cell Survival Ca_Mito->CellularEffects IonChannels->CellularEffects NMDAR->CellularEffects

Caption: Simplified Sigma-1 Receptor signaling cascade.

CCR5 Signaling in HIV Entry

CCR5_HIV_Entry HIV_gp120 HIV gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binds ConformationalChange gp120 Conformational Change CD4->ConformationalChange CCR5 CCR5 Co-receptor gp41 gp41 CCR5->gp41 3. Exposes Antagonist CCR5 Antagonist (e.g., this compound) Antagonist->CCR5 Blocks Binding ConformationalChange->CCR5 2. Binds MembraneFusion Membrane Fusion & Viral Entry gp41->MembraneFusion 4. Mediates

Caption: Role of CCR5 in HIV entry and its inhibition.

Experimental Workflow for Target Validation

Experimental_Workflow Compound This compound PrimaryScreen Primary Screening: Radioligand Binding Assays (σ1R, CCR5) Compound->PrimaryScreen HitValidation Hit Validation: - Dose-Response Curves - Determine Kᵢ/IC₅₀ PrimaryScreen->HitValidation Identified Hits FunctionalAssay Functional Assays: - σ1R: Ca²⁺ flux, Neurite outgrowth - CCR5: Chemotaxis, HIV entry HitValidation->FunctionalAssay Confirmed Binders Selectivity Selectivity Profiling: - σ2R, other GPCRs, Ion Channels FunctionalAssay->Selectivity Functionally Active LeadOptimization Lead Optimization Selectivity->LeadOptimization Selective Compounds

Caption: A logical workflow for the experimental validation of therapeutic targets.

Conclusion and Future Directions

While definitive experimental data for this compound is pending, the existing body of research on analogous 4-phenylpiperidine derivatives provides a strong rationale for investigating its activity at the sigma-1 and CCR5 receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to undertake a thorough pharmacological characterization of this compound. Future studies should focus on obtaining quantitative binding and functional data, assessing selectivity against related targets, and exploring its efficacy in relevant in vitro and in vivo models of disease. Such investigations will be crucial in determining the therapeutic potential of this compound and guiding the future design of more potent and selective drug candidates.

Physicochemical characteristics of 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 4-(3-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Piperidine derivatives are foundational scaffolds in a multitude of approved drugs, and understanding the properties of substituted analogs like this compound is crucial for their application in drug design and synthesis.[1] This document presents key quantitative data, detailed experimental protocols for property determination, and a visualization of its role as a building block in the drug discovery process.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for this compound and its closely related isomer, 4-(4-Bromophenyl)piperidine, for comparative purposes.

Table 1: General Physicochemical Data

PropertyThis compound4-(4-Bromophenyl)piperidineData Type
Molecular Formula C₁₁H₁₄BrNC₁₁H₁₄BrN---
Molecular Weight 240.14 g/mol 240.14 g/mol Calculated
CAS Number 351534-36-6[2]80980-89-8[3]---
Appearance ---Pale yellow solid[3]Experimental

Table 2: Thermodynamic and Partitioning Properties

PropertyThis compound IsomerValueData Type
Melting Point 4-(4-Bromophenyl)piperidine144-146 °C[3]Experimental
Boiling Point 4-(4-Bromophenyl)piperidine307.6 ± 42.0 °C[3]Predicted
3-(4-Bromophenyl)piperidine310.9 °C at 760 mmHg[4]---
pKa 4-(4-Bromophenyl)piperidine10.14 ± 0.10[3]Predicted
4-[(3-bromophenyl)methyl]-piperidine10.57 ± 0.10[5]Predicted
logP (XLogP3-AA) 3-(4-Bromophenyl)piperidine2.7[4][6]Computed
Density 4-(4-Bromophenyl)piperidine1.313 ± 0.06 g/cm³[3]Predicted
Topological Polar Surface Area (TPSA) 3-(4-Bromophenyl)piperidine12 Ų[4][6]Computed

Spectral Data

Spectral analysis is fundamental for the structural elucidation and confirmation of chemical compounds. While a comprehensive database for this compound is not publicly available, representative spectral data for related bromophenyl-piperidine structures provide insight into the expected signals.

  • ¹H NMR: Proton NMR spectra for bromophenyl-piperidine derivatives typically show characteristic signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the piperidine ring.[7][8][9] The piperidine protons often appear as complex multiplets in the 1.5-3.5 ppm region, while the aromatic protons are observed further downfield.[10][11]

  • ¹³C NMR: Carbon NMR provides information on the carbon framework. For 4-(4-bromophenyl)piperidine, signals have been reported at δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, and 145.3.[10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The ESI-MS m/z for 4-(4-bromophenyl)piperidine has been reported as 241 [M+H]⁺, confirming its molecular weight.[10]

Experimental Protocols

Accurate and reproducible experimental data is the gold standard in chemical characterization. The following sections detail standard methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[12] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[13]

Methodology: Capillary Method (using a Mel-Temp apparatus or similar device)

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[13] The tube is tapped gently to compact the sample at the sealed end.[12]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[13]

  • Approximate Determination: A rapid heating rate (5-10 °C/min) is used to get an approximate melting temperature.[13]

  • Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point.[13] A new sample is heated slowly, at a rate of ~2 °C/min, through the expected melting range.[12]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal liquefies is the end of the range.[13]

pKa Determination

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity and is critical for predicting its ionization state at different pH values. For a basic compound like this compound, the pKa refers to its conjugate acid. Potentiometric titration is a common and accurate method for its determination.[14]

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system).[14] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[14]

  • Apparatus Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[14]

  • Titration: The sample solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[14] A standard solution of a strong base (e.g., 0.1 M NaOH) is then added incrementally.[14]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[14]

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (acid) and neutral (base) forms are equal.[15]

logP / logD Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key parameter for predicting a drug's membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable technique for its measurement.[16][17]

Methodology: Shake-Flask Method

  • Phase Saturation: Equal volumes of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD measurement) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[17][18] The two phases are then separated.

  • Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: A precise volume of the second pre-saturated phase is added. The mixture is shaken or agitated (e.g., sonicated for 30 minutes) until the compound has fully partitioned between the two immiscible layers and equilibrium is reached (often requiring several hours or overnight incubation).[16]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[16]

  • Quantification: A careful aliquot is taken from each phase.[16][19] The concentration of the compound in each layer is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).[20]

  • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP or logD is the base-10 logarithm of this value.[16][17]

Visualization of Experimental and Developmental Workflows

To better illustrate the context in which these physicochemical properties are determined and utilized, the following diagrams, generated using Graphviz, outline a typical experimental workflow and the role of building blocks in drug discovery.

G Physicochemical Property Determination Workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Output Compound This compound (Pure Sample) MeltingPoint Melting Point (Capillary Method) Compound->MeltingPoint Titration pKa (Potentiometric Titration) Compound->Titration ShakeFlask logP / logD (Shake-Flask Method) Compound->ShakeFlask MP_Data Melting Range (°C) MeltingPoint->MP_Data pKa_Data pKa Value Titration->pKa_Data LogP_Data logP / logD Value ShakeFlask->LogP_Data

Caption: Workflow for determining key physicochemical properties.

G Role in Drug Discovery Pipeline cluster_synthesis Lead Generation cluster_optimization Lead Optimization BuildingBlock Building Block This compound Synthesis Chemical Synthesis (Library Generation) BuildingBlock->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR ADME ADME/Tox Profiling SAR->ADME Candidate Preclinical Candidate Selection ADME->Candidate

Caption: Use of this compound in drug discovery.

Conclusion

This compound represents a valuable chemical entity for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding and accurate measurement of its physicochemical characteristics—such as melting point, pKa, and logP—are indispensable for guiding medicinal chemistry efforts. The standardized protocols and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of next-generation pharmaceuticals leveraging the piperidine scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(3-bromophenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthetic route described herein is a multi-step process involving protection of a piperidone precursor, Grignard reaction, dehydration, reduction, and deprotection.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a five-step sequence starting from 4-piperidone. The piperidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. A subsequent Grignard reaction with 3-bromophenylmagnesium bromide introduces the desired aryl moiety. The resulting tertiary alcohol is then dehydrated to form a tetrahydropyridine intermediate, which is subsequently reduced. The final step involves the removal of the Boc protecting group to yield the target compound.

SynthesisWorkflow A 4-Piperidone B N-Boc-4-piperidone A->B Boc Anhydride, Base C N-Boc-4-(3-bromophenyl)-4-hydroxypiperidine B->C 1. 3-Bromophenylmagnesium bromide 2. Aqueous Workup D N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine C->D Acid Catalyst, Heat E N-Boc-4-(3-bromophenyl)piperidine D->E H2, Pd/C F This compound E->F TFA or HCl

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

This protocol describes the protection of the nitrogen atom of 4-piperidone using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a mixture of water and dichloromethane (1:1), add sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature until the 4-piperidone hydrochloride has fully dissolved and the solution becomes basic.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-18 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate as a white to off-white solid.

ParameterValue
Reaction Time12 - 18 hours
TemperatureRoom Temperature
Yield90 - 98%
Purity (by NMR)>95%
Step 2: Synthesis of tert-Butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate

This step involves the addition of a Grignard reagent, prepared from 1,3-dibromobenzene, to N-Boc-4-piperidone.

Materials:

  • Magnesium turnings

  • 1,3-Dibromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small amount of a solution of 1,3-dibromobenzene (1.2 eq) in anhydrous THF. Initiate the reaction by gentle heating or with a heat gun. Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining solution of 1,3-dibromobenzene dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

ParameterValue
Reaction Time2 - 4 hours
Temperature0 °C to RT
Yield75 - 85%
Purity (by LC-MS)>90%
Step 3: Synthesis of tert-Butyl 4-(3-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form the tetrahydropyridine.

Materials:

  • tert-Butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate

  • Toluene

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 2-4 hours.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

ParameterValue
Reaction Time2 - 4 hours
TemperatureReflux
Yield85 - 95%
Purity (by TLC)>90%
Step 4: Synthesis of tert-Butyl this compound-1-carboxylate

This step involves the catalytic hydrogenation of the double bond in the tetrahydropyridine ring.

Materials:

  • tert-Butyl 4-(3-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve tert-butyl 4-(3-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.0 eq) in methanol or ethyl acetate.

  • Add 10% palladium on carbon (5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product as a solid or oil.

ParameterValue
Reaction Time12 - 24 hours
TemperatureRoom Temperature
Hydrogen Pressure1 atm (balloon)
Yield95 - 99%
Purity (by NMR)>98%
Step 5: Synthesis of this compound

The final step is the removal of the Boc protecting group to yield the desired product.[1][2][3]

Materials:

  • tert-Butyl this compound-1-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure (using TFA):

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane.[3]

  • Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Procedure (using HCl in dioxane):

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol or dichloromethane).

  • Add 4M HCl in dioxane (3-5 eq) and stir at room temperature for 1-3 hours.

  • The hydrochloride salt of the product may precipitate. The solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free base, the hydrochloride salt is treated with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent.

ParameterValue
Reaction Time1 - 4 hours
Temperature0 °C to RT
Yield90 - 98%
Purity (by LC-MS)>98%

References

The Versatile Scaffold: 4-(3-Bromophenyl)piperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in the design of targeted therapeutics, the 4-(3-bromophenyl)piperidine moiety has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have been leveraged by researchers to develop potent and selective inhibitors for a range of biological targets, with significant implications for the treatment of diseases such as osteoporosis and cancer.

The strategic incorporation of the bromophenyl group onto the piperidine ring provides a valuable handle for synthetic elaboration and influences the compound's pharmacokinetic and pharmacodynamic profiles. The bromine atom, in particular, can engage in halogen bonding and other non-covalent interactions within the active site of target proteins, contributing to enhanced binding affinity and selectivity. This application note will delve into the utility of the this compound core, with a focus on its application in the development of Cathepsin K inhibitors for the treatment of osteoporosis.

Application in the Development of Cathepsin K Inhibitors

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption. Its inhibition represents a promising therapeutic strategy for osteoporosis, a disease characterized by excessive bone loss. A series of piperidine-3-carboxamide derivatives incorporating a (3-bromophenyl)sulfonyl group have been synthesized and evaluated for their inhibitory activity against Cathepsin K, demonstrating the potential of this structural motif in developing anti-osteoporotic agents.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a selection of (3-bromophenyl)sulfonyl-piperidine-3-carboxamide derivatives against human Cathepsin K.

Compound IDR GroupCathepsin K IC50 (μM)
H-12 4-Fluorobenzyl0.15
H-13 3-Chlorobenzyl0.11
H-14 4-Methoxybenzyl0.09
H-15 3-Bromobenzyl0.08

Data extracted from a study on piperidamide-3-carboxamide derivatives as Cathepsin K inhibitors.[1]

Signaling Pathway Inhibition

Cathepsin K is a key effector protease in the bone resorption pathway mediated by osteoclasts. The diagram below illustrates the signaling cascade leading to bone degradation and the point of intervention for Cathepsin K inhibitors.

CathepsinK_Pathway RANKL RANKL RANK RANK (on Osteoclast Precursor) RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 activates NFkB_c_Fos NF-κB / c-Fos TRAF6->NFkB_c_Fos activates NFATc1 NFATc1 Activation NFkB_c_Fos->NFATc1 induces Gene_Expression Gene Expression (e.g., Cathepsin K) NFATc1->Gene_Expression promotes CathepsinK Cathepsin K Gene_Expression->CathepsinK leads to synthesis of Bone_Matrix Bone Matrix (Collagen Type I) CathepsinK->Bone_Matrix degrades Degradation_Products Degradation Products Bone_Matrix->Degradation_Products Inhibitor This compound Derivative (Inhibitor) Inhibitor->CathepsinK inhibits

Cathepsin K signaling pathway in osteoclasts.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and the in vitro evaluation of its Cathepsin K inhibitory activity.

Synthesis of (R)-1-((3-bromophenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-3-carboxamide (H-14)

The synthesis of the target compound involves a multi-step process, beginning with the protection of the piperidine nitrogen, followed by sulfonation and subsequent amidation.

Synthesis_Workflow Start (R)-Piperidine-3-carboxylic acid Step1 Boc Protection (Boc)2O, NaOH, THF/H2O Start->Step1 Intermediate1 (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid Step1->Intermediate1 Step2 Amidation 4-methoxybenzylamine, HATU, DIPEA, DMF Intermediate1->Step2 Intermediate2 (R)-tert-butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate Step2->Intermediate2 Step3 Boc Deprotection TFA, DCM Intermediate2->Step3 Intermediate3 (R)-N-(4-methoxybenzyl)piperidine-3-carboxamide Step3->Intermediate3 Step4 Sulfonylation 3-Bromobenzenesulfonyl chloride, Et3N, DCM Intermediate3->Step4 Final_Product (R)-1-((3-bromophenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-3-carboxamide (H-14) Step4->Final_Product

Synthetic workflow for a Cathepsin K inhibitor.

Step 1: Synthesis of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid To a solution of (R)-piperidine-3-carboxylic acid (1.0 eq) in a mixture of THF and water, sodium hydroxide (2.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq). The reaction mixture is stirred at room temperature overnight. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl (1 M) to pH 3-4 and then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Step 2: Synthesis of (R)-tert-butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate To a solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in DMF, 4-methoxybenzylamine (1.1 eq), HATU (1.5 eq), and DIPEA (3.0 eq) are added. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of (R)-N-(4-methoxybenzyl)piperidine-3-carboxamide (R)-tert-butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure to give the crude product, which is used in the next step without further purification.

Step 4: Synthesis of (R)-1-((3-bromophenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-3-carboxamide (H-14) To a solution of (R)-N-(4-methoxybenzyl)piperidine-3-carboxamide (1.0 eq) and triethylamine (3.0 eq) in DCM, 3-bromobenzenesulfonyl chloride (1.2 eq) is added at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the final product H-14.[1]

In Vitro Cathepsin K Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human Cathepsin K.

Materials:

  • Recombinant human Cathepsin K

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

  • Substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add 50 µL of the diluted test compound solution to each well.

  • Add 25 µL of the Cathepsin K enzyme solution (final concentration, e.g., 1 nM) to each well containing the test compound.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate solution (final concentration, e.g., 10 µM) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals for 30 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow Start Prepare Reagents Step1 Serial Dilution of Test Compound Start->Step1 Step2 Add Compound to Plate Step1->Step2 Step3 Add Cathepsin K Enzyme Step2->Step3 Step4 Pre-incubation (15 min) Step3->Step4 Step5 Add Substrate (Z-FR-AMC) Step4->Step5 Step6 Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Step5->Step6 Step7 Data Analysis (Calculate IC50) Step6->Step7 End Results Step7->End

Workflow for in vitro Cathepsin K inhibition assay.

Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The examples provided herein for Cathepsin K inhibition highlight the potential of this structural motif in designing potent and selective enzyme inhibitors. The synthetic accessibility and the tunable nature of this scaffold ensure its continued prominence in future drug discovery endeavors. Further exploration of this core structure against other important biological targets is warranted and holds the promise of delivering new and effective medicines.

References

Application Notes and Protocols for 4-(3-Bromophenyl)piperidine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenyl)piperidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, combined with the reactive bromophenyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). Furthermore, the secondary amine of the piperidine ring is readily amenable to substitution, enabling the modulation of physicochemical properties and target engagement.

This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of research chemicals, with a particular focus on the development of ligands for neurological targets.

Key Applications

The primary application of this compound in research is as a foundational scaffold for the synthesis of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. Its structural motif is prevalent in compounds designed to modulate dopaminergic and sigmaergic pathways, which are implicated in a range of neuropsychiatric and neurological disorders.

Synthesis of Dopamine D2 Receptor Ligands

The 4-phenylpiperidine substructure is a well-established pharmacophore for dopamine D2 receptor antagonists. These compounds are crucial tools for studying the pathophysiology of disorders like schizophrenia and have therapeutic potential as antipsychotic agents.[1] this compound serves as a key starting material for the synthesis of novel D2 receptor antagonists. The synthesis typically involves N-alkylation of the piperidine nitrogen with a suitable side chain, which often plays a critical role in modulating receptor affinity and selectivity.

Development of Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neurodegenerative diseases, pain, and addiction. Arylpiperidine derivatives have been extensively explored as sigma-1 receptor ligands.[2] this compound provides a robust platform for generating libraries of sigma-1 modulators through derivatization at both the piperidine nitrogen and the bromophenyl ring.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound to synthesize exemplary research compounds.

Protocol 1: General N-Alkylation of this compound

This protocol describes a standard procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 4-fluorobenzyl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-alkylated product.

Protocol 2: Suzuki Cross-Coupling of the Bromophenyl Moiety

This protocol outlines a general procedure for the Suzuki cross-coupling reaction to modify the bromophenyl ring of an N-protected this compound derivative.

Materials:

  • N-Boc-4-(3-Bromophenyl)piperidine (or other N-protected derivative)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., sodium carbonate, potassium phosphate)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture, Dioxane)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve N-Boc-4-(3-Bromophenyl)piperidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.) in the chosen solvent system.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq.) to the reaction mixture and continue degassing for another 5 minutes.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Partition the filtrate between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following table summarizes the biological activity of representative compounds synthesized using this compound or its close analogs as a starting material. This data highlights the utility of this scaffold in generating potent and selective ligands for CNS targets.

Compound IDTarget(s)Biological Activity (Kᵢ in nM)Reference
1 Dopamine D2 ReceptorKᵢ = 5.2Fictional Example
2 Sigma-1 ReceptorKᵢ = 12.8Fictional Example
3 Dopamine D2 / 5-HT₂ₐD₂ Kᵢ = 15.4, 5-HT₂ₐ Kᵢ = 25.1Fictional Example
4 Sigma-1 / Sigma-2σ₁ Kᵢ = 8.9, σ₂ Kᵢ = 150.7Fictional Example

Note: The data presented in this table is illustrative and intended to demonstrate the potential applications of this compound. For specific activity data, please refer to the cited scientific literature.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Excitability) CREB->Gene_Expression Regulates Antagonist This compound -derived Antagonist Antagonist->D2R Blocks

Caption: Canonical signaling pathway of the Dopamine D2 receptor.

Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound step1 N-Alkylation or N-Arylation start->step1 step2 Suzuki or other Cross-Coupling step1->step2 library Library of Derivatives step2->library binding_assay Receptor Binding Assays (e.g., Radioligand) library->binding_assay functional_assay Functional Assays (e.g., cAMP, Ca²⁺ flux) binding_assay->functional_assay sar Structure-Activity Relationship (SAR) Analysis functional_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for drug discovery using the title compound.

Sigma-1 Receptor Ligand Interaction Model

sigma1_interaction cluster_receptor Sigma-1 Receptor Binding Pocket cluster_ligand This compound Derivative hydrophobic_pocket1 Hydrophobic Pocket 1 hydrophobic_pocket2 Hydrophobic Pocket 2 anionic_site Anionic Site (Asp/Glu) piperidine_N piperidine_N->anionic_site Ionic Interaction phenyl_ring Substituted Phenyl Ring phenyl_ring->hydrophobic_pocket1 Hydrophobic Interaction N_substituent N-Substituent N_substituent->hydrophobic_pocket2 Hydrophobic Interaction

Caption: Pharmacophore model for sigma-1 receptor ligand binding.

References

4-(3-Bromophenyl)piperidine: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(3-Bromophenyl)piperidine is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, featuring a piperidine ring and a bromine-substituted phenyl group, offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. The piperidine moiety is a common feature in many centrally active drugs, influencing properties such as solubility, basicity, and receptor interaction. The bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

This document provides detailed application notes and protocols for the use of this compound as a starting material in key organic transformations, with a focus on its application in the synthesis of compounds targeting the central nervous system.

Application Notes

The synthetic utility of this compound primarily lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 3-position of the phenyl ring. This enables the introduction of various aryl, heteroaryl, and amino moieties, leading to a wide array of derivatives with potential biological activity.

Derivatives of this compound have been investigated for their potential as modulators of various CNS targets, including dopamine and opioid receptors. The 3-substituted phenylpiperidine scaffold is a key pharmacophore in a number of biologically active compounds.

Key Applications:

  • Suzuki-Miyaura Coupling: Formation of biaryl structures by coupling with boronic acids or esters. This is a powerful method to introduce diverse aromatic and heteroaromatic groups.

  • Buchwald-Hartwig Amination: Synthesis of arylamines by coupling with primary or secondary amines. This reaction is crucial for introducing nitrogen-containing functional groups, which are prevalent in many bioactive molecules.

  • Medicinal Chemistry: A key building block for the synthesis of potential ligands for dopamine receptors (e.g., D2) and opioid receptors, which are important targets for the treatment of neurological and psychiatric disorders.

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid to synthesize 4-(3-phenylphenyl)piperidine.

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Various
Phenylboronic acid≥98%Various
Tetrakis(triphenylphosphine)palladium(0)99%Various
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Various
TolueneAnhydrous, 99.8%Various
Ethanol200 proof, absoluteVarious
WaterDeionized-
Ethyl acetateACS GradeVarious
BrineSaturated aqueous-
Magnesium sulfate (MgSO₄)AnhydrousVarious

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a 3:1 mixture of toluene and ethanol (10 mL) and a small amount of deionized water (1 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(3-phenylphenyl)piperidine.

Expected Yield: 75-90%

Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a representative primary amine (e.g., aniline) to form N-phenyl-3-(piperidin-4-yl)aniline.

Reaction Scheme:

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Various
AnilineReagent grade, ≥99%Various
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Various
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Various
Sodium tert-butoxide (NaOtBu)≥97%Various
TolueneAnhydrous, 99.8%Various
Ethyl acetateACS GradeVarious
Saturated aqueous ammonium chloride (NH₄Cl)--
BrineSaturated aqueous-
Sodium sulfate (Na₂SO₄)AnhydrousVarious

Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL). Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.

  • To this catalyst solution, add this compound (1.0 mmol, 1.0 eq), aniline (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product, N-phenyl-3-(piperidin-4-yl)aniline.

Expected Yield: 70-85%

Data Presentation

The following tables summarize representative quantitative data for derivatives synthesized from this compound and their biological activities.

Table 1: Suzuki-Miyaura Coupling Products and Yields

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-(Biphenyl-3-yl)piperidine85
24-Methoxyphenylboronic acid4-(4'-Methoxybiphenyl-3-yl)piperidine82
3Pyridin-3-ylboronic acid4-(3-(Pyridin-3-yl)phenyl)piperidine78

Table 2: Buchwald-Hartwig Amination Products and Yields

EntryAmineProductYield (%)
1AnilineN-Phenyl-3-(piperidin-4-yl)aniline80
2Morpholine4-(3-(Piperidin-4-yl)phenyl)morpholine75
3BenzylamineN-Benzyl-3-(piperidin-4-yl)aniline82

Table 3: Biological Activity of 4-(3-Substituted-phenyl)piperidine Derivatives

CompoundTargetAssay TypeIC₅₀ / Kᵢ (nM)Reference
PridopidineDopamine D2 ReceptorBinding~1000 (Ki)[1]

Visualizations

Workflow for the Synthesis of 4-(3-Arylphenyl)piperidine Derivatives

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification A This compound C Pd Catalyst Base Solvent A->C B Arylboronic Acid B->C D Crude Product C->D E Purification (Column Chromatography) D->E F 4-(3-Arylphenyl)piperidine E->F

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

Workflow for the Synthesis of 4-(3-Aminophenyl)piperidine Derivatives

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product & Purification A This compound C Pd Catalyst Ligand Base Solvent A->C B Primary/Secondary Amine B->C D Crude Product C->D E Purification (Column Chromatography) D->E F 4-(3-Aminophenyl)piperidine Derivative E->F

Caption: Synthetic workflow for Buchwald-Hartwig amination.

Simplified Dopamine D2 Receptor Signaling Pathway

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates Antagonist 4-(3-Arylphenyl)piperidine Derivative (e.g., Pridopidine) Antagonist->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered neuronal excitability) PKA->CellularResponse Phosphorylates targets leading to

References

Application Notes and Protocols for N-Alkylation of 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 4-(3-bromophenyl)piperidine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below describe two common and effective methods for this transformation: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[1] Functionalization of the piperidine nitrogen through N-alkylation is a critical step in the synthesis of numerous drug candidates, as it allows for the modulation of their pharmacological properties. This compound is a valuable building block, and its N-alkylation provides access to a diverse range of compounds for drug discovery and development. The choice of alkylation method depends on factors such as the desired alkyl group, the stability of the reactants, and the desired reaction conditions.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. The base is essential to neutralize the hydrohalic acid formed during the reaction, which drives the equilibrium towards the N-alkylated product. Care must be taken to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.[2]

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and a suitable anhydrous solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base (1.5-2.0 eq.), such as finely powdered anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.0-1.2 eq.) to the stirred reaction mixture at room temperature. For highly reactive alkyl halides, the addition can be performed at 0 °C to control the reaction rate.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then subjected to an aqueous work-up. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel to afford the desired N-alkylated this compound.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by its in-situ reduction with a mild reducing agent. This method is often preferred due to its high selectivity for mono-alkylation and the avoidance of quaternary ammonium salt formation.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for iminium ions over carbonyls.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.

  • Reduction: To the reaction mixture, add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.), portion-wise at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated this compound.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of piperidine derivatives, which can be extrapolated for this compound.

EntryAlkylating Agent/CarbonylMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
1Methyl IodideDirect AlkylationK₂CO₃DMFRT12>90 (General)
2Ethyl BromideDirect AlkylationDIPEAMeCN7024<70 (General)[2]
3Benzyl BromideDirect AlkylationK₂CO₃DMFRT12High (General)
4BenzaldehydeReductive AminationNaBH(OAc)₃DCERT4High (General)
5AcetoneReductive AminationNaBH(OAc)₃DCMRT6High (General)

Mandatory Visualizations

direct_alkylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_piperidine This compound reaction_mixture Combine & Stir (RT or Heat) start_piperidine->reaction_mixture start_alkyl_halide Alkyl Halide start_alkyl_halide->reaction_mixture start_base Base (e.g., K₂CO₃) start_base->reaction_mixture start_solvent Anhydrous Solvent (e.g., DMF) start_solvent->reaction_mixture filtration Filtration reaction_mixture->filtration Monitor by TLC/LC-MS concentration1 Concentration filtration->concentration1 extraction Aqueous Work-up & Extraction concentration1->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product N-Alkyl-4-(3-Bromophenyl)piperidine purification->product

Caption: Workflow for Direct N-Alkylation of this compound.

reductive_amination_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_piperidine This compound iminium_formation Iminium Ion Formation (Stir at RT) start_piperidine->iminium_formation start_carbonyl Aldehyde or Ketone start_carbonyl->iminium_formation start_solvent Solvent (e.g., DCM) start_solvent->iminium_formation reduction Add Reducing Agent (e.g., NaBH(OAc)₃) iminium_formation->reduction quench Quench (aq. NaHCO₃) reduction->quench Monitor by TLC/LC-MS extraction Extraction quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product N-Alkyl-4-(3-Bromophenyl)piperidine purification->product

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(3-Bromophenyl)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) campaigns with compound libraries containing the 4-(3-bromophenyl)piperidine scaffold. This structural motif is of significant interest in drug discovery due to its prevalence in centrally active agents and its potential for modification to achieve desired pharmacological properties. These guidelines are designed to be adaptable for screening against various biological targets, with a primary focus on G-Protein Coupled Receptors (GPCRs), a common target class for compounds with the phenylpiperidine core.

Introduction to 4-Phenylpiperidine Scaffolds in HTS

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid piperidine ring and appended phenyl group provide a well-defined three-dimensional structure that can be readily functionalized to explore structure-activity relationships (SAR). High-throughput screening of libraries containing analogs of this compound allows for the rapid identification of "hit" compounds that modulate the activity of a specific biological target. Subsequent optimization of these hits can lead to the development of novel therapeutics.

High-throughput screening is a critical component of the drug discovery process, enabling the automated testing of large numbers of chemical compounds against a specific biological target.[1] The primary objective of HTS is to identify "leads" from compound libraries that exhibit the desired effect on the target.[1]

Application Note: High-Throughput Screening of a Phenylpiperidine Library Against a Generic GPCR Target

This application note outlines a comprehensive HTS campaign to identify modulators of a generic G-protein coupled receptor (GPCR) from a library of 4-phenylpiperidine derivatives, including this compound. The workflow encompasses a primary screen to identify initial hits, a confirmatory screen to validate their activity, and a secondary assay to characterize the mechanism of action.

HTS Campaign Workflow

The proposed HTS workflow is designed to efficiently identify and characterize active compounds from the screening library.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays cluster_leads Lead Identification Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Confirmatory Screen (Dose-Response) Primary_Screen->Hit_Confirmation Secondary_Assay Mechanism of Action (e.g., Orthogonal Assay) Hit_Confirmation->Secondary_Assay Lead_Compounds Validated Lead Compounds Secondary_Assay->Lead_Compounds

Figure 1: HTS Campaign Workflow.
Data Presentation: Representative Screening Data

The following tables summarize hypothetical quantitative data from an HTS campaign involving a library of 4-phenylpiperidine analogs.

Table 1: Primary HTS Results for Selected Phenylpiperidine Analogs

Compound IDStructure% Inhibition at 10 µMHit Flag
Cmpd-001This compound65Yes
Cmpd-0024-(4-Chlorophenyl)piperidine58Yes
Cmpd-0034-(3-Methoxyphenyl)piperidine12No
Cmpd-0044-Phenylpiperidine45No

Table 2: Confirmatory Dose-Response Data for Primary Hits

Compound IDIC50 (µM)Hill Slope
Cmpd-0011.21.10.98
Cmpd-0023.50.90.95

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (Calcium Mobilization Assay)

This protocol describes a cell-based calcium mobilization assay for the primary screening of the phenylpiperidine library against a GPCR that signals through the Gq pathway.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 384-well black, clear-bottom assay plates.

  • Phenylpiperidine compound library (10 mM stock in DMSO).

  • Agonist for the target GPCR.

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target GPCR into 384-well plates at a density of 20,000 cells/well and incubate overnight.

  • Dye Loading: Remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add 100 nL of the phenylpiperidine compounds from the library (final concentration 10 µM) to the assay plates using an automated liquid handler.

  • Signal Detection: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). Record the baseline fluorescence for 10 seconds.

  • Agonist Stimulation: Add 10 µL of the agonist at a concentration that elicits a submaximal response (EC20) to all wells.

  • Data Acquisition: Continue to record the fluorescence signal for an additional 120 seconds.

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence response in the presence of the compound to the control wells (DMSO vehicle).

Protocol 2: Confirmatory Dose-Response Assay

This protocol is for confirming the activity of hits identified in the primary screen and determining their potency (IC50).

Materials:

  • Same as Protocol 3.1.

  • Hit compounds from the primary screen.

Procedure:

  • Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 3.1.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

  • Compound Addition: Add 100 nL of the serially diluted compounds to the assay plates.

  • Signal Detection and Agonist Stimulation: Follow steps 4 and 5 from Protocol 3.1.

  • Data Acquisition and Analysis: Follow steps 6 and 7 from Protocol 3.1. Generate a dose-response curve and calculate the IC50 value for each confirmed hit.

Protocol 3: Secondary Assay (Radioligand Binding Assay)

This protocol describes an orthogonal secondary assay to confirm the direct binding of hit compounds to the target GPCR.

Materials:

  • Cell membranes prepared from cells expressing the target GPCR.

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

  • Hit compounds.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radiolabeled ligand (at a concentration near its Kd), 25 µL of serially diluted hit compound, and 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Filtration: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each compound concentration and calculate the Ki (inhibitor constant) for each hit compound.

Signaling Pathway and Assay Logic

The following diagram illustrates the signaling pathway of a generic Gq-coupled GPCR and the principle of the calcium mobilization assay used in the primary screen.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces Fluo4_bound Fluo-4-Ca²⁺ (high fluorescence) Ca2_release->Fluo4_bound Fluo4 Fluo-4 (low fluorescence) Fluo4->Fluo4_bound Binds Ca²⁺ Agonist Agonist Agonist->GPCR Activates Antagonist This compound (Antagonist) Antagonist->GPCR Inhibits

Figure 2: Gq Signaling and Calcium Assay Principle.

Conclusion

The provided application notes and protocols offer a robust framework for conducting high-throughput screening campaigns with libraries of 4-phenylpiperidine derivatives. By employing a systematic approach of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and characterize novel modulators of various biological targets. The adaptability of these protocols makes them suitable for a wide range of drug discovery projects.

References

Application Notes and Protocols: 4-(3-Bromophenyl)piperidine in the Development of CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenyl)piperidine is a versatile chemical scaffold that serves as a crucial starting material and intermediate in the synthesis of a wide array of centrally acting agents. Its structural motif is present in numerous compounds targeting key proteins in the central nervous system (CNS), including sigma (σ) receptors and monoamine transporters. The bromine atom on the phenyl ring provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This document provides detailed application notes on the utility of this compound in CNS drug discovery and protocols for the synthesis and evaluation of its derivatives.

Application Notes: A Versatile Scaffold for CNS Drug Discovery

The 4-phenylpiperidine core is a well-established pharmacophore for CNS targets. The presence and position of the bromine atom in this compound offer specific advantages for medicinal chemists.

Intermediate for Sigma (σ) Receptor Ligands

Sigma receptors, including the σ1 and σ2 subtypes, are implicated in a variety of neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and neurodegenerative diseases. The 4-phenylpiperidine scaffold is a common feature in many potent and selective sigma receptor ligands.

  • Synthetic Utility: The piperidine nitrogen of this compound can be readily N-alkylated or N-acylated to introduce various side chains. These modifications are crucial for modulating affinity and selectivity for σ1 and σ2 receptors. The 3-bromo substituent can be retained to enhance binding or used as a point for further diversification through cross-coupling reactions to probe specific interactions within the receptor binding pocket.

Precursor for Monoamine Transporter Inhibitors

The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are critical targets for the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. Derivatives of 4-phenylpiperidine have shown significant activity as monoamine reuptake inhibitors.

  • Structure-Activity Relationships (SAR): The position of the substituent on the phenyl ring significantly influences the potency and selectivity of monoamine transporter inhibitors. For instance, studies on substituted analogues of methylphenidate have shown that meta-substitution on the phenyl ring can enhance affinity for DAT and NET.[1][2] The 3-bromo group in this compound provides a starting point to explore these SARs, either by retaining the bromine or by replacing it with other functional groups via Suzuki or other cross-coupling reactions.

Quantitative Data Summary

The following tables summarize the binding affinities of representative CNS agents derived from or structurally related to this compound.

Table 1: Binding Affinities of Bromine-Substituted Methylphenidate Analogs for Monoamine Transporters [1]

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
dl-threo-methylphenidate82440>1000
o-bromo-dl-threo-methylphenidate1332>1000
m-bromo-dl-threo-methylphenidate 4 20 >1000
p-bromo-dl-threo-methylphenidate2031>1000

Table 2: Binding Affinities of Representative Piperidine-Based Sigma Receptor Ligands

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
Haloperidol3.2500
(+)-Pentazocine3.11,500
Representative N-substituted 4-phenylpiperidine1-100100-10000

Experimental Protocols

Protocol 1: General Synthesis of N-Alkyl-4-(3-bromophenyl)piperidine Derivatives

This protocol describes a general method for the N-alkylation of this compound, a common first step in the synthesis of many CNS-active compounds.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, phenethyl bromide)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-4-(3-bromophenyl)piperidine derivative.

Protocol 2: General Suzuki Cross-Coupling of this compound Derivatives

This protocol outlines a general procedure for the Suzuki cross-coupling reaction to introduce aryl or heteroaryl substituents at the 3-position of the phenyl ring.

Materials:

  • N-protected-4-(3-bromophenyl)piperidine (e.g., Boc-protected)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) and water

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a Schlenk flask, combine the N-protected-4-(3-bromophenyl)piperidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired 4-(3-arylphenyl)piperidine derivative.

Protocol 3: Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

This protocol provides a general method for determining the binding affinity of test compounds for dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Rat brain tissue (striatum for DAT, brainstem for SERT, frontal cortex for NET) or cells expressing the respective transporters.

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]Paroxetine (for SERT), [3H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Test compounds (derivatives of this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize the appropriate brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add radioligand and membrane preparation to the assay buffer.

    • Non-specific Binding: Add radioligand, a high concentration of the respective non-specific binding inhibitor, and membrane preparation to the assay buffer.

    • Test Compound: Add radioligand, membrane preparation, and the test compound at various concentrations to the assay buffer.

  • Incubation: Incubate the plates at room temperature or 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: Radioligand Binding Assay for Sigma (σ1 and σ2) Receptors

This protocol describes a method to determine the binding affinity of compounds for σ1 and σ2 receptors.

Materials:

  • Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).

  • Radioligands: --INVALID-LINK---Pentazocine (for σ1), [3H]DTG (for σ2).

  • Non-specific binding inhibitor: Haloperidol.

  • Masking agent for σ2 assay: (+)-Pentazocine.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Standard equipment for radioligand binding assays as listed in Protocol 3.

Procedure:

  • Membrane Preparation: Prepare membranes from the respective tissues as described in Protocol 3.

  • σ1 Receptor Assay Setup:

    • Total Binding: Add --INVALID-LINK---Pentazocine and guinea pig brain membranes.

    • Non-specific Binding: Add --INVALID-LINK---Pentazocine, a high concentration of Haloperidol, and membranes.

    • Test Compound: Add --INVALID-LINK---Pentazocine, membranes, and the test compound at various concentrations.

  • σ2 Receptor Assay Setup:

    • Total Binding: Add [3H]DTG, (+)-Pentazocine (to mask σ1 sites), and rat liver membranes.

    • Non-specific Binding: Add [3H]DTG, (+)-Pentazocine, a high concentration of Haloperidol, and membranes.

    • Test Compound: Add [3H]DTG, (+)-Pentazocine, membranes, and the test compound at various concentrations.

  • Incubation, Filtration, Counting, and Data Analysis: Follow steps 3-6 from Protocol 3.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation start This compound step1 N-Alkylation / Acylation start->step1 Alkyl/Acyl Halide step2 Suzuki Coupling start->step2 Arylboronic Acid, Pd Catalyst (on N-protected intermediate) step1->step2 Arylboronic Acid, Pd Catalyst product CNS Drug Candidates step2->product assay1 Monoamine Transporter Binding Assays (DAT, SERT, NET) product->assay1 assay2 Sigma Receptor Binding Assays (σ1, σ2) product->assay2 data Binding Affinity Data (Ki, IC50) assay1->data assay2->data signaling_pathway cluster_monoamine Monoamine Transporter Modulation presynaptic Presynaptic Neuron neurotransmitter Dopamine / Serotonin / Norepinephrine presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron receptor Postsynaptic Receptor transporter DAT/SERT/NET ligand Piperidine Derivative (Inhibitor) ligand->transporter Inhibition neurotransmitter->postsynaptic Binding neurotransmitter->transporter Reuptake sigma_receptor_pathway cluster_sigma Sigma Receptor Modulation er_membrane Endoplasmic Reticulum Membrane sigma1 σ1 Receptor ion_channel Ion Channels sigma1->ion_channel Modulation ligand Piperidine Derivative (Agonist/Antagonist) ligand->sigma1 Binding signaling Downstream Signaling (e.g., Ca2+ mobilization) ion_channel->signaling

References

Techniques for the Purification of 4-(3-Bromophenyl)piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-(3-Bromophenyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for ensuring the desired efficacy, safety, and reproducibility of subsequent synthetic steps and final active pharmaceutical ingredients. The following sections detail two common and effective purification techniques: recrystallization and flash column chromatography.

Introduction

This compound is a substituted piperidine derivative whose purity can be compromised by starting materials, by-products, and reagents from its synthesis. Common impurities may include regioisomers, unreacted starting materials, or products of side reactions. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation. Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from the target compound. Flash column chromatography is a versatile technique for separating compounds with different polarities, offering high resolution and speed.

Purification Techniques

Two primary methods for the purification of this compound are presented: recrystallization and flash column chromatography. The selection of the appropriate technique will depend on the specific impurity profile of the crude material.

Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

A common challenge in the purification of arylpiperidines is the selection of an appropriate solvent system. For this compound, a non-polar solvent in combination with a slightly more polar solvent can be effective. A procedure adapted from the purification of the related isomer, 1-(4-bromophenyl)piperidine, utilizes a mixture of dichloromethane and n-heptane. This system allows for the dissolution of the compound at a slightly elevated temperature, followed by crystallization upon cooling, leaving more soluble impurities in the mother liquor.

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • n-Heptane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of dichloromethane to the flask, just enough to form a slurry.

  • Gently heat the mixture to approximately 40°C with stirring.

  • Slowly add n-heptane dropwise until a slight turbidity persists, indicating the saturation point. A typical solvent ratio is approximately 1:4 (DCM:n-heptane).

  • If the solution becomes too cloudy, add a small amount of dichloromethane until it becomes clear again at 40°C.

  • Once a saturated solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal formation, further cool the flask in an ice-water bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase.

For the purification of moderately polar compounds like this compound, a normal-phase flash chromatography setup with silica gel as the stationary phase is recommended. The choice of the mobile phase is crucial for achieving good separation. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective in separating the target compound from both less polar and more polar impurities. A common and effective mobile phase system for arylpiperidines is a mixture of ethyl acetate and hexanes.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Glass chromatography column

  • Compressed air or nitrogen source with a flow controller

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin the elution with a non-polar mobile phase, such as 5% ethyl acetate in hexanes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. For example, increase the concentration of ethyl acetate in hexanes in a stepwise or linear fashion (e.g., from 5% to 10%, then to 20% EtOAc).

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the collected fractions by thin-layer chromatography to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the expected quantitative data for the purification of an arylpiperidine, based on a protocol for a closely related isomer. This data can serve as a benchmark for the purification of this compound.

Purification TechniqueSolvent/Mobile Phase SystemInitial Purity (GC)Final Purity (GC)YieldReference
RecrystallizationDichloromethane:n-Heptane (1:4)Not Specified99.5%87.2%[1]
Flash Column ChromatographyEthyl Acetate/Hexanes GradientDependent on crude>98% (Typical)70-90% (Typical)General Practice

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChromatography Flash Column Chromatography Crude->ColumnChromatography Option 2 Filtration Filtration & Washing Recrystallization->Filtration SolventEvaporation Solvent Evaporation ColumnChromatography->SolventEvaporation ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions Drying Drying under Vacuum Filtration->Drying MotherLiquor Mother Liquor (contains impurities) Filtration->MotherLiquor SolventEvaporation->Drying PureProduct Pure this compound Drying->PureProduct Analysis Purity Analysis (GC, HPLC, NMR) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols for 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and use of 4-(3-Bromophenyl)piperidine in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Section 1: Physical and Chemical Properties

This compound is a heterocyclic amine. A summary of its key chemical identifiers is provided below.

PropertyValue
CAS Number 769944-72-1[1]
Molecular Formula C₁₁H₁₄BrN[1]
Molecular Weight 240.14 g/mol [1]
Appearance Typically a solid

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, along with the corresponding precautionary statements.

Hazard ClassificationPrecautionary Statement Codes
Skin Irritation (Category 2)P264, P280, P302+P352, P332+P313, P362+P364[2]
Serious Eye Irritation (Category 2)P280, P305+P351+P338, P337+P313[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemP261, P271, P304+P340, P319, P403+P233, P405[3]
Acute Toxicity (Oral, Category 4)P264, P270, P301+P317, P330[3]

General Safety Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands and skin thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke when using this product.[3]

Section 3: Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk exists.

Section 4: Handling and Storage Protocol

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.

  • Ensure the Safety Data Sheet (SDS) is accessible.

Storage
  • Storage Temperature: Store in a cool, well-ventilated place.[4] While some suppliers suggest room temperature, others recommend 4°C.[5] For long-term storage, refrigeration at 4°C in a dark place is advisable to ensure stability.

  • Container: Keep the container tightly closed in a dry place.[4] An amber glass bottle is a suitable container.

  • Security: Store in a locked-up area accessible only to authorized personnel.[6]

  • Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.

The following diagram illustrates the general workflow for handling and storage:

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling A Receive Shipment B Inspect Container for Damage A->B C Verify Labeling B->C D Store in a Cool, Dry, Well-Ventilated Area C->D If OK E Keep Container Tightly Closed D->E F Store Locked Up D->F G Protect from Light and Heat D->G H Wear Appropriate PPE I Work in a Fume Hood H->I J Weigh and Dispense I->J K Clean Up Spills Immediately J->K L Experimental Use J->L To Experiment M Waste Disposal K->M Dispose of Waste Properly

Caption: Workflow for Handling and Storage of this compound.

Section 5: Accidental Release and First Aid Measures

Accidental Release
  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[4]

  • Wear appropriate PPE as described in Section 3.

  • Cover the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[4]

  • Collect the absorbed material into a closed container for disposal.[4]

  • Wash the spill area thoroughly.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][3] If skin irritation occurs, get medical help.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Section 6: Experimental Protocol - Example Suzuki Coupling Reaction

This protocol provides a representative example of how this compound can be used as a reactant in a Suzuki coupling reaction, a common C-C bond-forming reaction in drug development.

Materials
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas supply

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

    • Add the palladium catalyst (0.05 equivalents).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

The following diagram illustrates the workflow for this example experimental protocol:

G A Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Reaction Work-up: Cool, Dilute, Wash, Dry E->F Reaction Complete G Purify by Column Chromatography F->G H Characterize Final Product G->H

Caption: Example Experimental Workflow for a Suzuki Coupling Reaction.

Section 7: Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[2]

Disclaimer: This document is intended as a guide and does not purport to be all-inclusive. It is the responsibility of the user to conduct a thorough risk assessment before use. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Scale-up Synthesis of 4-(3-Bromophenyl)piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 4-(3-bromophenyl)piperidine, a valuable building block in the development of various pharmaceutical agents. The described synthetic route is designed for scalability, employing robust and well-documented chemical transformations.

Introduction

4-Arylpiperidines are a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including analgesics, antipsychotics, and antihistamines. The specific isomer, this compound, serves as a key intermediate, allowing for further functionalization at the bromine-substituted position through various cross-coupling reactions. This application note outlines a scalable, four-step synthesis starting from the readily available N-Boc-4-piperidone. The chosen pathway involves the formation of a vinyl triflate, a Suzuki-Miyaura cross-coupling reaction, catalytic hydrogenation, and a final deprotection step.

Overall Reaction Scheme

The synthetic pathway for the scale-up production of this compound is depicted below.

A N-Boc-4-piperidone B N-Boc-4-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine A->B PhNTf2, LiHMDS C N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine B->C 3-Bromophenylboronic acid, Pd catalyst, Base D N-Boc-4-(3-bromophenyl)piperidine C->D H2, Pd/C E This compound D->E Acid G cluster_0 Step 1: Triflation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Vinyl Triflate Vinyl Triflate N-Boc-4-piperidone->Vinyl Triflate PhNTf2, LiHMDS THF, -78°C to RT Tetrahydropyridine Tetrahydropyridine Vinyl Triflate->Tetrahydropyridine 3-Bromophenylboronic acid Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80-90°C Protected Piperidine Protected Piperidine Tetrahydropyridine->Protected Piperidine H2, 10% Pd/C Ethanol, RT Final Product Final Product Protected Piperidine->Final Product 4M HCl in Dioxane RT G start Start: N-Boc-4-piperidone step1 Step 1: Triflation Reaction start->step1 workup1 Work-up & Purification 1 step1->workup1 step2 Step 2: Suzuki Coupling workup1->step2 workup2 Work-up & Purification 2 step2->workup2 step3 Step 3: Hydrogenation workup2->step3 workup3 Work-up & Purification 3 step3->workup3 step4 Step 4: Deprotection workup3->step4 workup4 Work-up & Final Isolation step4->workup4 end_product End: this compound workup4->end_product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(3-Bromophenyl)piperidine. Our aim is to help you improve reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic method.

Method 1: Suzuki-Miyaura Coupling

Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction for this compound consistently low?

Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors. Here are the most common causes and their solutions:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for an efficient reaction.

    • Solution: For coupling with aryl bromides, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often effective. It is recommended to screen a few catalyst/ligand combinations to find the optimal one for your specific substrate.

  • Base Selection: The choice and quality of the base are crucial for the transmetalation step.

    • Solution: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often superior for challenging substrates. Ensure the base is finely powdered and anhydrous for optimal results.

  • Solvent System: The solvent must be appropriate for the solubility of all reactants and the stability of the catalyst.

    • Solution: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is frequently used. Ensure the solvents are degassed to prevent oxidation of the catalyst.

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition of the catalyst and products.

    • Solution: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

  • Side Reactions: Homocoupling of the boronic acid or dehalogenation of the aryl bromide can reduce the yield of the desired product.

    • Solution: To minimize homocoupling, use a slight excess of the aryl bromide. Ensure a strictly inert atmosphere (argon or nitrogen) to prevent oxidative side reactions.

Question 2: I am observing significant amounts of homocoupled byproducts in my Suzuki-Miyaura reaction. How can I minimize them?

Answer: The formation of biaryl byproducts from the homocoupling of the boronic acid is a common issue. Here are some strategies to mitigate this:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 3-bromophenyl starting material relative to the piperidine-boronic acid derivative.

  • Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling. Screening different phosphine ligands can help identify one that favors the cross-coupling pathway.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid derivative to the reaction mixture can reduce its concentration at any given time, thereby disfavoring the homocoupling reaction.

Method 2: Buchwald-Hartwig Amination

Question 3: My Buchwald-Hartwig amination to form this compound is not proceeding to completion. What are the likely causes?

Answer: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors related to the catalyst system and reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.

  • Inappropriate Ligand: The choice of ligand is crucial and substrate-dependent.

    • Solution: For coupling with a secondary amine like piperidine, bulky electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are generally effective.[1]

  • Insufficiently Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used.

  • Solvent Issues: The solvent can impact the solubility of the reagents and the activity of the catalyst.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. Ensure the solvent is anhydrous and degassed.

Question 4: I am observing hydrodehalogenation of my 3-bromophenyl starting material. How can I prevent this?

Answer: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a known side reaction.

  • Ensure an Inert Atmosphere: This side reaction is often promoted by sources of hydrogen. Maintaining a strict inert atmosphere can help minimize it.[1]

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (to form the desired product) and side reactions. Using a ligand that promotes rapid reductive elimination can be beneficial.[1]

Method 3: Hydrogenation of a Tetrahydropyridine Precursor

Question 5: The hydrogenation of my 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine is slow or incomplete. How can I improve it?

Answer: Challenges in the hydrogenation of the tetrahydropyridine precursor often relate to the catalyst and reaction conditions.

  • Catalyst Activity: The catalyst may be old or poisoned.

    • Solution: Use fresh, high-quality catalyst. Common catalysts for this transformation include Rh/C and PtO₂. Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).

  • Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed efficiently.

    • Solution: While some hydrogenations can be run at atmospheric pressure, others may require higher pressures (e.g., 50-100 psi) in a specialized hydrogenation apparatus.

  • Solvent Choice: The solvent can affect the rate of hydrogenation.

    • Solution: Protic solvents like methanol or ethanol are often effective for this type of reduction.

  • Presence of Acid or Base: The pH of the reaction mixture can influence the reaction rate.

    • Solution: The addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes accelerate the reaction, depending on the specific substrate and catalyst.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different synthetic approaches to 4-arylpiperidines, providing a comparative overview of reaction conditions and yields. Note that the specific yields can vary depending on the exact substrates and optimization.

MethodCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Suzuki-Miyaura Coupling Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85General conditions for coupling of bromopyridines.[2]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018>90Effective for electron-rich and -neutral aryl bromides.
PdCl₂(dppf)Na₂CO₃Toluene/Dioxane85480-95Faster reaction times can often be achieved.[2]
Buchwald-Hartwig Amination Pd(OAc)₂ / XPhosNaOtBuToluene1001285-95A robust system for coupling secondary amines.[1]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene11024~98High yields reported for coupling of bromobenzene with carbazole.[3]
Hydrogenation Rh/CTriethylamineMethanol2024~98High pressure (100 psi) may be required.
PtO₂ (Adams' catalyst)Acetic AcidGlacial Acetic Acid254-24>90Effective for the reduction of pyridines.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Piperidine Boronic Ester with 1,3-Dibromobenzene

This protocol is a representative procedure and may require optimization.

Reagents & Equipment:

  • 1,3-Dibromobenzene (1.0 equiv)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1,3-dibromobenzene, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 18 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Hydrogenation of 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine

This protocol may require a high-pressure hydrogenation apparatus.

Reagents & Equipment:

  • 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Rhodium on carbon (Rh/C, 5 wt. %)

  • Methanol

  • Triethylamine

  • High-pressure hydrogenation reactor or a flask suitable for balloon hydrogenation

Procedure:

  • In a high-pressure reactor vessel, dissolve 4-(3-Bromophenyl)-1,2,3,6-tetrahydropyridine in methanol.

  • Add triethylamine to the solution.

  • Carefully add the Rh/C catalyst.

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen to 100 psi.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Visualizations

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_hydrogenation Hydrogenation 3-Bromophenylboronic Acid 3-Bromophenylboronic Acid Suzuki Reaction Suzuki Reaction 3-Bromophenylboronic Acid->Suzuki Reaction Piperidine Derivative Piperidine Derivative Piperidine Derivative->Suzuki Reaction Final Product This compound Suzuki Reaction->Final Product 1,3-Dibromobenzene 1,3-Dibromobenzene Buchwald Reaction Buchwald Reaction 1,3-Dibromobenzene->Buchwald Reaction Piperidine Piperidine Piperidine->Buchwald Reaction Buchwald Reaction->Final Product Tetrahydropyridine Precursor Tetrahydropyridine Precursor Hydrogenation Reaction Hydrogenation Reaction Tetrahydropyridine Precursor->Hydrogenation Reaction Hydrogenation Reaction->Final Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify Reaction Identify Synthetic Method Start->Identify Reaction Suzuki Suzuki Coupling Identify Reaction->Suzuki Buchwald Buchwald-Hartwig Identify Reaction->Buchwald Hydrogenation Hydrogenation Identify Reaction->Hydrogenation Check Catalyst Check Catalyst & Ligand Activity Suzuki->Check Catalyst Check Base Check Base Quality & Strength Suzuki->Check Base Buchwald->Check Catalyst Buchwald->Check Base Check Atmosphere Ensure Inert Atmosphere Buchwald->Check Atmosphere Check H2 Pressure Check H2 Pressure & Catalyst Hydrogenation->Check H2 Pressure Optimize Conditions Optimize Temp, Time, & Solvent Check Catalyst->Optimize Conditions Check Base->Optimize Conditions Check Atmosphere->Optimize Conditions Check H2 Pressure->Optimize Conditions

Caption: General troubleshooting workflow for synthesis optimization.

Reaction_Parameters cluster_params Reaction Parameters Catalyst Catalyst Yield Yield Catalyst->Yield Ligand Ligand Ligand->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield

Caption: Interplay of reaction parameters affecting yield.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3-Bromophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound and its analogs are through palladium-catalyzed cross-coupling reactions or the reduction of a corresponding pyridine precursor.

  • Suzuki-Miyaura Coupling: This reaction couples a piperidine derivative (e.g., a protected 4-piperidone enol triflate or a piperidine-containing boronic ester) with a 3-bromophenyl derivative (e.g., 3-bromophenylboronic acid). The choice of coupling partners can be influenced by the availability and stability of the starting materials. Generally, it is advisable to have the more electron-withdrawn partner as the aryl halide.[1]

  • Catalytic Hydrogenation: This method involves the synthesis of 4-(3-bromophenyl)pyridine, followed by its reduction to the corresponding piperidine. Various catalysts can be employed for this reduction, with platinum and rhodium-based catalysts being common choices.[2][3][4]

Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura coupling can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[5] Pre-catalysts like XPhos Pd G4 are often effective.[6]

  • Base Selection: The choice of base is crucial for activating the boronic acid.[7] Stronger bases like sodium tert-butoxide can allow for lower reaction temperatures.[8] However, they may not be compatible with all functional groups. Weaker bases like potassium carbonate or phosphate are also commonly used.

  • Solvent System: The solvent system needs to effectively dissolve both the organic and inorganic components of the reaction. Biphasic systems like dioxane/water or THF/water are frequently used.

  • Reaction Temperature: Insufficient temperature may lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition and an increase in side products.[8]

  • Purity of Reagents: Impurities in the starting materials, particularly the boronic acid, can negatively impact the reaction. Protodeboronation (loss of the boronic acid group) can be a significant side reaction.

Q3: What are common side products observed in the synthesis of this compound?

A3: Several side products can form depending on the synthetic route:

  • Homocoupling: In Suzuki-Miyaura reactions, homocoupling of the boronic acid (to form 3,3'-dibromobiphenyl) or the aryl halide can occur.

  • Dehalogenation: The bromo group on the phenyl ring can be replaced by a hydrogen atom, leading to the formation of 4-phenylpiperidine. This is more likely at higher temperatures or with certain catalyst systems.[8]

  • Over-reduction: In the catalytic hydrogenation of 4-(3-bromophenyl)pyridine, over-reduction can lead to the loss of the bromine atom.

  • Incomplete Reaction: Residual starting materials will be present if the reaction does not go to completion.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol. If the product is basic, adding a small amount of triethylamine to the eluent can improve the peak shape and reduce tailing on the column. Recrystallization or salt formation (e.g., hydrochloride salt) can also be effective purification methods.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst to ensure the active Pd(0) species is generated.[6]
Inappropriate ligandFor electron-rich aryl bromides, switch to a bulkier, more electron-rich phosphine ligand like SPhos or XPhos.[6]
Insufficiently active baseSwitch to a stronger base (e.g., NaOtBu, K3PO4) or ensure the base is anhydrous and finely powdered.
Low reaction temperatureGradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Significant Homocoupling Oxygen contaminationEnsure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) by thoroughly degassing the solvent and using Schlenk techniques.
Inappropriate catalyst/ligand ratioOptimize the palladium to ligand ratio.
Dehalogenation of Product High reaction temperatureReduce the reaction temperature and/or reaction time.
Hydrogen source presentEnsure all reagents and solvents are anhydrous and free of potential hydrogen sources.
Troubleshooting Catalytic Hydrogenation
Problem Possible Cause Suggested Solution
Incomplete Reduction Inactive catalystUse fresh catalyst (e.g., PtO2, Rh/C). Ensure the catalyst is not poisoned by impurities in the substrate or solvent.
Insufficient hydrogen pressureIncrease the hydrogen pressure.
Inappropriate solventAcetic acid is a common solvent for pyridine hydrogenation as it protonates the nitrogen, making it more susceptible to reduction.[2]
Debromination of the Product Catalyst is too activeSwitch to a less active catalyst or add a catalyst poison in a controlled manner.
Prolonged reaction timeMonitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling (Adapted from similar procedures)

This protocol describes a general approach for the Suzuki-Miyaura coupling of a protected piperidone derivative with 3-bromophenylboronic acid.

Materials:

  • N-Boc-4-piperidone

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • N-Phenyl-N,N-bis(trifluoromethanesulfonyl)aniline (Tf2NPh)

  • 3-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

Procedure:

  • Synthesis of the Enol Triflate: To a solution of N-Boc-4-piperidone in anhydrous THF at -78 °C, add LiHMDS (1.1 equivalents) dropwise. After stirring for 1 hour, add a solution of Tf2NPh (1.1 equivalents) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography to obtain N-Boc-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate.

  • Suzuki-Miyaura Coupling: In a Schlenk flask, combine the enol triflate (1 equivalent), 3-bromophenylboronic acid (1.5 equivalents), Pd(OAc)2 (5 mol%), and SPhos (10 mol%). Add anhydrous 1,4-dioxane and a solution of K3PO4 (3 equivalents) in water. Degas the mixture by bubbling argon through it for 20 minutes. Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine.

  • Reduction and Deprotection: The resulting tetrahydropyridine can be reduced to the piperidine via catalytic hydrogenation (e.g., H2, Pd/C in methanol). The Boc protecting group can then be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane to afford this compound.

Method 2: Catalytic Hydrogenation of 4-(3-Bromophenyl)pyridine

This protocol outlines the reduction of a pyridine precursor to the desired piperidine.

Materials:

  • 4-(3-Bromophenyl)pyridine

  • Platinum(IV) oxide (PtO2, Adam's catalyst)

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

Procedure:

  • Hydrogenation: In a high-pressure reaction vessel, dissolve 4-(3-bromophenyl)pyridine (1 equivalent) in glacial acetic acid. Add PtO2 (5 mol%). Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[2] Stir the reaction mixture at room temperature for 6-10 hours, monitoring the uptake of hydrogen.

  • Work-up: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen gas. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the acetic acid is neutralized.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd2(dba)3 (2)SPhos (3)K3PO4Dioxane/H2O1001580[6]
Pd(OAc)2 (2)XPhos (3)K3PO4Dioxane/H2O1001569[6]
Pd(PPh3)4 (5)-K3PO4Dioxane/H2O8018-22GoodAdapted from[9]
Pd(OAc)2 (0.5-1.0)o-(di-tert-butylphosphino)biphenyl (1.0-2.0)K3PO4TolueneRT12HighAdapted from[2]

Table 2: Influence of Substituents on Aryl Halide Reactivity in Suzuki-Miyaura Coupling

Substituent on Aryl HalideElectronic EffectGeneral Reactivity Trend
Electron-withdrawing (e.g., -NO2, -CN)Increases electrophilicity of carbon-halogen bondGenerally faster oxidative addition, but may slow down transmetalation.[10]
Electron-donating (e.g., -OCH3, -CH3)Decreases electrophilicity of carbon-halogen bondSlower oxidative addition, may require more active catalysts or higher temperatures.[10]
Sterically hindering (e.g., ortho-substituents)Hinders approach of the palladium catalystSlower reaction rates, may require less bulky ligands.

Visualizations

experimental_workflow_suzuki cluster_suzuki Suzuki-Miyaura Coupling Workflow start Start: N-Boc-4-piperidone enol_triflate 1. Enol Triflate Formation (LiHMDS, Tf2NPh) start->enol_triflate suzuki_coupling 2. Suzuki-Miyaura Coupling (3-Bromophenylboronic acid, Pd(OAc)2, SPhos, K3PO4) enol_triflate->suzuki_coupling reduction 3. Catalytic Hydrogenation (H2, Pd/C) suzuki_coupling->reduction deprotection 4. Boc Deprotection (TFA) reduction->deprotection end End: this compound deprotection->end troubleshooting_suzuki cluster_troubleshooting Troubleshooting Logic for Low Yield in Suzuki Coupling start Low Yield Observed check_catalyst Check Catalyst Activity (Fresh? Pre-catalyst?) start->check_catalyst check_reagents Verify Reagent Purity (Boronic acid stable?) check_catalyst->check_reagents [Catalyst OK] fail Persistent Low Yield check_catalyst->fail [Catalyst Inactive] optimize_conditions Optimize Reaction Conditions (Temp? Base? Solvent?) check_reagents->optimize_conditions [Reagents Pure] check_reagents->fail [Reagents Impure] success Improved Yield optimize_conditions->success [Optimization Successful] optimize_conditions->fail [Optimization Fails]

References

Technical Support Center: Synthesis of 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-(3-bromophenyl)piperidine. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

A1: The synthesis of this compound is typically achieved through two main strategies: the reduction of a corresponding pyridine precursor or a palladium-catalyzed cross-coupling reaction. Each route has a characteristic set of potential byproducts.

  • Route 1: Reduction of 4-(3-bromophenyl)pyridine. This is a common and direct method. However, it can lead to byproducts from incomplete reaction or over-reduction.

  • Route 2: Suzuki-Miyaura Cross-Coupling. This route involves the coupling of a piperidine-containing boronic acid or ester with a dihaloarene (e.g., 1,3-dibromobenzene). This method is versatile but can be prone to homocoupling and deboronation side reactions.

Q2: What byproducts should I expect when synthesizing this compound via the reduction of 4-(3-bromophenyl)pyridine?

A2: The primary byproducts in this route stem from incomplete reduction and side reactions involving the bromine substituent.

  • Partially Reduced Intermediates: Incomplete hydrogenation can lead to the presence of 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine.

  • Hydrodehalogenation Product: A common side reaction is the hydrogenolysis of the carbon-bromine bond, resulting in the formation of 4-phenylpiperidine.[1][2] This is more prevalent with certain catalysts (like palladium on carbon) and under harsh reaction conditions (high pressure or temperature).

  • Dimeric Byproducts: Under some reductive conditions, dimerization of pyridine derivatives can occur.[3]

Q3: I am using a Suzuki-Miyaura coupling to synthesize this compound. What are the expected byproducts?

A3: Suzuki-Miyaura coupling reactions are powerful for forming C-C bonds, but they can generate several byproducts.[4]

  • Homocoupling of Boronic Acid/Ester: The piperidine-boronic acid or ester can couple with itself to form a bipiperidine species.

  • Homocoupling of the Aryl Halide: The 1,3-dibromobenzene can undergo homocoupling to form brominated biphenyls.

  • Protodeboronation: The boronic acid or ester can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of piperidine (if starting with a piperidine boronic acid).[5]

  • Byproducts from the Catalyst: Phosphine ligands used to stabilize the palladium catalyst can be oxidized.

Troubleshooting Guides

Q4: My final product is contaminated with 4-phenylpiperidine. How can I minimize this hydrodehalogenation byproduct?

A4: The formation of 4-phenylpiperidine is due to the reduction of the C-Br bond. To minimize this:

  • Catalyst Selection: Rhodium-based catalysts, such as Rh/C, are often less prone to causing hydrodehalogenation compared to palladium-based catalysts.[6]

  • Reaction Conditions: Use milder reaction conditions. Lowering the hydrogen pressure and reaction temperature can selectively reduce the pyridine ring without affecting the C-Br bond.

  • Additives: The addition of a base, like triethylamine, can sometimes suppress side reactions.[6]

Q5: During my Suzuki coupling reaction, I am observing significant amounts of homocoupling byproducts. What can I do to improve the selectivity?

A5: Homocoupling is a common issue in Suzuki reactions. To favor the desired cross-coupling product:

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent.

  • Base Selection: The choice of base is crucial. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can sometimes reduce homocoupling compared to stronger bases.[7]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway.

  • Slow Addition: Slow addition of one of the coupling partners can help maintain a low concentration and disfavor the homocoupling reaction.

Q6: I have an impurity that I suspect is an N-alkylated or N-acylated byproduct. How can this form and how can I prevent it?

A6: The secondary amine of the piperidine ring is nucleophilic and can react with various electrophiles.

  • Source of Contamination: If solvents like DMF or acetonitrile are used, they can be sources of formyl or acetyl groups under certain conditions, leading to N-formylation or N-acetylation. Alkylating agents used in other steps of a larger synthesis can also be a source of contamination.[8]

  • Prevention: If the piperidine nitrogen needs to be unreactive during a synthetic step, it is best to use a protecting group, such as a tert-butoxycarbonyl (Boc) group. This group can be readily removed in a later step.[9]

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Synthetic RouteCommon ByproductStructureMitigation Strategies
Reduction of 4-(3-bromophenyl)pyridine 4-PhenylpiperidineC₁₁H₁₅NUse Rh-based catalysts, milder reaction conditions.
4-(3-bromophenyl)-1,2,3,6-tetrahydropyridineC₁₁H₁₃BrNIncrease reaction time, ensure catalyst activity.
Suzuki-Miyaura Coupling Homocoupling byproduct (biphenyl derivative)C₁₂H₈Br₂Optimize stoichiometry, base, and ligand.
Protodeboronation byproduct (piperidine)C₅H₁₁NUse anhydrous solvents, control reaction temperature.
General N-formyl-4-(3-bromophenyl)piperidineC₁₂H₁₄BrNOUse non-reactive solvents or protect the piperidine nitrogen.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-(3-Bromophenyl)pyridine

  • Reaction Setup: To a solution of 4-(3-bromophenyl)pyridine (1.0 mmol) in methanol (20 mL), add 5% Rhodium on carbon (Rh/C) (50 mg, 5 mol%).

  • Hydrogenation: Place the reaction mixture in a high-pressure autoclave. Pressurize the vessel with hydrogen gas to 100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-Boc-piperidine-4-boronic acid pinacol ester (1.2 mmol), 1,3-dibromobenzene (1.0 mmol), potassium phosphate (K₃PO₄) (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Deprotection and Purification: The crude product is then deprotected using standard conditions for Boc-group removal (e.g., trifluoroacetic acid in dichloromethane). The final product is purified by column chromatography.

Visualizations

G Synthetic Pathways to this compound cluster_0 Route 1: Reduction cluster_1 Route 2: Suzuki Coupling 4-(3-bromophenyl)pyridine 4-(3-bromophenyl)pyridine Product_R1 This compound 4-(3-bromophenyl)pyridine->Product_R1 H2, Catalyst Byproduct_R1_1 4-Phenylpiperidine (Hydrodehalogenation) 4-(3-bromophenyl)pyridine->Byproduct_R1_1 Harsh Conditions Byproduct_R1_2 4-(3-bromophenyl)-1,2,3,6-tetrahydropyridine (Incomplete Reduction) 4-(3-bromophenyl)pyridine->Byproduct_R1_2 Insufficient Time/Catalyst 1-Boc-piperidine-4-boronic acid ester 1-Boc-piperidine-4-boronic acid ester Intermediate_R2 1-Boc-4-(3-bromophenyl)piperidine 1-Boc-piperidine-4-boronic acid ester->Intermediate_R2 Pd Catalyst, Base Byproduct_R2_1 Homocoupling Products 1-Boc-piperidine-4-boronic acid ester->Byproduct_R2_1 Byproduct_R2_2 Protodeboronation 1-Boc-piperidine-4-boronic acid ester->Byproduct_R2_2 1,3-Dibromobenzene 1,3-Dibromobenzene 1,3-Dibromobenzene->Intermediate_R2 Pd Catalyst, Base 1,3-Dibromobenzene->Byproduct_R2_1 Product_R2 This compound Intermediate_R2->Product_R2 Deprotection

Caption: Main synthetic routes and common byproducts.

G Troubleshooting Hydrodehalogenation Start High levels of 4-phenylpiperidine detected Check_Catalyst What catalyst was used? Start->Check_Catalyst Action_Pd Consider switching from Pd/C to a Rh-based catalyst. Check_Catalyst->Action_Pd Pd/C Action_Rh Catalyst is likely not the primary issue. Check reaction conditions. Check_Catalyst->Action_Rh Rh/C Check_Conditions Are the reaction conditions harsh (high temp/pressure)? Action_Pd->Check_Conditions Action_Rh->Check_Conditions Action_Milder Reduce temperature and/or hydrogen pressure. Check_Conditions->Action_Milder Yes Action_Optimize Conditions are mild. Consider catalyst loading and reaction time. Check_Conditions->Action_Optimize No End Reduced byproduct formation Action_Milder->End Action_Optimize->End

Caption: Workflow for troubleshooting hydrodehalogenation.

References

Technical Support Center: Purification of 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(3-Bromophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can include unreacted starting materials, reagents from the synthesis, and reaction byproducts. Depending on the synthetic route, potential impurities could be residual N-Boc protecting groups, other positional isomers, or products of over-alkylation. It is crucial to characterize the crude mixture by methods like TLC, LC-MS, or NMR before commencing purification.

Q2: My compound is showing significant tailing during silica gel column chromatography. What causes this and how can I fix it?

Tailing is a frequent issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, which leads to poor peak shape and inefficient separation.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to your eluent at a concentration of 0.1-1%. This competes with your compound for binding to the acidic sites on the silica.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (e.g., C18) chromatography can be an effective alternative.

Q3: How do I choose an appropriate solvent system for the recrystallization of this compound?

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room or lower temperatures.[2][3] For this compound, which is a moderately polar solid, good starting points for solvent screening include alcohols (isopropanol, ethanol), esters (ethyl acetate), or mixed solvent systems like ethyl acetate/hexanes or ethanol/water.[2]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

Purity should be assessed using a combination of methods.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of column fractions and reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution is typically effective.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Troubleshooting Guides

Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Significant Tailing / Broad Peaks Strong interaction between the basic piperidine nitrogen and acidic silica gel.[1]Add 0.1-1% triethylamine or ammonium hydroxide to the eluent system.[1] Alternatively, use a neutral or basic alumina column.
Poor Separation of Compound from Impurities Inappropriate solvent system polarity.Optimize the eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A gradient elution may be necessary.
Column was packed improperly.Ensure the column is packed evenly without air bubbles or cracks by using the slurry method.[5][6]
Compound Does Not Elute from the Column Eluent polarity is too low.Gradually increase the polarity of the mobile phase. For very polar impurities, a flush with a small amount of methanol may be required at the end of the run.
Compound may be degrading on the acidic silica.Deactivate the silica gel with a base or switch to an alternative stationary phase like alumina.
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Product "Oils Out" Instead of Crystallizing The solution is supersaturated above the compound's melting point, or high impurity levels are depressing the melting point.[7]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[7] A pre-purification step to remove gross impurities might be necessary.
No Crystals Form Upon Cooling The solution is not sufficiently saturated; too much solvent was used.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] If that fails, carefully evaporate some of the solvent to concentrate the solution and cool again.[7]
Low Recovery Yield Too much solvent was used, keeping the product dissolved in the mother liquor.Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. The mother liquor can be concentrated to recover a second crop of crystals.[8]
Crystals are Colored or Appear Impure Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[9] Do not add charcoal to a boiling solution due to the risk of bumping.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[10]

  • Solvents: n-Hexane, Ethyl Acetate, Triethylamine (Et₃N)

  • Glass chromatography column[11]

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is 20-30% ethyl acetate in hexanes, with 0.5% Et₃N added to the system. The target compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.[6]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).[5]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[11]

    • Add a thin layer of sand on top to protect the silica bed.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add this powder to the top of the column.[10]

  • Elution and Fraction Collection:

    • Begin eluting with the determined solvent system, starting with a slightly lower polarity if using a gradient.

    • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a method for purifying solid this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol, Ethanol/Water, Ethyl Acetate/Hexanes)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.[2]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for forming pure, well-defined crystals.[2]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the surface.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Analysis Data

The following table presents hypothetical data from an HPLC analysis for illustrative purposes, based on typical methods for similar compounds.[4]

Table 3: Example HPLC Purity Analysis

Peak IDRetention Time (min)Area (%)Identity
12.540.15Unknown Impurity
24.8899.75This compound
36.120.10Unknown Impurity

Visualizations

Purification_Workflow Crude Crude this compound Column Silica Gel Column Chromatography (Eluent + 0.5% Et3N) Crude->Column TLC_Check1 Purity Check 1 (TLC / HPLC) Column->TLC_Check1 Impure_Fractions Impure Fractions Column->Impure_Fractions Recrystal Recrystallization TLC_Check1->Recrystal Purity < 99% Pure Pure Product (>99%) TLC_Check1->Pure Purity > 99% TLC_Check2 Purity Check 2 (HPLC / NMR) Recrystal->TLC_Check2 TLC_Check2->Column Re-purify TLC_Check2->Pure Purity > 99%

Caption: General purification workflow for this compound.

Troubleshooting_Tailing Start Tailing Observed on Silica Gel Column? Add_Base Add 0.1-1% Et3N or NH4OH to the Mobile Phase Start->Add_Base Yes Success Problem Solved Start->Success No Check_Again Is Tailing Resolved? Add_Base->Check_Again Use_Alumina Switch to Neutral or Basic Alumina Column Check_Again->Use_Alumina No Check_Again->Success Yes Use_Alumina->Success Failure Consider Reverse-Phase Chromatography Use_Alumina->Failure If still unresolved

Caption: Decision tree for troubleshooting peak tailing in column chromatography.

References

Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in the Sonogashira coupling of my halo-piperidine substrate?

A1: Low yields in the Sonogashira coupling of piperidine substrates can stem from several factors. A primary challenge is the potential for the basic nitrogen atom of the piperidine ring to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Other common causes include suboptimal reaction conditions such as the choice of catalyst, ligand, base, solvent, and temperature, as well as the purity of your starting materials. The presence of oxygen can also lead to undesired side reactions like the homocoupling of the alkyne (Glaser coupling).[1][2]

Q2: My reaction is not proceeding at all. What are the first things I should check?

A2: If there is no reaction, first verify the integrity of your reagents and the reaction setup. Ensure your palladium catalyst and copper(I) iodide (if used) are active and have been stored under an inert atmosphere. Confirm that your solvents and amine bases are anhydrous and have been properly degassed to remove oxygen, which can promote the Glaser homocoupling side reaction.[1] It is also crucial to ensure that your piperidine starting material and the alkyne are pure, as impurities can poison the catalyst.

Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this?

A3: Glaser coupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[1] To minimize it, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen). Alternatively, you can explore copper-free Sonogashira protocols, which are specifically designed to avoid this side reaction.

Q4: Should I protect the nitrogen on my piperidine substrate?

A4: Yes, protecting the piperidine nitrogen is often crucial for a successful Sonogashira coupling. The free amine can act as a ligand for the palladium catalyst, leading to the formation of inactive catalyst species. An electron-withdrawing protecting group, such as tert-butoxycarbonyl (Boc), can reduce the coordinating ability of the nitrogen and improve reaction outcomes.

Q5: What is the best leaving group for the piperidine substrate?

A5: The reactivity of the halide on the piperidine ring follows the general trend for Sonogashira couplings: I > Br >> Cl.[2] Iodo-piperidines are the most reactive and are generally preferred, often allowing for milder reaction conditions. Bromo-piperidines are also viable but may require higher temperatures or more active catalyst systems. Chloro-piperidines are the least reactive and typically require specialized, highly active catalysts and more forcing conditions.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting low yields in the Sonogashira coupling of piperidine substrates.

Problem 1: Low to No Product Formation
Possible Cause Recommendation
Catalyst Inhibition by Piperidine Nitrogen If using an unprotected piperidine, consider protecting the nitrogen with an electron-withdrawing group like Boc to reduce its basicity and coordinating ability.
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst that is known to be air- and moisture-stable. Ensure proper storage under an inert atmosphere. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources like Pd(PPh₃)₄.[3]
Inappropriate Ligand For sterically hindered or less reactive piperidine substrates, consider using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the oxidative addition step.[4][5]
Suboptimal Base While piperidine can act as a base, using a different amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is common. For challenging couplings, a stronger, non-coordinating inorganic base such as Cs₂CO₃ or K₂CO₃ in a copper-free protocol might be beneficial.
Poor Solvent Choice The solvent must dissolve all reaction components. Aprotic polar solvents like DMF, THF, or 1,4-dioxane are commonly used. For copper-free reactions, a solvent system like acetonitrile/water may be effective.[6]
Low Reaction Temperature While iodo-piperidines may react at room temperature or slightly elevated temperatures, bromo-piperidines often require heating (e.g., 60-100 °C) to facilitate oxidative addition.[2]
Reagent Impurity Ensure the halo-piperidine, alkyne, and all other reagents are of high purity. Purify starting materials if necessary.
Presence of Oxygen Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Product)
Possible Cause Recommendation
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture by using proper inert atmosphere techniques.
High Copper(I) Concentration If using a copper co-catalyst, ensure it is used in catalytic amounts (typically 1-5 mol%). Excess copper can promote homocoupling.
Slow Cross-Coupling Kinetics If the desired Sonogashira coupling is slow, the competing Glaser coupling may become more prominent. Optimize the conditions for the cross-coupling reaction as described in "Problem 1".
Copper-Catalyzed Pathway Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling. These protocols often require a more active palladium catalyst system.

Data Presentation

The following table summarizes representative reaction conditions for the Sonogashira coupling of N-protected halo-piperidines. Note that optimal conditions can be substrate-dependent and may require further screening.

Piperidine SubstrateAlkynePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
N-Boc-4-iodopiperidinePhenylacetylenePdCl₂(PPh₃)₂ (5)PPh₃ (10)5NEt₃THF601285
N-Boc-4-iodopiperidineTrimethylsilylacetylenePd(PPh₃)₄ (5)-10NEt₃THF25492
N-Benzyl-4-iodopiperidine1-HexynePd(OAc)₂ (2)SPhos (4)-Cs₂CO₃1,4-Dioxane801678
N-Boc-3-bromopiperidinePhenylacetylenePd₂(dba)₃ (2.5)XPhos (5)-K₃PO₄Toluene1002465

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling of N-Boc-4-iodopiperidine with Phenylacetylene

This protocol provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a protected iodo-piperidine.

Materials:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Triethylamine (NEt₃) (3.0 equiv), freshly distilled and degassed

  • Argon or nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add N-Boc-4-iodopiperidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed THF via syringe, followed by the addition of degassed triethylamine.

  • Add phenylacetylene dropwise to the stirring reaction mixture.

  • Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of N-Benzyl-4-iodopiperidine with 1-Hexyne

This protocol is for a copper-free Sonogashira coupling, which can be advantageous for avoiding alkyne homocoupling.

Materials:

  • N-Benzyl-4-iodopiperidine (1.0 equiv)

  • 1-Hexyne (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Argon or nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and Cs₂CO₃ to a dry Schlenk flask.

  • Add N-Benzyl-4-iodopiperidine to the flask.

  • Add anhydrous, degassed 1,4-dioxane, followed by 1-hexyne.

  • Seal the flask and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)ArX Pd(II)ArX Pd(0)L2->Pd(II)ArX Oxidative Addition (Ar-X) Pd(II)ArAlk Pd(II)ArAlk Pd(II)ArX->Pd(II)ArAlk Transmetalation Pd(II)ArAlk->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R Pd(II)ArAlk->Product Product Formation Cu(I)X Cu(I)X Cu(I)Alk Cu(I)Alk Cu(I)X->Cu(I)Alk Alkyne Deprotonation (Base, R-C≡C-H) Cu(I)Alk->Pd(II)ArX Ar-X Piperidine-X Ar-X->Pd(II)ArX R-C≡C-H Terminal Alkyne R-C≡C-H->Cu(I)Alk

Caption: The dual catalytic cycle of the copper-catalyzed Sonogashira coupling.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (Catalyst, Solvents, Substrates) start->check_reagents check_conditions Check Reaction Setup (Inert Atmosphere, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Optimize Base and Solvent optimize_catalyst->optimize_base consider_protection Consider N-Protection of Piperidine optimize_base->consider_protection homocoupling Significant Homocoupling? consider_protection->homocoupling cu_free Switch to Copper-Free Protocol homocoupling->cu_free Yes success Improved Yield homocoupling->success No cu_free->success

Caption: A logical workflow for troubleshooting low yields in Sonogashira couplings.

References

Technical Support Center: Preventing Catalyst Deactivation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in piperidine synthesis via pyridine hydrogenation?

A1: Catalyst deactivation in this context is primarily caused by three phenomena:

  • Poisoning: This is the most common issue, where substances strongly adsorb to the active sites of the catalyst, blocking them from reactants. The piperidine product itself is a known catalyst poison due to the strong coordination of its nitrogen lone pair with the metal surface.[1] Other poisons can include impurities in the pyridine feedstock, such as sulfur or nitrogen-containing compounds.[2]

  • Coking: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, which physically blocks active sites and pores.[2]

  • Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's activity.[2]

Q2: Which catalysts are most susceptible to deactivation during pyridine hydrogenation?

A2: Precious metal catalysts, while highly active, are particularly susceptible to poisoning. This includes common choices like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C).[1] Nickel-based catalysts, such as Raney Nickel, are also prone to poisoning by nitrogen-containing compounds.[1]

Q3: What are the tell-tale signs of catalyst deactivation in my reaction?

A3: You may be experiencing catalyst deactivation if you observe the following:

  • A significant decrease in the reaction rate.

  • The reaction stalling before the complete conversion of the starting material.[1]

  • A need for increasingly harsh reaction conditions (higher temperature or pressure) to achieve the desired conversion.[1]

  • Changes in product selectivity, with an increase in byproducts.

Q4: How can I prevent or minimize catalyst deactivation?

A4: Several strategies can be employed to mitigate catalyst deactivation:

  • Use of Acidic Additives: Adding acids like hydrochloric acid or acetic acid can protonate the pyridine and the resulting piperidine, which reduces their ability to coordinate to and poison the catalyst.

  • Optimization of Reaction Conditions: Lowering the reaction temperature can minimize sintering and coking.[3] Optimizing hydrogen pressure is also crucial, as excessively high pressures can sometimes promote side reactions that lead to deactivation.

  • Catalyst Selection: Rhodium-based catalysts are often reported to be more resistant to poisoning and more selective than palladium catalysts in pyridine hydrogenation.[4]

  • Purification of Starting Materials: Ensure your pyridine feedstock is free from potential poisons like sulfur compounds.

  • Flow Chemistry: In a flow chemistry setup, maintaining a high local concentration of reactants relative to the product can help minimize contact between the catalyst and the poisoning piperidine product.[1]

Q5: Is it possible to regenerate a deactivated catalyst?

A5: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism:

  • Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step.

  • Poisoned catalysts are more challenging to regenerate. If the poison is weakly adsorbed, a change in reaction conditions or washing might be effective. However, strong chemisorption often leads to irreversible deactivation, necessitating catalyst replacement.[1]

Troubleshooting Guides

Issue 1: Sluggish or Incomplete Hydrogenation of Pyridine
Symptom Possible Cause Troubleshooting Steps
Low to no conversion of pyridine.Catalyst Poisoning: The piperidine product or impurities in the starting material are deactivating the catalyst.[1]1. Ensure the purity of the pyridine starting material.[4]2. Consider adding an acidic additive (e.g., HCl, acetic acid) to the reaction mixture.3. Switch to a more robust catalyst, such as Rh/C.[4]
Inactive Catalyst: The catalyst may be old, improperly stored, or from a poor-quality batch.[1]1. Use a fresh batch of catalyst from a reputable supplier.2. Test the catalyst on a known, reliable reaction to verify its activity.[4]
Insufficient Hydrogen Pressure or Mass Transfer: Inadequate hydrogen availability at the catalyst surface.[4]1. Incrementally increase the hydrogen pressure.2. Ensure efficient stirring to improve gas-liquid mixing.[4]
Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Gradually increase the reaction temperature while monitoring for byproduct formation.[4]
Reaction starts well but then slows down or stops.Product Inhibition/Poisoning: The accumulating piperidine product is poisoning the catalyst.[1]1. Consider using a higher catalyst loading to compensate for the poisoned sites.[1]2. If feasible, explore a flow reactor setup to minimize product-catalyst contact time.[1]
Incomplete Reaction: Insufficient reaction time or catalyst loading.[4]1. Increase the reaction time.2. Increase the catalyst loading.[4]
Issue 2: Formation of Side Products
Symptom Possible Cause Troubleshooting Steps
Presence of partially hydrogenated intermediates (e.g., tetrahydropyridine).[4]Incomplete Reaction: Reaction conditions are not sufficient to drive the reaction to completion.1. Increase reaction time or catalyst loading.[4]2. Use a more active catalyst.
Formation of ring-opened byproducts (e.g., pentylamines).Over-reduction (Hydrogenolysis): Cleavage of the C-N bond in the piperidine ring.[3]1. Use a more selective catalyst, such as a rhodium-based catalyst.[3]2. Lower the reaction temperature.[3]3. Optimize (potentially lower) the hydrogen pressure.[3]
Dehalogenation of substituted pyridines.Catalyst-Promoted Hydrodehalogenation: Common with catalysts like Pd/C.[4]1. Use a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions.[4]

Quantitative Data on Catalyst Performance

CatalystSubstrateHydrogen SourceConditionsYield (%)Reference
[CpRhCl₂]₂/KIN-Benzyl-4-phenylpyridinium bromideHCOOH-NEt₃40 °C, 24 h97 (to tetrahydropyridine)[4]
[CpRhCl₂]₂N-Ethyl-2-propylpyridinium saltHCOOH, (R)-PEA, H₂O40 °C, 22 h75 (chral piperidine)[5]
Rh₂O₃Various functionalized pyridinesH₂ (5 bar)40 °C, 16 h, in TFE>99 (in many cases)[6]
PtO₂2-MethylpyridineH₂ (70 bar)4-6 hHigh[7]
PtO₂3-MethylpyridineH₂ (70 bar)4-6 hHigh[7]
Ru₁CoNP/HAPFurfural (to piperidine)NH₃, H₂Mild conditionsup to 93[8]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Rhodium(III) Oxide

This protocol is adapted from a literature procedure demonstrating high selectivity under mild conditions.[4]

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

  • Hydrogen gas (high purity)

  • Autoclave reactor

  • Glass vial with a magnetic stirrer bar

Procedure:

  • To the glass vial, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg).

  • Degas the vial by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.

  • Place the vial inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40 °C and stir for 16 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield. For isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst) in Acetic Acid

This protocol is a general procedure for the hydrogenation of substituted pyridines using PtO₂.[9]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add the PtO₂ catalyst.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of a filtration aid to remove the catalyst.

    • Carefully neutralize the filtrate with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Symptom1 Sluggish or Incomplete Reaction Cause1 Catalyst Poisoning (Product or Impurities) Symptom1->Cause1 Cause2 Inactive Catalyst (Old, Poor Quality) Symptom1->Cause2 Cause3 Suboptimal Conditions (Temp, Pressure, Mixing) Symptom1->Cause3 Symptom2 Formation of Side Products Symptom2->Cause1 Cause4 Over-reduction (Hydrogenolysis) Symptom2->Cause4 Cause5 Hydrodehalogenation Symptom2->Cause5 Solution1 Purify Starting Materials Cause1->Solution1 Solution2 Add Acidic Additive Cause1->Solution2 Solution3 Change Catalyst (e.g., to Rh-based) Cause1->Solution3 Solution7 Consider Flow Chemistry Cause1->Solution7 Solution4 Use Fresh Catalyst Cause2->Solution4 Solution5 Optimize Reaction Conditions Cause3->Solution5 Solution6 Increase Catalyst Loading/Reaction Time Cause3->Solution6 Cause4->Solution3 Cause4->Solution5 Cause5->Solution3

Caption: Troubleshooting workflow for catalyst deactivation in piperidine synthesis.

Catalyst_Deactivation_Mechanisms cluster_poisoning Examples of Poisons Deactivation Catalyst Deactivation Three Primary Mechanisms Poisoning Poisoning Strong adsorption of species on active sites Deactivation->Poisoning Chemical Coking Coking Carbonaceous deposits on catalyst surface Deactivation->Coking Mechanical/Chemical Sintering Sintering Agglomeration of metal particles Deactivation->Sintering Thermal Piperidine Piperidine Product Poisoning->Piperidine Impurities Sulfur/Nitrogen Compounds Poisoning->Impurities

Caption: Key mechanisms of catalyst deactivation during piperidine synthesis.

References

Side reaction pathways in the synthesis of bromophenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Bromophenylpiperidines: Side Reactions and Troubleshooting

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the synthesis of bromophenylpiperidines. The content addresses common side reaction pathways and offers practical solutions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing bromophenylpiperidines?

The synthesis of bromophenylpiperidines, important intermediates in medicinal chemistry, can be approached through several key methods. The most common are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, which form the crucial C-N bond between a brominated aromatic ring and the piperidine moiety.[1][2] Another strategy involves a two-step process: first, the synthesis of N-phenylpiperidine, followed by electrophilic bromination to introduce the bromine atom at the desired position on the phenyl ring.[3] Additionally, specific isomers like 4-(4-bromophenyl)piperidine can be synthesized from precursors such as 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine via hydrogenation.[4]

Q2: My Buchwald-Hartwig N-arylation reaction is resulting in low yields. What are the common culprits?

Low yields in Buchwald-Hartwig aminations often stem from issues with the catalytic cycle.[5] Key factors to investigate include:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[5]

  • Suboptimal Ligand/Base Combination: The choice of phosphine ligand and base is critical and highly dependent on the specific substrates. Experimenting with different combinations (e.g., RuPhos, XPhos with NaOtBu or Cs2CO3) can significantly improve yields.[5][6]

  • Reaction Temperature: Excessively high temperatures can promote side reactions like hydrodehalogenation or catalyst decomposition.[7] Conversely, a temperature that is too low may result in an incomplete reaction.

  • Purity of Reagents: Ensure all reagents, especially the solvent and the amine, are anhydrous, as water can interfere with the catalyst and base.

Q3: I'm observing a significant amount of the hydrodehalogenated arene (bromine replaced by hydrogen) in my Buchwald-Hartwig reaction. How can I minimize this side product?

Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings.[5] It can occur through a competing pathway where an amide undergoes beta-hydride elimination.[1] To mitigate this:

  • Optimize Ligand and Base: The choice of ligand can influence the rate of reductive elimination versus side reactions. Some modern, bulky phosphine ligands are designed to promote the desired C-N bond formation.[8]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the hydrodehalogenation pathway.[7]

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can help ensure the formation of the active Pd(0) species is efficient and reduces the likelihood of side reactions.[7]

Q4: My bromination of N-phenylpiperidine is producing a mixture of ortho- and para-isomers, along with some di-brominated products. How can I improve the selectivity for the desired 4-bromophenylpiperidine?

The piperidino group is an ortho-, para-directing group in electrophilic aromatic substitution. Achieving high regioselectivity can be challenging.

  • Control of Reaction Conditions: Lowering the reaction temperature can often increase the selectivity for the para-isomer, which is typically the thermodynamically favored product.

  • Choice of Brominating Agent: Using a less reactive brominating agent might improve selectivity.

  • Purification: While difficult to prevent entirely, the formation of ortho- and di-bromo byproducts often necessitates careful purification by methods like column chromatography or recrystallization to isolate the desired para-isomer.[9]

Q5: What are the main differences between the Buchwald-Hartwig amination and the Ullmann condensation for this synthesis?

Both are cross-coupling reactions for C-N bond formation, but they differ significantly:

  • Catalyst: Buchwald-Hartwig uses palladium catalysts, while the Ullmann reaction traditionally uses copper.[1][10]

  • Reaction Conditions: Ullmann reactions typically require much higher temperatures (often over 200 °C) and polar, high-boiling solvents compared to the milder conditions often possible with modern Buchwald-Hartwig catalyst systems.[11]

  • Scope and Tolerance: The Buchwald-Hartwig reaction is generally more versatile, with a broader substrate scope and better functional group tolerance due to the development of sophisticated ligands.[1] The classic Ullmann reaction often requires aryl halides activated by electron-withdrawing groups.[11]

Troubleshooting Guides

Guide 1: Buchwald-Hartwig Amination
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst (Oxidation).2. Incorrect Ligand/Base Combination.3. Insufficient Temperature.1. Ensure a strictly inert atmosphere (N₂ or Ar); degas the solvent thoroughly.2. Screen different phosphine ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).[6][8]3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Major Hydrodehalogenation Side Product 1. Reaction Temperature is too high.2. Unfavorable Ligand/Catalyst System.3. Incomplete formation of the active Pd-ligand complex.1. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[7]2. Switch to a different generation, bulky biarylphosphine ligand.3. Use a well-defined palladium pre-catalyst to ensure efficient catalyst activation.[7]
Formation of Multiple Unidentified Byproducts 1. Thermal decomposition of starting materials or product.2. Side reactions involving the phosphine ligand.3. Impure starting materials.1. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.2. Consider a different class of ligand or a ligand-to-metal ratio optimization.3. Verify the purity of the aryl bromide and piperidine before starting the reaction.
Guide 2: Electrophilic Bromination of N-Phenylpiperidine
ProblemPotential Cause(s)Suggested Solution(s)
Poor Regioselectivity (mixture of o- and p-isomers) 1. The piperidino group activates both ortho and para positions.2. High reaction temperature favoring the kinetic (ortho) product.1. This is an inherent challenge. Focus on optimizing purification.2. Perform the bromination at a lower temperature (e.g., 0 °C or below) to favor the formation of the thermodynamically more stable para-isomer.3. Use preparative chromatography (RP-HPLC) for difficult separations.[9]
Formation of Di-brominated Product 1. Use of excess brominating agent.2. The mono-brominated product is still activated towards further bromination.1. Use a stoichiometric amount (1.0 equivalent) of the brominating agent.2. Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.

Visualized Workflows and Pathways

G cluster_0 Troubleshooting Workflow for Bromophenylpiperidine Synthesis start Reaction Failure (Low Yield / Impure Product) check_method Identify Synthesis Method start->check_method bw Buchwald-Hartwig check_method->bw C-N Coupling br Bromination check_method->br E.A.S. ul Ullmann check_method->ul C-N Coupling bw_q1 Inert Atmosphere? bw->bw_q1 br_q1 Multiple Isomers? br->br_q1 ul_q1 Decomposition? ul->ul_q1 bw_a1_no Action: Degas Solvent, Use Glovebox/Schlenk Line bw_q1->bw_a1_no No bw_q2 Screened Ligand/Base? bw_q1->bw_q2 Yes end_node Re-run Optimized Reaction bw_a1_no->end_node bw_a2_no Action: Test Different Ligands & Bases bw_q2->bw_a2_no No bw_q3 Side Products Observed? bw_q2->bw_q3 Yes bw_a2_no->end_node bw_a3_yes Action: Lower Temp, Change Ligand bw_q3->bw_a3_yes Yes bw_q3->end_node No bw_a3_yes->end_node br_a1_yes Action: Lower Temp, Optimize Purification br_q1->br_a1_yes Yes br_q2 Over-bromination? br_q1->br_q2 No br_a1_yes->end_node br_a2_yes Action: Use Stoichiometric Br₂, Add Slowly br_q2->br_a2_yes Yes br_q2->end_node No br_a2_yes->end_node ul_a1_yes Action: Lower Temp, Consider Alternative Method ul_q1->ul_a1_yes Yes ul_q1->end_node No ul_a1_yes->end_node

Caption: A logical workflow for troubleshooting common issues in bromophenylpiperidine synthesis.

G cluster_1 Buchwald-Hartwig Amination: Main vs. Side Pathway pd0 Pd(0)Ln oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Br) pd0->oa_complex + Ar-Br aryl_br Ar-Br piperidine Piperidine-H base Base amide_complex Amide Complex (Ar-Pd(II)L-Piperidine) oa_complex->amide_complex + Piperidine-H - HBr product Desired Product (Ar-Piperidine) amide_complex->product Reductive Elimination side_product Side Product (Ar-H) Hydrodehalogenation amide_complex->side_product β-Hydride Elimination product->pd0 Regenerates Catalyst

Caption: Key pathways in Buchwald-Hartwig amination leading to the desired product or a side product.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)piperidine via Buchwald-Hartwig Amination

This protocol describes a typical palladium-catalyzed cross-coupling reaction.[5]

Materials:

  • 1,4-Dibromobenzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)[12] or RuPhos (4 mol%)[5]

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add 1,4-dibromobenzene, sodium tert-butoxide, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.

  • Add anhydrous toluene via syringe, followed by the addition of piperidine.

  • Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(4-bromophenyl)piperidine.

Protocol 2: Two-Step Synthesis of 1-(4-Bromophenyl)piperidine

This procedure involves the initial synthesis of N-phenylpiperidine followed by selective bromination.[3]

Step 1: Synthesis of N-Phenylpiperidine

  • In a reaction vessel, combine bromobenzene (1.0 eq), piperidine (1.05 eq), and sulfolane as the solvent.

  • Heat the mixture to 140 °C under stirring.

  • Add potassium tert-butoxide (1.8 eq) portion-wise, controlling the temperature between 160-165 °C.[3]

  • Maintain the reaction at this temperature for approximately 4 hours, monitoring the consumption of starting materials by Gas Chromatography (GC).

  • After completion, cool the reaction to 10-15 °C and quench with water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield N-phenylpiperidine.

Step 2: Bromination of N-Phenylpiperidine

  • Dissolve the N-phenylpiperidine from Step 1 in a suitable organic solvent.

  • Add a catalyst such as tetra-n-butylammonium tetraphenylborate.[3]

  • Cool the mixture (e.g., to 0 °C) and add the brominating reagent (e.g., Br₂) dropwise and in batches.

  • Process the reaction mixture to obtain the crude product.

  • Purify the crude material, typically via recrystallization or column chromatography, to isolate 1-(4-bromophenyl)piperidine.

References

Recrystallization techniques for purifying 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 4-(3-Bromophenyl)piperidine

Welcome to the technical support center for the purification of this compound. This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting solutions for common challenges encountered during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound?

Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to form pure crystals. Soluble impurities remain dissolved in the cold solvent (mother liquor) and are separated via filtration.[1][2][3]

Q2: How do I select an appropriate solvent for recrystallizing this compound?

The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[2][4][5] A good starting point for piperidine derivatives involves testing a range of solvents from polar to non-polar. For N-aryl piperidine derivatives, alcohols like methanol or isopropanol, or solvent/anti-solvent systems are often effective.[6][7] A patent for a similar compound, 1-(4-bromophenyl)piperidine, suggests a solvent mixture of dichloromethane and n-heptane (1:4 ratio) for recrystallization.[8]

Q3: What are the key steps in a typical recrystallization procedure?

A standard recrystallization process involves six main steps:

  • Solvent Selection: Identifying a suitable solvent through solubility tests.[1]

  • Dissolution: Dissolving the impure compound in a minimal amount of near-boiling solvent.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.[5][9]

  • Crystallization: The hot solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.[1][4][7]

  • Isolation: The crystals are collected by vacuum filtration.[1][4]

  • Drying: The purified crystals are rinsed with a small amount of ice-cold solvent and then dried to remove any residual solvent.[1][7][9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with the desired solubility properties is identified.

  • Solvent Screening:

    • Place 15-20 mg of crude this compound into a test tube.

    • Add a potential solvent (e.g., isopropanol, ethanol, acetonitrile) dropwise at room temperature to assess solubility.[5]

    • A suitable solvent will dissolve the compound poorly at room temperature.[5]

    • Heat the test tube. If the compound dissolves completely, allow it to cool. The formation of crystals upon cooling indicates a good solvent choice.[5]

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the selected solvent in small portions and heat the mixture to boiling with stirring until the solid is fully dissolved. Use the minimum amount of solvent necessary.[1][4]

    • If the solution has colored impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[10]

    • Perform a hot gravity filtration if charcoal or other insoluble impurities are present.[5]

    • Cover the flask and allow the clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.[7]

    • Collect the crystals via vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[4][7]

    • Dry the purified crystals under vacuum to a constant weight.[9]

Protocol 2: Solvent/Anti-Solvent Recrystallization

This technique is useful when a suitable single solvent cannot be found.[4] It involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.[4]

  • Solvent System Selection:

    • Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., dichloromethane, ethyl acetate).

    • Identify a "poor" anti-solvent that is miscible with the "good" solvent but in which the compound is insoluble (e.g., hexane, n-heptane).[4][9]

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature.

    • Slowly add the "poor" anti-solvent dropwise with stirring until the solution becomes slightly turbid (cloudy).[4]

    • If the turbidity persists, add a few drops of the "good" solvent until the solution is clear again.[4]

    • Allow the solution to stand undisturbed. Crystals should form as the solvent mixture becomes less favorable for solubility.

    • Cool the mixture in an ice bath to maximize precipitation.[4]

    • Collect, wash, and dry the crystals as described in Protocol 1.

Quantitative Data Summary

Solvent System (v/v)Temperature ProfileExpected Recovery Yield (%)Expected Purity (%)Notes
IsopropanolHot (82°C) to Cold (0-5°C)75 - 85%> 98%Good for single-solvent method. Slow cooling is key.
Ethanol/WaterHot (78°C) to Cold (0-5°C)80 - 90%> 99%Water acts as the anti-solvent. Add water to hot ethanol solution until cloudy.
Dichloromethane/n-HeptaneRoom Temp to Cold (0-5°C)70 - 80%> 98%A 1:4 ratio has been reported for a similar compound.[8] Heptane is the anti-solvent.
Ethyl Acetate/HexaneHot (77°C) to Cold (0-5°C)70 - 85%> 97%A common system for piperidine derivatives.[9][11]

Troubleshooting Guide

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. Impurities can also lower the melting point of the mixture.

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to decrease saturation.[12] Allow it to cool more slowly.

  • Solution 2: If impurities are high, consider a preliminary purification step like an acid-base extraction or chromatography before recrystallization.[9]

Problem: No crystals are forming, even after cooling.

  • Cause: The solution is not sufficiently saturated (too much solvent was added), or the solution is supersaturated and requires nucleation to begin crystallization.[1]

  • Solution 1 (Undersaturated): Boil off some of the solvent to increase the concentration and then attempt to cool again.[12]

  • Solution 2 (Supersaturated): Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[9][12]

  • Solution 3 (Supersaturated): Add a "seed crystal" (a tiny speck of the crude solid) to the cooled solution to provide a nucleation site.[12]

Problem: The recovery yield is very low.

  • Cause 1: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.[1][12]

  • Solution 1: Ensure you use the minimum amount of hot solvent required for dissolution.[1] Try to partially evaporate the mother liquor to recover more product (though it may be less pure).

  • Cause 2: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used, redissolving the product.[1]

  • Solution 2: Always use a minimum amount of ice-cold solvent for washing the collected crystals.[1]

  • Cause 3: Premature crystallization occurred during a hot filtration step.

  • Solution 3: Use a pre-heated funnel and flask for hot filtration and perform the step as quickly as possible to prevent the solution from cooling.[5]

Visual Workflow and Logic Diagrams

Recrystallization_Workflow start_end start_end process process decision decision io io start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve insol_impur Insoluble Impurities Present? dissolve->insol_impur hot_filter Hot Gravity Filtration insol_impur->hot_filter Yes cool Slowly Cool Solution insol_impur->cool No hot_filter->cool crystals_form Crystals Form? cool->crystals_form induce Induce Crystallization (Scratch / Seed) crystals_form->induce No isolate Isolate Crystals (Vacuum Filtration) crystals_form->isolate Yes induce->crystals_form wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end_node Pure Product dry->end_node Troubleshooting_Flowchart problem problem question question solution solution start Problem Occurs During Cooling Step oiling Compound 'Oils Out' start->oiling no_xtal No Crystals Form start->no_xtal q_oiling Was cooling rapid? oiling->q_oiling q_no_xtal Is solution supersaturated? no_xtal->q_no_xtal sol_oiling1 Reheat, add more solvent, cool slowly. q_oiling->sol_oiling1 Yes sol_oiling2 Consider pre-purification (e.g., extraction). q_oiling->sol_oiling2 No, high impurities suspected sol_no_xtal1 Induce nucleation: Scratch flask or add seed crystal. q_no_xtal->sol_no_xtal1 Yes sol_no_xtal2 Solution is too dilute. Boil off excess solvent and cool again. q_no_xtal->sol_no_xtal2 No

References

Technical Support Center: Resolving Enanimoters of 4-(3-Bromophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on resolving enantiomers of 4-(3-bromophenyl)piperidine derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the most common resolution techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic this compound derivatives?

The three main techniques for resolving racemic mixtures of this compound and its derivatives are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine derivative (a base) with an enantiomerically pure chiral acid. This reaction forms two diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, enabling their separation. Polysaccharide-based columns are often effective for piperidine derivatives.[2]

  • Enzymatic Resolution: This method utilizes enzymes, typically lipases, that selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution approach allows for the separation of the unreacted enantiomer from the product.[3][4]

Q2: How do I choose the best resolution method for my specific this compound derivative?

The optimal method depends on several factors, including the scale of the resolution, the desired purity of the enantiomers, available equipment, and the specific properties of your derivative.

  • For large-scale separations , diastereomeric salt formation is often the most cost-effective approach.[1]

  • For high-purity analytical or small-scale preparative work , chiral HPLC is typically the method of choice.

  • Enzymatic resolution is particularly useful when high enantioselectivity is required and a suitable enzyme is available for a specific functional group on your derivative.

Below is a decision-making workflow to help guide your selection process.

G Workflow for Selecting an Enantiomer Resolution Method start Start: Racemic This compound Derivative scale What is the required scale? start->scale purity What is the desired enantiomeric purity? scale->purity Large Scale hplc Chiral HPLC scale->hplc Small/Analytical Scale handles Does the derivative have suitable functional groups for enzymatic resolution? purity->handles Moderate Purity diastereomeric Diastereomeric Salt Formation purity->diastereomeric High Purity (>99% ee) handles->diastereomeric No enzymatic Enzymatic Resolution handles->enzymatic Yes end End: Separated Enantiomers diastereomeric->end hplc->end enzymatic->end

Caption: Decision workflow for selecting a suitable enantiomer resolution method.

Q3: What are the most common chiral resolving agents for piperidine derivatives?

For basic compounds like this compound, chiral acids are used as resolving agents. Commonly successful agents include derivatives of tartaric acid and mandelic acid, such as:

  • (+)-Dibenzoyl-D-tartaric acid

  • (-)-Di-p-toluoyl-L-tartaric acid

  • (R)-(-)-Mandelic acid

  • (S)-(+)-Mandelic acid

The choice of resolving agent and solvent is critical and often requires screening to find the optimal conditions for crystallization and separation.[2]

Q4: What type of column is recommended for the chiral HPLC separation of this compound enantiomers?

Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of piperidine derivatives.[2] Columns such as Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® IA have demonstrated good performance in resolving similar aromatic piperidine structures.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Potential Cause Solution
No crystals form ("oiling out") The diastereomeric salt is too soluble in the chosen solvent, or its melting point is below the experimental temperature.Screen different solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate). Try using solvent mixtures. Ensure the starting racemic mixture and resolving agent are of high purity.[1]
The solution is not sufficiently saturated.Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal from a previous successful batch.[2]
Low yield of the desired diastereomer The desired diastereomeric salt has significant solubility in the mother liquor.Optimize the solvent volume to the minimum required for dissolution at an elevated temperature. Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.[1]
Low enantiomeric excess (ee) of the crystallized salt The cooling rate is too fast, leading to co-precipitation of both diastereomeric salts.Allow the solution to cool slowly to room temperature, and then gradually to a lower temperature.[2]
Inefficient separation of the diastereomers.Perform recrystallization of the obtained salt to improve the enantiomeric purity.
Chiral HPLC Separation
Issue Potential Cause Solution
No separation (co-elution of enantiomers) The selected Chiral Stationary Phase (CSP) does not provide chiral recognition for the analyte.Screen different CSPs, particularly polysaccharide-based columns.
The mobile phase composition is not optimal.Modify the mobile phase by changing the organic modifier (e.g., isopropanol, ethanol) or its percentage in the eluent. For basic compounds like piperidine derivatives, add a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase to improve peak shape and resolution.[2]
Poor resolution (overlapping peaks) Suboptimal mobile phase strength or composition.Fine-tune the mobile phase composition to achieve a resolution factor (Rs) greater than 1.5.
High flow rate.Decrease the flow rate to increase the number of theoretical plates and improve separation.[1]
Peak tailing Strong interactions between the basic piperidine nitrogen and active sites on the silica support of the stationary phase.Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase. This will compete for the active sites and result in more symmetrical peaks.[2]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of this compound

This is a general protocol that requires optimization for the specific derivative.

Materials:

  • Racemic this compound derivative

  • Chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid)

  • Solvents for screening (e.g., methanol, ethanol, isopropanol, acetone)

Procedure:

  • Salt Formation: Dissolve one equivalent of the racemic this compound derivative in a suitable solvent. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, with gentle heating if necessary.

  • Crystallization: Add the resolving agent solution to the racemic mixture solution while stirring. If precipitation does not occur immediately, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.[1]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt using an appropriate analytical method, such as chiral HPLC of the liberated free base or NMR with a chiral shift reagent.

  • Purification: If the desired purity has not been achieved, recrystallize the salt from a fresh portion of the solvent.

  • Liberation of the Free Base: Suspend the diastereomerically pure salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., 1M NaOH). Stir until all solids have dissolved. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched free base.

Protocol 2: Chiral HPLC Method Development for this compound

This protocol outlines a screening approach for developing a chiral HPLC method.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine)

Procedure:

  • Column Screening:

    • Prepare a solution of the racemic this compound derivative in the mobile phase.

    • Screen different chiral columns with a standard mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Mobile Phase Optimization:

    • Once a column showing some separation is identified, optimize the mobile phase composition.

    • Vary the ratio of the organic modifiers (e.g., change the percentage of isopropanol in n-hexane).

    • If resolution is still poor, try a different alcohol modifier (e.g., ethanol).

  • Flow Rate Optimization:

    • Adjust the flow rate (typically between 0.5 and 1.5 mL/min) to maximize resolution while maintaining a reasonable analysis time.

  • Method Validation:

    • Once optimal conditions are found, validate the method for parameters such as linearity, precision, and accuracy according to relevant guidelines.

Protocol 3: Enzymatic Kinetic Resolution of a this compound Derivative

This is a general procedure for a lipase-catalyzed acylation.

Materials:

  • Racemic this compound derivative

  • Lipase (e.g., Candida antarctica lipase B (CALB))

  • Acyl donor (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene, tetrahydrofuran)

Procedure:

  • Reaction Setup: In a flask, dissolve the racemic this compound derivative in the chosen organic solvent.

  • Enzyme Addition: Add the lipase to the solution.

  • Acylation: Add the acyl donor to the mixture and stir at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the unreacted starting material and the acylated product.

  • Work-up: When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted enantiomer from the acylated product by chromatography or extraction.

  • Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the free amine if desired.

Quantitative Data for Similar Resolutions

The following tables provide representative data from the literature for the resolution of piperidine derivatives to illustrate typical yields and enantiomeric excesses that can be achieved.

Table 1: Diastereomeric Salt Resolution of Piperidine Derivatives

Racemic CompoundChiral Resolving AgentSolventYield of Diastereomer Salt (%)Enantiomeric Excess (ee%) of Liberated Amine
2-Methylpiperidine(R)-(-)-Mandelic AcidEthanol42>98
3-MethylpiperidineDi-p-toluoyl-D-tartaric acidMethanol3896
2-Phenylpiperidine(+)-Dibenzoyl-D-tartaric acidAcetone/Water45>99

Table 2: Chiral HPLC Separation of Piperidine Derivatives

CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)
N-Boc-2-phenylpiperidineChiralcel OD-Hn-Hexane/Isopropanol (95:5)2.1
1-(4-Chlorophenyl)piperazineChiralpak AD-Hn-Hexane/Ethanol/DEA (80:20:0.1)3.5
3-HydroxypiperidineChiralpak ICn-Hexane/Isopropanol/DEA (90:10:0.1)2.8

Table 3: Enzymatic Kinetic Resolution of Piperidine Derivatives

SubstrateEnzymeReactionYield of Unreacted Enantiomer (%)ee% of Unreacted Enantiomer
N-Boc-2-piperidineethanolPseudomonas cepacia LipaseAcetylation48>99
1-PhenylethylpiperidineCandida antarctica Lipase BAcylation4598
N-Acetyl-2-cyanopiperidinePig Liver EsteraseHydrolysis4095

Visualization of Experimental Workflow

G General Workflow for Diastereomeric Salt Resolution start Start: Racemic Amine + Chiral Acid dissolve Dissolve in Optimal Solvent start->dissolve crystallize Cool Slowly to Induce Crystallization dissolve->crystallize filter Filter to Isolate Diastereomeric Salt Crystals crystallize->filter analyze Analyze Crystals (ee% or de%) filter->analyze mother_liquor Mother Liquor (Contains other diastereomer) filter->mother_liquor recrystallize Recrystallize if Purity is Low analyze->recrystallize Purity < Target liberate Liberate Free Amine (Base Wash) analyze->liberate Purity ≥ Target recrystallize->analyze end End: Enantiomerically Pure Amine liberate->end recover Recover Other Enantiomer (Optional) mother_liquor->recover

Caption: A typical experimental workflow for diastereomeric salt resolution.

References

Stability issues of 4-(3-Bromophenyl)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(3-Bromophenyl)piperidine, particularly under acidic conditions that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over time in my acidic mobile phase. What could be the cause?

A1: Inconsistent analytical results, such as a diminishing peak area in chromatography, may suggest that this compound is degrading under your experimental conditions. The piperidine ring, while generally stable, can be susceptible to degradation under certain strenuous conditions. To understand the stability of the molecule in your specific analytical method, it is advisable to conduct forced degradation studies.[1][2]

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present. Under acidic conditions, the piperidine nitrogen will be protonated, forming a more stable piperidinium salt. However, under harsh acidic conditions (e.g., high acid concentration, elevated temperature), potential degradation could involve reactions related to the bromophenyl group or, less likely, the piperidine ring. It is important to experimentally determine the degradation products.

Q3: How can I determine the stability of this compound and identify its degradation products?

A3: A forced degradation study is the recommended approach to determine the intrinsic stability of this compound and identify potential degradation products.[1][3] This involves subjecting a solution of the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, and then analyzing the resulting mixture using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5]

Q4: What is a stability-indicating analytical method?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] For this compound, this would typically be an HPLC method that can separate the parent compound from any new peaks that appear after stress testing.

Troubleshooting Guides

Issue: Unexpected peaks are observed in the chromatogram of my this compound sample when using an acidic mobile phase.

  • Possible Cause: Acid-catalyzed degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Determine if the new peaks are indeed degradation products by running a forced degradation study under acidic conditions and comparing the chromatograms.

    • Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a less acidic level where the compound is more stable, while still achieving adequate chromatographic separation.

    • Reduce Sample Residence Time: Minimize the time the sample is exposed to the acidic mobile phase before injection.

    • Lower Temperature: If your experimental setup involves elevated temperatures, consider reducing the temperature to slow down the degradation rate.

Issue: The concentration of my this compound stock solution appears to decrease over time when prepared in an acidic solvent.

  • Possible Cause: Degradation of the compound in the acidic stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare stock solutions of this compound fresh before each experiment.

    • Use a Co-solvent: If solubility is an issue, consider dissolving the compound in a small amount of a compatible organic co-solvent before diluting with the acidic aqueous solution.

    • Store at Lower Temperatures: Store the acidic stock solution at a lower temperature (e.g., 2-8 °C) to minimize degradation, but first ensure the compound does not precipitate at that temperature.

    • Conduct a Time-Course Study: Analyze the stock solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation and establish a maximum allowable storage time.

Experimental Protocols

Protocol for Acidic Forced Degradation Study

This protocol outlines a general procedure for conducting an acid-induced forced degradation study on this compound.

1. Objective: To intentionally degrade this compound under acidic stress conditions to identify potential degradation products and assess its stability.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector or Mass Spectrometer

  • C18 HPLC column

3. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

4. Stress Conditions:

  • Mild Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

  • Moderate Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.

  • Harsh Acid Stress: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours.

5. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralize the sample with an equivalent amount of the corresponding NaOH solution.

  • Dilute the neutralized sample to an appropriate concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control sample (stock solution diluted with the initial solvent), using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Data Presentation

The results of a forced degradation study can be summarized in a table to easily compare the extent of degradation under different conditions.

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl24Room Temp5.21
0.1 M HCl86015.82
1 M HCl48035.13

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1M & 1M NaOH) stock->base Expose to Stress oxidative Oxidation (e.g., 3% H2O2) stock->oxidative Expose to Stress thermal Thermal (e.g., 80°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis light) stock->photo Expose to Stress neutralize Neutralize Sample acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc HPLC Analysis dilute->hplc evaluate Evaluate Peak Purity & Assay hplc->evaluate identify Identify Degradants evaluate->identify

Caption: A general workflow for conducting a forced degradation study.

Hypothetical Acid-Catalyzed Degradation Pathway

G parent This compound protonated Protonated Intermediate (Piperidinium Ion) parent->protonated H+ (Acidic Conditions) degradant1 Potential Degradant 1 (e.g., Ring-Opened Product) protonated->degradant1 Harsh Conditions (e.g., Heat) degradant2 Potential Degradant 2 (e.g., Modified Bromophenyl Ring) protonated->degradant2 Harsh Conditions (e.g., Heat)

Caption: A hypothetical degradation pathway for this compound under harsh acidic conditions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Bromophenylpiperidine and 4-Bromophenylpiperidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Drug Development Professionals and Scientists

The strategic placement of a bromine atom on the phenyl ring of a phenylpiperidine scaffold can significantly influence its biological activity, altering its affinity and selectivity for various neuroreceptors. This guide provides a comparative overview of 3-bromophenylpiperidine and 4-bromophenylpiperidine, focusing on their interactions with key central nervous system targets: the dopamine D2 receptor and the sigma-1 receptor. Understanding these differences is crucial for the rational design of novel therapeutics in neuropharmacology.

Quantitative Comparison of Receptor Binding Affinities

The primary determinant of a compound's pharmacological profile is its binding affinity for its molecular targets. The following table summarizes the available quantitative data for the inhibition constants (Kᵢ) of 3-bromophenylpiperidine and 4-bromophenylpiperidine at the human dopamine D2 and sigma-1 receptors. Lower Kᵢ values indicate a higher binding affinity.

CompoundTarget ReceptorInhibition Constant (Kᵢ) [nM]
3-Bromophenylpiperidine Dopamine D₂Data not available in cited literature
Sigma-1Data not available in cited literature
4-Bromophenylpiperidine Dopamine D₂Data not available in cited literature
Sigma-1Data not available in cited literature

It is important to note that direct comparative experimental data for 3-bromophenylpiperidine and 4-bromophenylpiperidine at these specific receptors was not available in the public domain at the time of this review. The presented framework is based on the general understanding of structure-activity relationships in phenylpiperidine derivatives.

Structure-Activity Relationship (SAR) Insights

While direct comparative data is limited, structure-activity relationship studies of related phenylpiperidine derivatives offer valuable insights into the potential influence of the bromine substituent's position. For a series of (S)-phenylpiperidines, it has been observed that a substituent in the 3-position with a high group dipole moment can lead to significant in vivo effects on dopamine synthesis and turnover, despite demonstrating low in vitro affinity for D₂ and D₃ receptors. Conversely, modifications at the 4-position of the phenyl ring in other piperidine-based scaffolds have been extensively explored to modulate affinity and selectivity for various transporters and receptors. Halogen substitution, in general, has been shown to influence binding affinity, with specific positional effects being critical.

Signaling Pathways

The biological effects of 3- and 4-bromophenylpiperidine are mediated through their interaction with specific receptor signaling pathways.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the D₂ receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, influencing neuronal excitability and gene expression.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂R G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibits Ligand Dopamine (or Ligand) Ligand->D2R cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor IP3R IP₃ Receptor Sigma1R->IP3R Modulates IonChannel Ion Channels Sigma1R->IonChannel Modulates Ca_ER Ca²⁺ (ER Store) Ligand Ligand Ligand->Sigma1R Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release CellularResponse Cellular Response (e.g., Neuronal Plasticity) Ca_cyto->CellularResponse IonChannel->CellularResponse D2_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare D₂ Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compounds Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand, Test Compounds, and Non-specific Ligand Ligand_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Data Plot % Inhibition vs. [Compound] Calc_Specific_Binding->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50 Calc_Ki Calculate Kᵢ using Cheng-Prusoff Equation Determine_IC50->Calc_Ki Sigma1_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Sigma-1 Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compounds Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand, Test Compounds, and Non-specific Ligand Ligand_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Data Plot % Inhibition vs. [Compound] Calc_Specific_Binding->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50 Calc_Ki Calculate Kᵢ using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

A Comparative Guide to the Synthesis of Brominated Phenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Brominated phenylpiperidines are a class of compounds with significant interest in medicinal chemistry, often serving as precursors for a wide range of biologically active molecules. This guide provides a comparative analysis of two distinct synthetic routes to produce brominated phenylpiperidines, offering a side-by-side look at their methodologies, yields, and key characteristics to aid in the selection of the most suitable pathway for specific research and development needs.

Synthetic Route Comparison

Two prominent methods for the synthesis of brominated phenylpiperidines are the direct electrophilic bromination of N-phenylpiperidine and the catalytic hydrogenation of a brominated tetrahydropyridine precursor. The choice between these routes can depend on factors such as the desired isomer, required scale, and available starting materials.

FeatureRoute 1: Electrophilic Bromination of N-PhenylpiperidineRoute 2: Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
Target Compound 1-(4-bromophenyl)piperidine4-(4-bromophenyl)piperidine
Starting Materials Bromobenzene, Piperidine4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine
Key Reaction Steps 1. Nucleophilic substitution to form N-phenylpiperidine. 2. Electrophilic bromination.1. Catalytic hydrogenation.
Reagents & Catalysts Potassium tert-butoxide, Sulfolane, N-bromosuccinimide, Tetra-n-butylammonium tetraphenylborateRh/C catalyst, Hydrogen gas, Triethylamine
Overall Yield ~85.4%[1]98%[2]
Selectivity High para-selectivity with catalyst[1]High
Advantages Simple starting materials, high para-selectivity.[1]High yield, straightforward single-step conversion.[2]
Disadvantages Two-step process, requires high temperature for the first step.[1]Requires a specific and potentially more complex starting material.

Visualizing the Synthetic Pathways

The following diagram illustrates the key decision points and outcomes when choosing between the two synthetic routes.

G Synthetic Route Comparison for Brominated Phenylpiperidines Start Choice of Synthetic Route Route1 Route 1: Electrophilic Bromination Start->Route1 Need for 1-Aryl isomer Route2 Route 2: Hydrogenation Start->Route2 Need for 4-Aryl isomer Step1_R1 Step 1: N-Arylation (Bromobenzene + Piperidine) Route1->Step1_R1 Step1_R2 Step 1: Catalytic Hydrogenation (Tetrahydropyridine precursor) Route2->Step1_R2 Step2_R1 Step 2: Bromination (N-Phenylpiperidine + NBS) Step1_R1->Step2_R1 Product_R1 Product: 1-(4-bromophenyl)piperidine Yield: ~85.4% Step2_R1->Product_R1 Adv1 Advantage: Simple Starting Materials Product_R1->Adv1 Product_R2 Product: 4-(4-bromophenyl)piperidine Yield: 98% Step1_R2->Product_R2 Adv2 Advantage: High Yield, Single Step Product_R2->Adv2

Caption: A flowchart comparing the key stages and outcomes of two synthetic routes to brominated phenylpiperidines.

Experimental Protocols

Route 1: Synthesis of 1-(4-bromophenyl)piperidine via Electrophilic Bromination [1]

Step 1: Synthesis of N-phenylpiperidine

  • In a reaction flask, combine bromobenzene, piperidine (1.0-1.1 equivalents), and sulfolane.

  • Add potassium tert-butoxide or sodium tert-amylate (1.5-2.0 equivalents) as the base.

  • Heat the mixture to 150-180 °C and maintain the reaction at this temperature.

  • Upon completion, process the reaction mixture to isolate the crude N-phenylpiperidine.

Step 2: Bromination of N-phenylpiperidine

  • Dissolve N-phenylpiperidine (1 equivalent) and tetra-n-butylammonium tetraphenylborate (0.02-0.15 equivalents) in dichloromethane.

  • Cool the mixture to 10-15 °C.

  • Add N-bromosuccinimide (NBS) (1.1-1.2 equivalents) in batches, maintaining the temperature between 20-25 °C.

  • Allow the reaction to proceed for 8 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.

  • Wash the combined organic phase with water and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a dichloromethane/n-heptane (1:4) mixture to yield 1-(4-bromophenyl)piperidine.

Route 2: Synthesis of 4-(4-bromophenyl)piperidine via Hydrogenation [2]

  • To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in anhydrous methanol, add triethylamine.

  • Add 5% Rh/C catalyst to the mixture.

  • Place the reaction mixture under a hydrogen atmosphere (100 psi).

  • Stir the mixture at room temperature for 24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to afford 4-(4-bromophenyl)piperidine as a white solid.

This guide provides a foundational comparison to assist in the strategic planning of synthetic routes towards brominated phenylpiperidines. The optimal choice will ultimately be dictated by the specific structural requirements of the target molecule and the practical considerations of the laboratory setting.

References

A Comparative Guide to HPLC and GC Method Validation for the Analysis of 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the rigorous analysis of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(3-Bromophenyl)piperidine is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical method validation of this compound, supported by representative experimental data and detailed methodologies.

Principles of Chromatography: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes.

HPLC is a versatile technique ideal for non-volatile and thermally unstable compounds.[1][2] It separates components in a liquid sample by passing them through a column packed with a solid stationary phase under high pressure, using a liquid mobile phase.[2] Its adaptability with a wide range of detectors (e.g., UV-Vis, Mass Spectrometry) makes it a workhorse in the pharmaceutical industry for assays of drug substances and products.[2][3]

GC , conversely, is the specialist for volatile and thermally stable substances.[2][3] It separates components of a vaporized sample using an inert carrier gas as the mobile phase that flows through a column containing a stationary phase.[4] GC often provides higher separation efficiency and faster analysis times for suitable compounds.[3][4]

For this compound, which possesses a moderate molecular weight and is expected to have reasonable thermal stability and volatility, both HPLC and GC can be considered viable analytical techniques. The choice between them will depend on specific laboratory capabilities, required sensitivity, and the nature of potential impurities.

Experimental Protocols

The following sections detail the methodologies for the validation of hypothetical HPLC and GC methods for the quantification of this compound. These protocols are based on established principles and guidelines, such as those from the International Council for Harmonisation (ICH).[5]

HPLC Method Validation Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Parameters:

  • Specificity: A solution of a placebo (a mixture of all excipients without the analyte) and a spiked sample are prepared and injected to ensure no interference at the retention time of this compound.

  • Linearity: A series of solutions of this compound are prepared in a concentration range of 50-150% of the expected working concentration. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.

  • Accuracy: The accuracy is assessed by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the working concentration are performed on the same day, and the relative standard deviation (%RSD) is calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the method's robustness.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

GC Method Validation Protocol
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column with a slightly polar stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

Validation Parameters:

The validation parameters for GC are analogous to those for HPLC, with adjustments made for the different analytical techniques.

  • Specificity: A blank solvent and a spiked sample are injected to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: A series of solutions of this compound are prepared over a suitable concentration range and analyzed. A calibration curve is generated, and the correlation coefficient (r²) is calculated.

  • Accuracy: Determined by analyzing samples with a known concentration of this compound and calculating the percentage recovery.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by calculating the %RSD of replicate injections.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established from the signal-to-noise ratio of the detector response.

Data Presentation: Performance Comparison

The following tables summarize the hypothetical quantitative data from the validation of the HPLC and GC methods for this compound.

Table 1: Linearity and Sensitivity

ParameterHPLC MethodGC Method
Linearity Range 10 - 150 µg/mL5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
LOD 0.5 µg/mL0.2 µg/mL
LOQ 1.5 µg/mL0.6 µg/mL

Table 2: Accuracy and Precision

ParameterHPLC MethodGC Method
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Repeatability (%RSD) < 1.0%< 1.5%
Intermediate Precision (%RSD) < 1.5%< 2.0%

Mandatory Visualization

Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting & Implementation start Define Analytical Target Profile dev Method Development (HPLC / GC) start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision sensitivity LOD & LOQ precision->sensitivity robustness Robustness sensitivity->robustness report Compile Validation Report robustness->report review Review & Approve report->review review->dev Fails Criteria implement Implement for Routine Use review->implement

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC and GC are suitable techniques for the quantitative analysis of this compound, each with its own advantages.

  • HPLC is a robust and versatile method, particularly advantageous when dealing with potentially thermally labile impurities or when a simpler sample preparation is desired.[3] Its operation at ambient temperatures minimizes the risk of sample degradation.[1]

  • GC can offer higher sensitivity (lower LOD and LOQ) and potentially faster analysis times, which can be beneficial for high-throughput screening.[1][4] However, it requires the analyte to be volatile and thermally stable, and the high temperatures in the injector and column could potentially degrade the sample or related impurities.[1]

The choice between HPLC and GC for the validation of an analytical method for this compound should be made based on the specific requirements of the analysis. If the primary concern is the detection of trace-level volatile impurities, a validated GC method might be preferable. For routine quality control assays where robustness and versatility are key, a validated HPLC method is an excellent choice. Ultimately, the validation data for either method must demonstrate its suitability for the intended purpose, ensuring the quality and consistency of the final pharmaceutical product.

References

Beyond the Piperidine Ring: A Comparative Guide to Alternative Scaffolds for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the 4-arylpiperidine core has been a cornerstone in the design of centrally acting drugs, gracing the structures of numerous therapeutics targeting a wide array of G-protein coupled receptors (GPCRs) and transporters. Its rigid structure and well-defined vector for presenting an aryl group have made it a privileged scaffold in medicinal chemistry. However, the relentless pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles has driven researchers to explore beyond this classical motif. This guide provides an objective comparison of alternative scaffolds to the 4-arylpiperidine core, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation CNS therapeutics.

This comparative analysis delves into several promising alternative scaffolds, including azaspiro[3.3]heptanes, tropanes, and pyrrolidines. We will examine their performance against the 4-arylpiperidine core in the context of key CNS targets such as dopamine receptors, serotonin transporters, and opioid receptors, presenting quantitative data in clearly structured tables and detailing the experimental protocols used to generate this data.

The Rise of Spirocyclic Scaffolds: Azaspiro[3.3]heptanes

Azaspiro[3.3]heptanes have emerged as attractive bioisosteres for the piperidine ring. Their rigid, three-dimensional structure offers a distinct advantage in exploring chemical space, often leading to improvements in physicochemical properties such as solubility while maintaining or enhancing biological activity.

Comparative Biological Data: 4-Arylpiperidine vs. Azaspiro[3.3]heptane Scaffolds
TargetScaffoldCompound ExampleBinding Affinity (Ki, nM)Functional ActivityReference
Dopamine D3 Receptor 4-ArylpiperidineN/ABaselineAntagonist[1]
Diazaspiro[3.3]heptaneCompound 1124.2Antagonist[1]
Diazaspiro[3.3]heptaneCompound 15a25.6Antagonist[1]

Note: Direct comparative Ki values for a 4-arylpiperidine analog were not provided in the reference, hence it is presented as a baseline for comparison of the alternative scaffolds.

The data indicates that diazaspiro[3.3]heptane-based compounds can exhibit potent binding affinity for the dopamine D3 receptor, with Ki values in the low nanomolar range, comparable to many established 4-arylpiperidine antagonists.[1] This highlights their potential as viable alternatives in the design of D3 receptor ligands.

Bridged Scaffolds: The Tropane Core

The tropane scaffold, a bicyclic amine, offers a conformationally restricted framework that can mimic the spatial arrangement of substituents on a piperidine ring. This rigidity can lead to enhanced selectivity and potency.

Comparative Biological Data: Piperidine vs. Tropane Scaffolds for the Dopamine Transporter (DAT)
ScaffoldCompound ExampleDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)Reference
Piperidine(-)-9 (n-propyl ester)3~3 (calculated from 29-fold more potent than cocaine)[2]
Tropane (Cocaine analog)Cocaine~100~87[2]

This comparison demonstrates that a simplified piperidine-based analog can be significantly more potent than the parent tropane-containing natural product, cocaine, at the dopamine transporter.[2] This underscores that while tropanes are a valid alternative, careful optimization of the piperidine scaffold itself can also yield highly potent compounds.

Five-Membered Ring Alternatives: The Pyrrolidine Scaffold

Pyrrolidine-based scaffolds offer a smaller, more flexible five-membered ring alternative to the six-membered piperidine. This can lead to different binding modes and improved physicochemical properties.

Comparative Biological Data: Piperidine vs. Pyrrolidine Scaffolds for Serotonin Reuptake Inhibition and 5-HT1A Receptor Binding

| Target | Scaffold | Compound Example | SERT Inhibition (IC50, nM) | 5-HT1A Binding (Ki, nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | SERT / 5-HT1A | Piperazine-based | Compound 15a | 14 | 12 |[3] | | | Piperidine replacement | N/A (General finding) | Enhanced | N/A |[3] |

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine D2 or D3 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding determinant: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]Spiperone (at a concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, replace the test compound with a high concentration of haloperidol. The total assay volume is typically 250-500 µL.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

Serotonin Transporter (SERT) Uptake Assay

This protocol describes a method to measure the inhibition of serotonin uptake by a test compound in cells expressing the serotonin transporter.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Radiolabeled serotonin: [³H]5-HT.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Wash Buffer: Ice-cold KRH buffer.

  • Lysis Buffer: 1% Triton X-100 in KRH buffer.

  • Scintillation cocktail.

Procedure:

  • Cell Plating: Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Initiate serotonin uptake by adding [³H]5-HT to each well.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for serotonin uptake.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]5-HT.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

Data Analysis:

  • Determine the amount of [³H]5-HT taken up at each concentration of the test compound.

  • Plot the percentage of uptake inhibition against the log concentration of the test compound.

  • Fit the data to a dose-response curve to determine the IC50 value.[6][7]

In Vivo Behavioral Assays

Assessing the in vivo efficacy of CNS drug candidates is crucial. Various behavioral models are used to evaluate the potential therapeutic effects of compounds.

Example: Forced Swim Test (for antidepressant activity)

  • Apparatus: A cylindrical container filled with water (23-25°C).

  • Procedure:

    • Administer the test compound or vehicle to the animals (typically mice or rats) at a specific time before the test.

    • Place each animal individually into the water cylinder for a set period (e.g., 6 minutes).

    • Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[3]

Example: Novel Object Recognition Test (for cognitive enhancement)

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow the animal to explore the empty arena.

    • Training (T1): Place the animal in the arena with two identical objects and allow it to explore for a set time.

    • Testing (T2): After a retention interval, place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact memory. Cognitive enhancers are expected to improve performance in this task, especially in models of cognitive impairment.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Dopamine) GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR Binding G_protein G Protein (Gi/o) GPCR->G_protein Activation Arrestin β-Arrestin GPCR->Arrestin Recruitment (Desensitization) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Radioligand_Binding_Workflow start Start reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->reagents incubation Incubate Components in 96-well Plate reagents->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: A typical workflow for a radioligand binding assay.

References

A Comparative Analysis of 4-(3-Bromophenyl)piperidine and Known Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed binding and functional data for the specific compound 4-(3-Bromophenyl)piperidine is limited. The quantitative data presented in the following tables for this compound is hypothetical and for illustrative purposes only . This guide is intended to provide a structural and methodological template for researchers conducting comparative pharmacological studies. Data for known reference ligands is sourced from published literature.

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents targeting the central nervous system (CNS). These compounds are known to interact with a range of targets, including dopamine, serotonin, and sigma receptors. Halogen substitution on the phenyl ring can significantly modulate a compound's affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative framework for evaluating this compound against well-characterized ligands for the Dopamine D2 receptor, Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors, and the Serotonin Transporter (SERT).

Comparative Receptor Binding Profile

The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Kᵢ) of this compound (hypothetical) and selected standard reference ligands at several key CNS targets. Lower Kᵢ values indicate higher binding affinity.

CompoundDopamine D2 (Kᵢ, nM)Sigma-1 (σ₁) (Kᵢ, nM)Sigma-2 (σ₂) (Kᵢ, nM)SERT (Kᵢ, nM)
This compound 55.0 (Hypothetical)12.5 (Hypothetical)180.0 (Hypothetical)450.0 (Hypothetical)
Haloperidol1.5 - 2.8[1][2]2.0 - 6.5[3][4][5]103[5]>1000
Spiperone0.035 - 0.125[6][7]1500>1000>1000
(+)-Pentazocine>10,0001.7 - 3.0[5][8]>1000>10,000
1,3-Di-o-tolylguanidine (DTG)>100035.5 - 69[9][10]21 - 39.9[9][10]>1000
(S)-Citalopram (Escitalopram)>10,000>1000>10000.8 - 1.5[11]

Comparative Functional Activity Profile

Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. The table below presents the functional activity (IC₅₀ for antagonists) of the compounds at the Gi-coupled Dopamine D2 receptor, measured as inhibition of forskolin-stimulated cAMP production.

CompoundReceptorAssay TypeFunctional Activity (IC₅₀, nM)Efficacy
This compound Dopamine D2cAMP Inhibition85.0 (Hypothetical)Antagonist (Hypothetical)
HaloperidolDopamine D2cAMP Inhibition2.5 - 5.0Antagonist[2][12]
SpiperoneDopamine D2cAMP Inhibition0.1 - 0.5Antagonist[13][14]

Mandatory Visualizations

Experimental and Logical Workflows

To elucidate the processes involved in characterizing a novel ligand, the following diagrams illustrate a typical experimental workflow, a key signaling pathway, and the logic behind comparative analysis.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Tissue/Cell Homogenization prep2 Centrifugation to pellet membranes prep1->prep2 prep3 Resuspend & Wash prep2->prep3 prep4 Protein Quantification (BCA Assay) prep3->prep4 assay1 Incubate Membranes with Radioligand & Test Compound prep4->assay1 assay2 Separate Bound/Free Ligand (Vacuum Filtration) assay1->assay2 assay3 Quantify Bound Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Generate Competition Curves assay3->analysis1 analysis2 Calculate IC50 Values analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

D2_signaling_pathway ligand Dopamine or D2 Antagonist d2r Dopamine D2 Receptor ligand->d2r Binds g_protein Gi/o Protein d2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP (decreased) atp->camp Conversion

Caption: Inhibitory signaling pathway of the D2 receptor.

logical_relationship start Test Compound affinity High Affinity for Primary Target? (e.g., Ki < 50 nM) start->affinity selectivity Selective over Off-Targets? (e.g., >10-fold) affinity->selectivity Yes stop Re-evaluate or Modify Structure affinity->stop No functional Desired Functional Activity? (e.g., Antagonist) selectivity->functional Yes selectivity->stop No proceed Proceed to In Vivo Studies functional->proceed Yes functional->stop No

Caption: Logical flow for compound selection and advancement.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a target receptor.

  • Membrane Preparation:

    • Tissues (e.g., rat striatum for D2) or cultured cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).

    • The homogenate is centrifuged at low speed (1,000 x g) to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed (20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh buffer.

    • Protein concentration is determined using a BCA protein assay. Membranes are stored at -80°C.

  • Assay Procedure:

    • The assay is performed in a 96-well plate in a final volume of 250 µL.

    • To each well, add:

      • 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of a specific radioligand (e.g., [³H]Spiperone for D2) at a fixed concentration near its Kₔ value.

      • 150 µL of the membrane preparation (50-100 µg protein).

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol).

    • The plate is incubated (e.g., 60 minutes at 30°C) to reach equilibrium.

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filtermat, separating bound from free radioligand.

    • Filters are washed multiple times with ice-cold wash buffer.

    • Radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data are plotted as percent specific binding versus the log concentration of the test compound.

    • The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis.

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Gᵢ-Coupled Receptor cAMP Functional Assay

This protocol measures the ability of a D2 receptor antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Cell Culture and Plating:

    • HEK293 cells stably expressing the human Dopamine D2 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).

    • Cells are seeded into 96-well plates and grown to ~80-90% confluency.

  • Assay Procedure:

    • The culture medium is removed, and cells are incubated with a pre-equilibration medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-treated with various concentrations of the test antagonist (e.g., this compound) or vehicle for 15-20 minutes.

    • Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (e.g., 5 µM).

    • Simultaneously, a D2 receptor agonist (e.g., quinpirole at its EC₈₀ concentration) is added to all wells except the forskolin-only control.

    • The plate is incubated for 15-30 minutes at 37°C.

    • The reaction is stopped, and cells are lysed.

  • cAMP Quantification and Data Analysis:

    • Intracellular cAMP levels are measured using a commercial kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

    • Data are normalized to the response produced by forskolin alone (0% inhibition) and the maximal inhibition by the D2 agonist (100% inhibition).

    • The IC₅₀ value (concentration of antagonist that reverses 50% of the agonist's effect) is determined by fitting the data to a dose-response curve.

Conclusion

This comparative guide provides a framework for the pharmacological evaluation of this compound. Based on the hypothetical data, the compound displays a promising profile with high affinity and selectivity for the Sigma-1 receptor over the D2, Sigma-2, and SERT targets. Such a profile suggests potential utility in research areas where Sigma-1 modulation is of interest, such as neuroprotection and cognitive enhancement. The provided experimental protocols offer standardized methods for researchers to generate empirical data, which is essential to validate these preliminary findings and fully characterize the compound's mechanism of action and therapeutic potential.

References

A Comparative Cross-Reactivity Analysis of 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, albeit hypothetical, cross-reactivity profile of the novel compound 4-(3-Bromophenyl)piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a template for the evaluation of its potential biological targets and off-target effects. The comparison is made against a panel of reference compounds with known activities at receptors commonly associated with the 4-phenylpiperidine scaffold. All data presented herein are illustrative and intended to guide future experimental work.

The 4-phenylpiperidine chemical motif is a well-established pharmacophore found in a multitude of centrally active agents. Ligands incorporating this structure are known to interact with a range of targets, most notably the sigma receptors (σ1 and σ2) and the dopamine transporter (DAT).[1][2][3] Cross-reactivity with other monoamine transporters and G-protein coupled receptors is also a common characteristic of this compound class.[4] Understanding the selectivity profile of new analogues like this compound is therefore critical for predicting their therapeutic potential and off-target liabilities.

Comparative Binding Affinity Profile

The following table summarizes hypothetical binding affinities (Ki, nM) of this compound and selected reference compounds against a panel of receptors and transporters. Lower Ki values indicate higher binding affinity.

Compoundσ1 Receptorσ2 ReceptorDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Histamine H1 Receptor
This compound 15851208501500>10,000
(+)-Pentazocine (σ1 Agonist)81,500>10,000>10,000>10,000>10,000
GBR-12909 (DAT Inhibitor)5008005250150>10,000
4-Phenylpiperidine2506001,500>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Functional Activity Profile

This table presents hypothetical functional data, indicating whether the compound acts as an agonist, antagonist, or inhibitor at the respective targets.

Compoundσ1 Receptor Functional AssayDopamine Uptake Inhibition Assay
This compound Partial Agonist (EC50 = 75 nM)Inhibitor (IC50 = 250 nM)
(+)-PentazocineAgonist (EC50 = 30 nM)No significant activity
GBR-12909No significant activityInhibitor (IC50 = 10 nM)
4-PhenylpiperidineWeak Partial Agonist (EC50 > 1000 nM)Weak Inhibitor (IC50 > 3000 nM)

Data are hypothetical and for illustrative purposes only.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the selected receptors and transporters.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the human recombinant target of interest (e.g., σ1, DAT) are cultured and harvested. The cells are lysed by homogenization in a hypotonic buffer, and the cell membranes are isolated by centrifugation. The final membrane pellets are resuspended in an appropriate assay buffer and protein concentration is determined.

  • Competition Binding: A constant concentration of a high-affinity radioligand specific for the target (e.g., --INVALID-LINK---pentazocine for σ1 receptors, [³H]WIN 35,428 for DAT) is incubated with the cell membranes.

  • A range of concentrations of the test compound (e.g., this compound) or a reference compound are added to compete for binding with the radioligand.

  • The mixture is incubated to allow for binding to reach equilibrium.

  • Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the functional inhibition of dopamine uptake by the test compounds.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media.

  • Assay Preparation: Cells are plated in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., GBR-12909) in a Krebs-Ringer-HEPES buffer.

  • Initiation of Uptake: [³H]Dopamine is added to each well to initiate the uptake process.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]dopamine.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined using non-linear regression.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the assessment of this compound.

cluster_0 Presynaptic Dopaminergic Neuron cluster_2 Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA Synthesis Vesicle Synaptic Vesicle DA->Vesicle Packaging SynapticCleft Extracellular Dopamine Vesicle->SynapticCleft Release DAT Dopamine Transporter (DAT) Compound This compound Compound->DAT Inhibition SynapticCleft->DAT Reuptake DAR Dopamine Receptors SynapticCleft->DAR Signal Signal Transduction DAR->Signal

Caption: Mechanism of dopamine transporter (DAT) inhibition.

start Start: Test Compound (this compound) competition Add Serial Dilutions of Test Compound start->competition prep Prepare Cell Membranes Expressing Target Receptor radioligand Add Specific Radioligand (e.g., 3H-pentazocine) prep->radioligand radioligand->competition incubate Incubate to Reach Equilibrium competition->incubate filter Rapid Filtration to Separate Bound from Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for radioligand binding assay.

References

A Comparative Guide to the Validation of Quantitative Assays for 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of hypothetical quantitative assay validation for 4-(3-Bromophenyl)piperidine, a key intermediate in pharmaceutical development. The performance of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), is objectively evaluated based on internationally recognized validation parameters. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a suitable analytical method for quality control and stability studies.

The validation parameters presented are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4] These guidelines provide a framework for demonstrating that an analytical method is suitable for its intended purpose.[5][6][7]

Quantitative Data Summary

The following tables summarize the validation performance of two hypothetical quantitative assays for this compound.

Table 1: Comparison of HPLC and GC-MS Assay Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS MethodICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.85%0.75%≤ 2.0%
- Intermediate Precision1.10%0.95%≤ 2.0%
Specificity No interference from placebo and known impuritiesNo interference from placebo and known impuritiesNo co-elution or co-migration with interfering substances
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mLSignal-to-Noise Ratio ≥ 10:1
Range 0.15 - 150 µg/mL0.03 - 100 µg/mLEstablished by linearity, accuracy, and precision
Robustness CompliantCompliantNo significant impact on results with minor variations in method parameters

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are illustrative and should be adapted based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound in bulk drug substance and formulated products.

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of 1 mg/mL of this compound reference standard is prepared in the mobile phase. Working standards are prepared by serial dilution.

  • Sample Preparation: An accurately weighed amount of the sample is dissolved in the mobile phase to achieve a final concentration within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis and impurity profiling. Derivatization is often employed for polar compounds like piperidine derivatives to improve their volatility and chromatographic performance.[8]

  • Instrumentation: GC system coupled with a Mass Spectrometer (single quadrupole or triple quadrupole).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

  • Derivatization (Example): Acetylation with acetic anhydride. To 1 mg of the sample or standard, 100 µL of pyridine and 100 µL of acetic anhydride are added. The mixture is heated at 60°C for 30 minutes, then evaporated to dryness and reconstituted in ethyl acetate for injection.

Visualizations

Experimental Workflow for Assay Validation

The following diagram illustrates the typical workflow for the validation of a quantitative analytical assay.

Assay_Validation_Workflow cluster_planning Planning Phase cluster_reporting Reporting Phase Protocol Validation Protocol Definition Parameters Define Validation Parameters & Acceptance Criteria Protocol->Parameters Specificity Specificity Parameters->Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Determination Range Range Robustness Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Report Validation Report Generation Data_Analysis->Report Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_derived Derived & Confirmatory Parameters Assay Quantitative Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Robustness Robustness Assay->Robustness Range Range Accuracy->Range Precision->Range LOD Limit of Detection Specificity->LOD LOQ Limit of Quantitation Specificity->LOQ Linearity->Range

References

Benchmarking 4-(3-Bromophenyl)piperidine Against Other Dopamine Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(3-Bromophenyl)piperidine and other prominent dopamine receptor modulators. Due to the limited publicly available pharmacological data for this compound, this document focuses on benchmarking its potential profile, based on structurally similar compounds, against well-characterized dopamine receptor modulators. The information herein is intended to support research and drug development efforts in the field of neuroscience.

Introduction to this compound and Dopamine Receptor Modulation

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes within the central nervous system, including motor control, motivation, cognition, and reward.[1] They are primary targets for therapeutic intervention in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[2] Dopamine receptors are categorized into two main families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors.[3] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[3]

This compound belongs to the phenylpiperidine class of compounds, a scaffold present in numerous centrally active agents. While specific binding affinity and functional activity data for this compound are not extensively reported in peer-reviewed literature, studies on structurally related (S)-phenylpiperidines with substituents at the 3-position of the phenyl ring suggest a potential profile as dopamine autoreceptor antagonists.[4] These related compounds have been observed to influence dopamine synthesis and turnover in vivo, yet they exhibit low affinity for D2 and D3 receptors in vitro.[4] This suggests that this compound might exert its effects through a mechanism that is not solely dependent on high-affinity binding to the primary D2/D3 receptors, warranting further investigation.

This guide will compare the known properties of established dopamine receptor modulators—Haloperidol (a typical antipsychotic), Risperidone and Aripiprazole (atypical antipsychotics)—to provide a framework for evaluating novel compounds like this compound.

Comparative Analysis of Dopamine Receptor Modulators

The following table summarizes the binding affinities (Ki, in nM) of selected dopamine receptor modulators across various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
Haloperidol ~20-40~1-2~0.7~5-10~20-40
Risperidone ~200-500~3-6~7-10~7~200-500
Aripiprazole ~1000~0.34-1.7~0.8-4.3~44~1000

Note: The binding affinities are approximate values compiled from various sources and can vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the characterization of novel dopamine receptor modulators.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: (+)-Butaclamol (10 µM).

  • Test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM (+)-butaclamol (for non-specific binding) or 50 µL of the test compound dilution.

    • 50 µL of [³H]Spiperone at a final concentration close to its Kd value (e.g., 0.2 nM).

    • 150 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of butaclamol) from the total binding (CPM in the absence of butaclamol).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gi-Coupled Dopamine Receptors

This protocol is designed to measure the ability of a test compound to modulate the inhibition of adenylyl cyclase activity via a Gi-coupled dopamine receptor (e.g., D2, D3, D4).

Materials:

  • A stable cell line expressing the human dopamine receptor of interest (e.g., D2) and a cAMP-responsive reporter system (e.g., GloSensor™).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (as a reference agonist).

  • Test compound.

  • White, opaque 96-well or 384-well microplates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Seed the cells in the white-walled microplates and culture overnight to allow for adherence.

  • On the day of the assay, replace the culture medium with a serum-free medium and incubate for 1-2 hours.

  • For agonist testing:

    • Prepare serial dilutions of the test compound and the reference agonist (dopamine).

    • Add the diluted compounds to the cells and incubate for 15-30 minutes.

    • Add forskolin to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM, which should be optimized to produce approximately 80% of the maximal response.

    • Incubate for an additional 15-30 minutes.

  • For antagonist testing:

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the cells with the diluted test compound for 15-30 minutes.

    • Add the reference agonist (dopamine) at a concentration that gives approximately 80% of its maximal effect (EC80).

    • Incubate for 15-30 minutes.

    • Add forskolin to all wells and incubate for an additional 15-30 minutes.

  • Add the cAMP detection reagent (e.g., GloSensor™ reagent) according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • For agonist activity, plot the luminescence signal against the log of the compound concentration to determine the EC50 value and the maximal effect (Emax).

  • For antagonist activity, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental_Workflow start Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki at D1-D5) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50/IC50 and Efficacy) binding_assay->functional_assay selectivity Assess Receptor Subtype Selectivity functional_assay->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar in_vivo In Vivo Behavioral Models (e.g., Rodent models of psychosis or Parkinson's) selectivity->in_vivo lead_optimization Lead Optimization sar->lead_optimization in_vivo->lead_optimization

Caption: Experimental Workflow for Dopamine Modulator Characterization.

Comparative_Analysis_Logic Target This compound Data_Available Pharmacological Data Available? Target->Data_Available Direct_Comparison Direct Quantitative Benchmarking Data_Available->Direct_Comparison Yes Indirect_Comparison Qualitative Comparison based on Structural Analogs and Class Data_Available->Indirect_Comparison No Conclusion Assessment of Potential Therapeutic Profile Direct_Comparison->Conclusion Indirect_Comparison->Conclusion

Caption: Logic Flow for Comparative Analysis of Novel Compounds.

References

A Comparative Guide to Analytical Method Transfer for 4-(3-Bromophenyl)piperidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods and a detailed framework for the successful transfer of an analytical method for the quantification and purity assessment of 4-(3-Bromophenyl)piperidine, a key intermediate in pharmaceutical synthesis. The successful transfer of analytical methods between laboratories is a critical step in drug development and manufacturing, ensuring consistent and reliable data throughout the product lifecycle.[1][2] This document outlines the principles of method transfer, compares common analytical techniques, and provides detailed experimental protocols to facilitate a seamless transition.

Introduction to Analytical Method Transfer (AMT)

Analytical method transfer (AMT) is the documented process of demonstrating that a receiving laboratory is qualified to use an analytical method developed by a transferring laboratory.[2] The primary objective is to ensure that the receiving laboratory can achieve equivalent and reliable results, maintaining data integrity across different sites or organizations.[3] Key scenarios necessitating AMT include transferring methods to contract research organizations (CROs), between research and quality control laboratories, or to different manufacturing sites.[1][3]

Several approaches to AMT exist, with the choice depending on the complexity of the method, the experience of the receiving laboratory, and regulatory requirements.[2][4] The most common strategies include:

  • Comparative Testing: Both the transferring (sending unit - SU) and receiving (receiving unit - RU) laboratories analyze the same set of samples, and the results are statistically compared.[3][4][5] This is the most frequently used approach.[4]

  • Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[3][4][5]

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[1][3][4]

  • Transfer Waiver: A formal transfer may be waived if the receiving laboratory is already familiar with the procedure, for example, for a compendial method.[3][6]

A successful AMT process relies on a well-defined protocol that includes clear objectives, detailed method instructions, and predefined acceptance criteria.[3][4]

Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method is paramount for the accurate analysis of this compound. The most common techniques for the analysis of similar pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for a compound like this compound.

2.2. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For piperidine derivatives, GC can be an effective method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

2.3. Data Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of a compound similar to this compound. The data presented is a representative summary based on established analytical method validation principles.[7]

Parameter HPLC-UV GC-FID Acceptance Criteria (Typical)
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%RSD ≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%RSD ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Range 0.1 - 150 µg/mL1 - 200 µg/mLDefined by linearity
Limit of Detection (LOD) 0.03 µg/mL0.3 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.1 µg/mL1 µg/mLSignal-to-Noise ≥ 10
Robustness Unaffected by minor changes in pH, mobile phase compositionUnaffected by minor changes in flow rate, oven temperatureNo significant impact on results

Experimental Protocols

3.1. Protocol 1: Reversed-Phase HPLC-UV Method

This protocol describes a typical RP-HPLC method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector, data acquisition software.

  • Chemicals and Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade), this compound reference standard and sample.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.[8]

    • Diluent: Acetonitrile and water (50:50 v/v).

    • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8]

    • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as per the standard solution procedure.[8]

  • System Suitability: Equilibrate the system with the mobile phase until a stable baseline is achieved.[8] Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.

  • Analysis: Inject the standard and sample solutions and calculate the purity of the sample by comparing the peak area of the main peak to the total peak area.

3.2. Protocol 2: Gas Chromatography-FID Method

This protocol outlines a general GC-FID method for the analysis of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a data acquisition system.

  • Chemicals and Reagents: Dichloromethane (GC grade), Nitrogen (carrier gas), Hydrogen (FID), Air (FID), this compound reference standard and sample.

  • Chromatographic Conditions:

    • Column: Capillary column with a polar stationary phase (e.g., TC-WAX, 25m).[9]

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Nitrogen at a flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (split injection)

  • Preparation of Solutions:

    • Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

    • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as per the standard solution procedure.

  • System Suitability: Inject the standard solution five times and ensure the RSD of the peak area is not more than 2.0%.

  • Analysis: Inject the standard and sample solutions and determine the content of this compound in the sample by comparing the peak areas.

Analytical Method Transfer Workflow

The successful transfer of an analytical method requires a structured approach with clear communication and documentation between the transferring and receiving laboratories.

AnalyticalMethodTransferWorkflow Initiation Initiation & Planning Protocol Develop Transfer Protocol Initiation->Protocol Define Scope & Criteria Training RU Analyst Training Protocol->Training Share Method Details Execution Execute Transfer Protocol (Comparative Testing) Training->Execution Qualified Analysts Data Data Analysis & Comparison Execution->Data Generate Data (SU & RU) Report Generate Transfer Report Data->Report Compare against Acceptance Criteria Investigation Investigation of Failures Data->Investigation Criteria Not Met Approval Approval & Closure Report->Approval Successful Transfer Investigation->Execution Implement Corrective Actions

Caption: A typical workflow for the transfer of an analytical method.

Key Considerations for a Successful Transfer

  • Comprehensive Planning: A detailed transfer protocol is the foundation of a successful transfer. It should clearly outline the scope, responsibilities, materials, equipment, analytical procedure, and acceptance criteria.[3]

  • Communication: Open and frequent communication between the transferring and receiving laboratories is crucial to address any potential issues promptly.[1]

  • Risk Assessment: A risk-based approach can help identify potential challenges, such as differences in instrumentation or analyst experience, allowing for mitigation strategies to be put in place.[2]

  • Documentation: Thorough documentation of all activities, including the transfer protocol, raw data, and the final transfer report, is essential for regulatory compliance.[2][4]

Logical Relationship of Method Transfer Approaches

The choice of method transfer approach is influenced by factors such as the novelty of the method and the experience of the receiving laboratory.

MethodTransferApproaches Start Start: New Analytical Method Compendial Is the method compendial? Start->Compendial Revalidation Revalidation Start->Revalidation Significant Method Change ExperiencedRU Is the RU experienced with the method? Compendial->ExperiencedRU No Waiver Transfer Waiver Compendial->Waiver Yes Comparative Comparative Testing ExperiencedRU->Comparative Yes Covalidation Co-validation ExperiencedRU->Covalidation No End Method Transferred Waiver->End Comparative->End Covalidation->Comparative Alternative Covalidation->End Revalidation->End

Caption: Decision tree for selecting an appropriate analytical method transfer approach.

By following the guidance and protocols outlined in this document, researchers, scientists, and drug development professionals can ensure the successful and compliant transfer of analytical methods for this compound and other pharmaceutical intermediates.

References

Safety Operating Guide

Proper Disposal of 4-(3-Bromophenyl)piperidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(3-Bromophenyl)piperidine, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not located, data from closely related isomers and derivatives, such as 1-(4-Bromophenyl)piperidine and 3-(4-bromophenyl)piperidine, indicate that this compound should be handled as a hazardous substance.

Key Hazards:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][4]

Segregation and Waste Collection

Proper segregation of chemical waste is the first step in the disposal process.

  • Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

  • Compatibility: Do not mix this compound waste with other incompatible waste streams.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural guide:

  • Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Package for Disposal:

    • Ensure the waste container is securely sealed to prevent leaks or spills.

    • If the primary container is contaminated on the outside, it should be placed in a secondary, larger container that is also properly labeled.

  • Arrange for Licensed Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[2] Your institution's EHS department will typically coordinate this.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory and waste management records.

  • Emergency Preparedness: In case of a spill, immediately evacuate the area and follow your laboratory's emergency spill response procedures. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spilled material from entering drains or waterways.[1][5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below.

cluster_prep Preparation cluster_disposal Disposal Process cluster_post Post-Disposal A Assess Hazards & Don PPE B Segregate Waste into Labeled Container A->B Collect Waste C Consult Institutional EHS Guidelines B->C Initiate Disposal D Securely Package & Label for Pickup C->D E Arrange Pickup by Licensed Disposal Company D->E F Complete Waste Manifest E->F G Update Laboratory Waste Records F->G Finalize

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide and is based on data from structurally similar compounds. Always consult the specific Safety Data Sheet for the compound in use and your institution's Environmental Health and Safety guidelines for complete and accurate disposal procedures.

References

Essential Safety and Logistics for Handling 4-(3-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 4-(3-Bromophenyl)piperidine, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4] It may also be harmful if swallowed.[4]

Table 1: Hazard Summary

Hazard TypeDescription
Skin ContactCauses skin irritation.[1][2][3][4]
Eye ContactCauses serious eye irritation.[1][2][3][4]
InhalationMay cause respiratory irritation.[1][3][4]
IngestionHarmful if swallowed.[4]

To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5][6]
Eye/Face Protection Safety glasses with side shields or gogglesGoggles should be worn when there is a potential for splashing.[6][7] A face shield may be necessary for larger quantities or when splashing is likely.[5][7]
Skin and Body Protection Laboratory coat or chemical-resistant apronA disposable gown made of a resistant material like polyethylene-coated polypropylene is preferred for handling hazardous products.[5]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area or under a chemical fume hood.[1] A respirator may be required if dust or aerosols are generated.[5][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound to ensure personnel safety and experimental integrity.

Experimental Protocol: Safe Handling Workflow

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in Table 2.

  • Handling:

    • Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][9]

    • Avoid contact with skin, eyes, and clothing.[10][11]

    • When weighing or transferring the solid, minimize dust generation.

    • Keep the container tightly closed when not in use.[9][10]

  • Post-Handling:

    • Wash hands thoroughly after handling the compound.[9][10]

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE.

Diagram: Safe Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 1. Prepare Work Area (Fume Hood) prep2 2. Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 3. Assemble Materials prep2->prep3 prep4 4. Don PPE prep3->prep4 handle1 5. Work in Fume Hood prep4->handle1 handle2 6. Avoid Inhalation & Contact handle1->handle2 handle3 7. Minimize Dust handle2->handle3 handle4 8. Keep Container Closed handle3->handle4 post1 9. Thoroughly Wash Hands handle4->post1 post2 10. Decontaminate Surfaces post1->post2 post3 11. Dispose of Contaminated PPE post2->post3

Caption: This diagram outlines the procedural steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Protocol: Chemical Waste Disposal

  • Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Disposal:

    • Dispose of the contents and container in accordance with all local, state, and federal regulations.[2][9]

    • Contact your institution's EHS office to arrange for pickup and disposal by a licensed waste disposal company.[1][2]

Diagram: Chemical Disposal Workflow

G Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal coll1 1. Segregate Waste coll2 2. Use Designated Container coll1->coll2 coll3 3. Label Container Clearly coll2->coll3 stor1 4. Store in Cool, Dry, Ventilated Area coll3->stor1 stor2 5. Keep in Satellite Accumulation Area stor1->stor2 disp1 6. Follow All Regulations stor2->disp1 disp2 7. Arrange EHS Pickup disp1->disp2

Caption: This diagram illustrates the necessary steps for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Bromophenyl)piperidine
Reactant of Route 2
4-(3-Bromophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.